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  • Product: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
  • CAS: 1021859-33-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid: Strategies, Mechanistic Insights, and Experimental Protocols

This document provides an in-depth technical guide for the synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, a key building block in modern medicinal chemistry. We will move beyond simple procedural outlines t...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, a key building block in modern medicinal chemistry. We will move beyond simple procedural outlines to explore the underlying chemical principles, strategic decisions, and mechanistic details that ensure a reproducible and scalable synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of the synthetic route to this valuable compound.

Chapter 1: Strategic Overview and Retrosynthetic Analysis

The indazole core is a privileged scaffold in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. The title compound, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (CAS 1021859-33-5)[1][2], presents two primary synthetic challenges: the regioselective installation of a methyl group on the N2 position of the indazole ring and the introduction of a carboxylic acid at the C3 position.

A retrosynthetic analysis reveals two plausible strategic approaches, each with distinct advantages and challenges.

G cluster_p1 cluster_p2 target 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid d1 C3-Carboxylation target->d1 d2 N2-Methylation target->d2 inter1 2-Methyl-6-bromo-2H-indazole d1->inter1 d1->inter1 inter2 6-Bromo-1H-indazole-3-carboxylic acid d2->inter2 d2->inter2 start 6-Bromo-1H-indazole d2->start d2->start d3 C3-Carboxylation d3->start d3->start inter1->d2 inter2->d3 path1_label Pathway 1: Methylate, then Carboxylate path2_label Pathway 2: Carboxylate, then Methylate

Caption: Retrosynthetic analysis of the target compound.

Pathway 1 (Methylate, then Carboxylate): This approach prioritizes addressing the regioselectivity of N-alkylation on a simpler substrate, 6-Bromo-1H-indazole. The subsequent C3-carboxylation is then performed on the isolated N2-methylated isomer. This route offers a clear, albeit potentially lower-yielding, solution to the isomer challenge.

Pathway 2 (Carboxylate, then Methylate): This strategy involves first establishing the C3-carboxylic acid (or a protected ester equivalent) followed by N-methylation. While seemingly direct, the N-alkylation of an indazole bearing an electron-withdrawing group at C3 can present its own unique regioselectivity profile.[3]

This guide will focus on the execution of Pathway 1 , as it provides a robust method for isolating the pure, desired N2-isomer intermediate, which is often the most critical hurdle for chemists new to this scaffold.

Chapter 2: Synthesis via N-Methylation and Directed Carboxylation

This chapter details the two-step synthesis from the commercially available starting material, 6-Bromo-1H-indazole.

Step 1: N-Methylation of 6-Bromo-1H-indazole and Regioisomer Separation

Expertise & Experience: The N-alkylation of indazoles is a classic challenge in heterocyclic chemistry, frequently yielding a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on the choice of base, solvent, and the electronic nature of the indazole ring itself.[3] While strong bases like sodium hydride (NaH) in polar aprotic solvents like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are commonly used, they do not guarantee selectivity.

In the case of 6-bromoindazole, methylation with sodium hydride and iodomethane in THF is known to produce a separable mixture of the N1 and N2 isomers.[4] The N1 isomer is typically the thermodynamic product, while the N2 isomer can be favored under certain conditions. The key to a successful synthesis is not necessarily achieving perfect selectivity in the reaction, but rather developing a robust protocol for the chromatographic separation of the resulting isomers.

Experimental Protocol: N-Methylation of 6-Bromo-1H-indazole [4]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-Bromo-1H-indazole (1.0 eq, e.g., 5.0 g, 25.4 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 95%, 1.05 eq, e.g., 672 mg, 26.6 mmol) portion-wise. Causality Note: The use of NaH, a strong, non-nucleophilic base, ensures rapid and complete deprotonation of the indazole N-H to form the indazolide anion.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium indazolide may be observed as a change in the slurry's appearance.

  • Alkylation: Add iodomethane (MeI, 4.0 eq, e.g., 6.36 mL, 102 mmol) dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material. Causality Note: A large excess of the alkylating agent is used to ensure the reaction goes to completion and to minimize reaction time.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil, containing a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel.

Data Presentation: Reaction Summary

ParameterValueReference
Starting Material6-Bromo-1H-indazole[4]
ReagentsNaH, Iodomethane[4]
SolventTHF[4]
Temperature0 °C to Room Temp.[4]
Yield (N1 Isomer)~51% (1-methyl-6-bromoindazole)[4]
Yield (N2 Isomer)~43% (2-methyl-6-bromoindazole)[4]
Separation MethodSilica Gel Chromatography[4]
Step 2: Directed Lithiation and Carboxylation of 2-Methyl-6-bromo-2H-indazole

Expertise & Experience: With the pure N2 isomer, 2-methyl-6-bromo-2H-indazole, in hand, the final step is to introduce the carboxylic acid at the C3 position. Direct C-H activation via lithiation is a powerful and highly effective strategy for functionalizing electron-rich heterocyclic systems. The N2-methyl group acts as a directed metalation group (DMG), guiding the organolithium base to deprotonate the adjacent C3 position, which is the most acidic proton on the pyrazole ring. The resulting C3-lithiated species is a potent nucleophile that can be trapped with an electrophile like carbon dioxide.

Trustworthiness: This protocol is a self-validating system. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. The successful formation of the product upon quenching with CO₂ validates the formation of the C3-lithiated species.

G start 2-Methyl-6-bromo-2H-indazole reagents1 1. n-BuLi, THF, -78 °C (Lithiation) start->reagents1 intermediate 3-Lithio-2-methyl-6-bromo-2H-indazole (Anionic Intermediate) reagents1->intermediate reagents2 2. CO₂ (s), -78 °C (Carboxylation) product 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid reagents2->product reagents3 3. H₃O⁺ (Acidic Work-up) intermediate->reagents2 product->reagents3 Isolation

Caption: Experimental workflow for C3-carboxylation.

Experimental Protocol: C3-Carboxylation

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified 2-methyl-6-bromo-2H-indazole (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq, as a solution in hexanes) dropwise via syringe. The solution may change color, indicating the formation of the anion. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: Add an excess of freshly crushed dry ice (solid CO₂) to the reaction mixture in one portion. Caution: This will cause vigorous gas evolution. Allow the mixture to stir while slowly warming to room temperature overnight. Causality Note: The lithiated intermediate attacks the electrophilic carbon of CO₂ to form a lithium carboxylate salt.

  • Work-up: Once at room temperature, quench the reaction with water. Acidify the aqueous layer to a pH of ~2-3 using 1M HCl. The carboxylic acid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Chapter 3: Alternative Synthetic Routes

For completeness, it is valuable to consider alternative strategies that may be advantageous under specific circumstances.

  • Oxidation of an Aldehyde Precursor: A viable route involves the synthesis of 6-bromo-1H-indazole-3-carboxaldehyde from 6-bromo-indole.[5] This aldehyde can then undergo N-methylation (which would again produce a mixture of isomers requiring separation) followed by oxidation of the aldehyde group to the carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent. This adds steps but may be useful if the aldehyde is a more readily available intermediate.

  • Carboxylate-First Approach: The synthesis could begin by creating 6-bromo-1H-indazole-3-carboxylic acid or its methyl ester. The subsequent N-methylation would then be performed. Research has shown that the regioselectivity of N-alkylation is highly dependent on the substituent at the C3 position.[3][6] This route requires careful optimization of the methylation conditions to favor the desired N2 product, which may involve screening different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., DMF, Acetonitrile).[7]

Conclusion

The synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a multi-step process where the control of regioselectivity is paramount. The presented pathway, involving the initial N-methylation of 6-bromo-1H-indazole followed by chromatographic separation and subsequent directed C3-carboxylation, provides a reliable and understandable method for obtaining the pure target compound. By understanding the mechanistic principles behind each step—the factors governing N-alkylation and the power of directed ortho-metalation—researchers can confidently execute and adapt this synthesis for their drug discovery and development programs.

References

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

  • PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester. Available at: [Link]

  • Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. Available at: [Link]

  • Cailly, T. et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12135–12142. Available at: [Link]

  • Google Patents. Methods for the preparation of indazole-3-carboxylic acid and n-(s). (US20110172428A1).
  • The Royal Society of Chemistry. Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Available at: [Link]

  • ResearchGate. (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Available at: [Link]

Sources

Exploratory

physicochemical properties of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid Foreword: A Senior Application Scientist's Perspective In modern drug discovery, the journey from a promisin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is paved with data. A thorough understanding of a compound's fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide is designed for the discerning researcher and drug development professional, offering a detailed exploration of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. We will move beyond simple data points, delving into the causality behind experimental methodologies and the critical interpretation of results. The protocols described herein are presented as self-validating systems, emphasizing precision, reproducibility, and a deep-rooted understanding of the principles at play.

Compound Identity and Structural Framework

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a substituted indazole derivative. The indazole ring system is a significant bicyclic heteroaromatic scaffold found in numerous pharmacologically active compounds.[1][2] The specific substitution pattern—a bromine atom at the 6-position, a methyl group at the N2 position, and a carboxylic acid at the 3-position—confers distinct properties that influence its behavior in biological and chemical systems.

Key Identifiers:

  • Molecular Formula: C₉H₇BrN₂O₂[3][4]

  • Molecular Weight: 255.07 g/mol [4]

  • CAS Number: 1021859-33-5[4]

  • InChI Key: QNIIYXJKTORVOF-UHFFFAOYSA-N[3]

  • Canonical SMILES: CN1C(=C2C=CC(=CC2=N1)Br)C(=O)O[3]

The structural assignment of N1 versus N2 substituted indazoles is critically important and is reliably achieved through NMR spectroscopy, as the chemical shifts for the two isomers are diagnostically different.[1][5]

Core Physicochemical Properties: A Quantitative Overview

A summary of the known and predicted properties provides a high-level snapshot of the compound's characteristics. These values are foundational for anticipating its behavior in various experimental settings.

PropertyValue / ObservationSource(s)
Physical Form Solid
Boiling Point 468.4 ± 25.0 °C at 760 mmHg (Predicted)
Melting Point Not experimentally reported. Requires determination.
Aqueous Solubility Not experimentally reported. Requires determination.
Acid Dissociation Constant (pKa) Not experimentally reported. Requires determination.
XlogP (Predicted) 2.1[3]

Thermal Properties: Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress the melting point and broaden the range.

Causality in Methodology

The chosen methodology relies on slow, controlled heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[7] Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high and broad melting ranges.[8] Therefore, a preliminary rapid determination to find an approximate range is followed by a meticulous, slow measurement.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a standard digital melting point apparatus (e.g., Mel-Temp).

  • Sample Preparation:

    • Place a small amount of dry 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid onto a clean, dry watch glass.

    • Grind the solid into a fine powder using a spatula.

    • Jab the open end of a glass capillary tube into the powder multiple times to collect a small amount of sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the closed end, aiming for a packed column height of 2-3 mm.[7][8]

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[7]

    • If the approximate melting point is unknown, heat the sample at a medium-to-high rate to get a rough estimate. Allow the apparatus to cool significantly before proceeding.[7]

    • For an accurate measurement, begin heating at a medium rate until the temperature is about 20°C below the expected or roughly determined melting point.[7]

    • Decrease the heating rate significantly, aiming for a temperature increase of no more than 1-2°C per minute.[8]

    • Observe the sample through the magnifying lens.

    • Record T₁: The temperature at which the first droplet of liquid becomes visible.[7]

    • Record T₂: The temperature at which the entire sample has completely melted into a clear liquid.[6][9]

    • The melting point is reported as the range T₁ – T₂.

  • Validation and Repetition:

    • Perform at least two careful determinations. Consistent values validate the result.

    • Always use a fresh capillary tube for each measurement, as the previously melted sample may have undergone changes in its crystal structure or degraded.[7]

Workflow Visualization: Melting Point Determination```dot

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording prep1 Grind Sample to Fine Powder prep2 Load into Capillary Tube (2-3 mm) prep1->prep2 measure1 Insert Capillary into Apparatus prep2->measure1 measure2 Heat Rapidly for Approx. MP (Optional) measure1->measure2 measure3 Cool Apparatus measure2->measure3 measure4 Heat slowly (~1-2°C/min) near MP measure3->measure4 measure5 Observe Sample measure4->measure5 record1 Record T₁ (First liquid droplet) measure5->record1 record2 Record T₂ (Completely molten) measure5->record2

Caption: The gold-standard Shake-Flask method workflow.

Acidity and Ionization State: pKa Determination

The acid dissociation constant (pKa) defines the pH at which a molecule is 50% ionized and 50% neutral. For a carboxylic acid, this value is crucial as it governs solubility, permeability across biological membranes, and receptor binding interactions.

Method Selection: Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination. [10]It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic analyte) is incrementally added. The resulting titration curve reveals the pKa at the inflection point or, more precisely, at the half-equivalence point. [11][12]

Experimental Protocol: Potentiometric pKa Determination
  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in a co-solvent/water mixture if aqueous solubility is low. A concentration of ~1 mM is typical. [11] * Place the solution in a jacketed beaker to maintain a constant temperature.

    • Calibrate a pH meter with standard buffers immediately before use.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

    • Begin stirring at a constant, gentle rate.

    • Add a standardized solution of strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. [11] * After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added. [11] * Continue the titration well past the expected equivalence point (e.g., until pH 12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

    • Identify the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape). This can be found precisely by plotting the first derivative (ΔpH/ΔV vs. V).

    • The pKa is the pH value at exactly half the volume of the equivalence point. At this half-equivalence point, the concentrations of the acidic form (HA) and the conjugate base form (A⁻) are equal. [11]

  • Validation:

    • Perform a minimum of three replicate titrations to ensure the reliability and precision of the determined pKa value. [11]

Workflow Visualization: Potentiometric Titration for pKa

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve Known Amount of Compound setup2 Calibrate pH Meter setup3 Immerse Electrode in Solution titrate1 Add Increments of Standardized Base (e.g., NaOH) setup3->titrate1 titrate2 Record pH and Volume After Stabilization titrate1->titrate2 titrate2->titrate1 titrate3 Continue Past Equivalence Point titrate2->titrate3 Done analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Determine Equivalence Point (V_eq) analysis1->analysis2 analysis3 Find pH at V_eq / 2 analysis2->analysis3 analysis4 pH at V_eq / 2 = pKa analysis3->analysis4

Caption: Step-by-step workflow for pKa determination.

Structural Confirmation and Purity Analysis

Confirming the molecular structure and assessing the purity of a sample are non-negotiable steps. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides unambiguous evidence.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), which is used to confirm the molecular weight of the compound. Coupling liquid chromatography with mass spectrometry (LC-MS) also serves as a powerful tool for purity assessment.

Expected Results:

  • Molecular Ion Peak: Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion would be at m/z 254.97637 (for ⁷⁹Br) and 256.97432 (for ⁸¹Br), reflecting the natural isotopic abundance of bromine. [3]In negative mode, the [M-H]⁻ ion would be observed at m/z 252.96181. [3]* Purity: In the LC chromatogram, purity is assessed by the relative area of the main peak corresponding to the target compound versus any impurity peaks.

General Protocol: UPLC-MS Analysis

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL. [13]Ensure the sample is fully dissolved and free of particulates.

  • Chromatography: Inject the sample onto a UPLC system equipped with a suitable column (e.g., C18 reversed-phase). [14][15]Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). [15]3. Mass Spectrometry: Direct the eluent from the column into the mass spectrometer's ESI source. [14]Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-950). [15]4. Data Analysis: Extract the ion chromatograms for the expected m/z values and integrate the peak areas to determine retention time and assess purity. Analyze the mass spectrum of the main peak to confirm the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, serving as the definitive method for structural elucidation. [1] Expected ¹H NMR Features:

  • Aromatic Protons: The protons on the indazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns (doublets, doublet of doublets) dictated by their coupling to adjacent protons.

  • N-Methyl Group: A sharp singlet corresponding to the three protons of the methyl group attached to the N2 nitrogen, likely appearing in the δ 3.5-4.5 ppm range.

  • Carboxylic Acid Proton: A broad singlet that can be exchangeable with D₂O. Its chemical shift is highly variable and depends on concentration and solvent, but it is often found downfield (>10 ppm).

General Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for clearer observation of the acidic proton.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure, confirming the 2-methyl substitution pattern. [1][16]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Stephens, S. J., & Jonich, M. J. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (n.d.). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Retrieved from [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

  • Analytical Chemistry - ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Retrieved from [Link]

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  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

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  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Retrieved from [Link]

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  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

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Foundational

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid structural analogs and derivatives

An In-Depth Technical Guide to 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid: Structural Analogs and Derivatives for Drug Discovery Authored by a Senior Application Scientist Foreword: The indazole nucleus represents a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid: Structural Analogs and Derivatives for Drug Discovery

Authored by a Senior Application Scientist

Foreword: The indazole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics, from kinase inhibitors like Pazopanib and Axitinib to antiemetics such as Granisetron.[1][3] This guide delves into a specific, highly versatile indazole framework: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid . We will explore its synthesis, the strategic development of its derivatives, and the critical structure-activity relationships (SAR) that dictate its biological function, providing researchers and drug development professionals with a comprehensive technical resource.

The Indazole Core: A Foundation of Versatility

Indazole (or benzopyrazole) is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[4] Its versatility stems in part from its existence in three tautomeric forms, with the proton residing on different nitrogen atoms. The 1H- and 2H-indazoles are the most common, with the 1H tautomer generally being more thermodynamically stable.[5][6] The 2H-indazole isomer, the focus of this guide, offers a distinct vector for substitution that can profoundly influence molecular conformation and target engagement.

Figure 1: Annular prototropic tautomerism of the indazole scaffold.[7]

The core molecule of this guide, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, is strategically functionalized:

  • N2-Methyl Group: This modification locks the molecule into the 2H-indazole tautomeric form, preventing tautomerization and providing a consistent structural presentation to biological targets. It also enhances lipophilicity.

  • C3-Carboxylic Acid: This is a critical functional handle. It serves as a versatile anchor point for creating vast libraries of derivatives, most commonly amides, through well-established coupling chemistries.[8] It can also act as a key hydrogen bond donor or acceptor, or a mimic of phosphate groups to interact with ATP-binding sites in kinases.

  • C6-Bromo Group: The bromine atom significantly influences the electronic properties of the aromatic ring. It is an electron-withdrawing group that can also serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity. Its position can be critical for directing binding into specific hydrophobic pockets of a target protein.

Synthetic Strategies: Building the Core and its Derivatives

The synthesis of 2H-indazoles has historically been less straightforward than their 1H counterparts. However, modern methodologies, including copper-catalyzed three-component reactions and dipolar cycloadditions, have made them more accessible.[9][10] The construction of our target scaffold and its derivatives follows a logical, multi-step pathway.

Synthesis of the 6-Bromo-2-methyl-2H-indazole Core

A reliable method to obtain the desired N2-alkylated indazole is through the direct alkylation of the parent 6-bromoindazole. This reaction typically yields a mixture of N1 and N2 isomers, which must be separated.

Synthesis_Workflow start 6-Bromoindazole step1 N-Alkylation (e.g., CH3I, NaH in THF) start->step1 isomers Mixture of 1-methyl & 2-methyl isomers step1->isomers step2 Chromatographic Separation isomers->step2 product1 1-Methyl-6-bromoindazole step2->product1 Isomer 1 product2 2-Methyl-6-bromoindazole (Desired Intermediate) step2->product2 Isomer 2 step3 Carboxylation at C3 (e.g., n-BuLi, CO2) product2->step3 final_product 6-Bromo-2-methyl-2H-indazole- 3-carboxylic acid step3->final_product step4 Amide Coupling (EDC, HOBt, Amine) final_product->step4 derivatives Amide Derivatives Library step4->derivatives CRAC_Pathway cluster_cell Immune Cell (e.g., Mast Cell) Antigen Antigen Binding to Receptor PLC PLC Activation Antigen->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_ER Ca2+ Stores IP3->Ca_ER Triggers Release STIM1 STIM1 (Ca2+ Sensor) Ca_ER->STIM1 Depletion Activates ORAI1 ORAI1 (Pore Subunit) STIM1->ORAI1 Oligomerizes & Translocates to CRAC CRAC Channel (STIM1-ORAI1 Complex) ORAI1->CRAC Forms Ca_Influx Extracellular Ca2+ Influx CRAC->Ca_Influx Mediates Downstream Downstream Signaling (e.g., NFAT activation, Degranulation) Ca_Influx->Downstream Inhibitor Indazole-3-carboxamide (e.g., 12d) Inhibitor->CRAC Blocks SAR_Logic cluster_Modifications Structural Modifications & Impact on Activity cluster_Insights Resulting SAR Insights Core 6-Bromo-2-methyl-2H-indazole C3 Position Amide Linker Terminal Aryl Group C3_Mod C3 Position Modification Core:f1->C3_Mod Linker_Mod Amide Linker Orientation Core:f2->Linker_Mod Aryl_Mod Terminal Aryl Substitution Core:f3->Aryl_Mod C3_Insight Carboxamide is critical. Esters/other groups are less active. C3_Mod->C3_Insight Linker_Insight Linker_Insight Linker_Mod->Linker_Insight Aryl_Insight Substituents on the aryl ring (e.g., halogens, methoxy groups) modulate potency and properties. Aryl_Mod->Aryl_Insight

Sources

Exploratory

Spectroscopic Profile of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from related molecular structures, ensuring a robust and reliable characterization.

Introduction

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (CAS No. 1021859-33-5) is a substituted indazole derivative with potential applications in medicinal chemistry and materials science.[1][2] The indazole scaffold is a key pharmacophore in numerous therapeutic agents, and understanding the precise structure and electronic properties of its derivatives is paramount for rational drug design and development. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure and purity. This guide will systematically dissect the NMR, IR, and MS data anticipated for this compound, offering insights into the correlation between spectral features and molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, both ¹H and ¹³C NMR spectra are expected to provide definitive information about the substitution pattern and the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in a suitable deuterated solvent such as DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~13.0Singlet (broad)1H
Aromatic H-7~8.0Doublet1H
Aromatic H-5~7.8Doublet of doublets1H
Aromatic H-4~7.6Doublet1H
N-Methyl (-CH₃)~4.1Singlet3H

Interpretation and Rationale:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift (around 13.0 ppm) due to its acidic nature and involvement in hydrogen bonding.

  • Aromatic Protons: The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system. H-7, being adjacent to the electron-withdrawing nitrogen atom, is expected to be the most deshielded. The bromine atom at position 6 will influence the chemical shifts of the adjacent protons, H-5 and H-7. The coupling constants between these protons would provide further confirmation of their relative positions.

  • N-Methyl Protons: The three protons of the N-methyl group are chemically equivalent and will therefore appear as a sharp singlet at approximately 4.1 ppm. The downfield shift is attributed to the attachment to the electron-withdrawing nitrogen atom of the indazole ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~165
C-3~145
C-7a~142
C-3a~128
C-5~125
C-4~122
C-7~115
C-6~114
N-Methyl (-CH₃)~35

Interpretation and Rationale:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is the most deshielded, appearing at the lowest field (~165 ppm).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-6) is expected to be shielded compared to the other aromatic carbons. The carbons of the pyrazole ring (C-3, C-3a, and C-7a) will have distinct chemical shifts that can be assigned based on established data for indazole systems.[3]

  • N-Methyl Carbon: The carbon of the N-methyl group will appear at a characteristic upfield position (~35 ppm).

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of small organic molecules would be employed.[4]

Workflow for NMR Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Predicted IR Spectral Data

The IR spectrum of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.[5]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Methyl)2980 - 2850Medium
C=O Stretch (Carboxylic Acid)1720 - 1680Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-N Stretch1350 - 1250Medium
C-O Stretch (Carboxylic Acid)1300 - 1200Strong
C-Br Stretch700 - 500Medium

Interpretation and Rationale:

  • O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is the hallmark of a carboxylic acid O-H group involved in hydrogen bonding.[5]

  • C=O Stretch: A strong, sharp absorption band between 1720 and 1680 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid. Conjugation with the indazole ring may shift this band to a lower wavenumber.

  • Aromatic C=C Stretches: Multiple medium intensity bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring system.

  • C-Br Stretch: The presence of a carbon-bromine bond is expected to give rise to a medium intensity band in the fingerprint region, typically between 700 and 500 cm⁻¹.

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method for a solid sample.

Workflow for FTIR Data Acquisition (KBr Pellet Method)

Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

For 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (C₉H₇BrN₂O₂), the predicted monoisotopic mass is approximately 253.9691 g/mol .[6]

Ion Predicted m/z Relative Abundance Interpretation
[M]⁺254/256HighMolecular ion peak (presence of Br isotopes)
[M-COOH]⁺209/211ModerateLoss of the carboxylic acid group
[M-Br]⁺175LowLoss of the bromine atom

Interpretation and Rationale:

  • Molecular Ion Peak: Due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with approximately equal intensities at m/z 254 and 256. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral fragments. A prominent fragmentation pathway would be the loss of the carboxylic acid group (a mass of 45 Da), resulting in a fragment ion at m/z 209/211, which will also exhibit the characteristic bromine isotopic pattern. The loss of the bromine atom (a mass of 79 or 81 Da) would lead to a fragment at m/z 175.

Experimental Protocol for Mass Spectrometry

A common method for analyzing small organic molecules is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

Workflow for Mass Spectrometry Data Acquisition (ESI-MS)

Caption: A generalized workflow for acquiring a mass spectrum using ESI-MS.

Conclusion

The combined analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural elucidation of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. The predicted spectroscopic data, supported by established principles and comparative analysis with related compounds, confirms the presence of the key functional groups and the specific substitution pattern of the indazole core. This technical guide serves as a valuable resource for the characterization of this and similar heterocyclic compounds, aiding in the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Supporting Information. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. 2019. [Link]

  • Narayana Swamy, G. et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012, 4(3):1311-1316. [Link]

  • General Information for NMR Sample Preparation. Wiley-VCH. 2007. [Link]

  • 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. PubChem. [Link]

  • 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link]

  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018, 8(23):12535-12543. [Link]

  • 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc. [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. 2023, 66(7):5031-5053. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

  • INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. 2009, 46(6):1408-1414. [Link]

  • 13 C NMR of indazoles. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S... ResearchGate. [Link]

  • 3-bromo-2-methyl-2h-indazole-6-carboxylic acid. PubChem. [Link]

  • 6-bromo-2-p-tolylcinchoninic acid, methyl ester - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. PMC - NIH. [Link].nlm.nih.gov/pmc/articles/PMC2961168/)

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Foundational

An In-Depth Technical Guide to 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid (CAS No. 1021859-33-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, a key heterocyclic building block in medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, and synthesis methodologies. Significantly, it elucidates the role of this compound as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting phosphoinositide 3-kinase (PI3K). The guide will delve into the mechanism of action of the final drug candidates and the strategic importance of the indazole scaffold in achieving desired pharmacological profiles. Experimental protocols for synthesis and analysis are provided, alongside a discussion of the broader therapeutic potential of indazole derivatives.

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in a variety of non-covalent interactions make it an ideal framework for the design of potent and selective ligands for a diverse range of biological targets. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

This guide focuses on a specific, synthetically versatile derivative: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid . The strategic placement of the bromine atom at the 6-position provides a handle for further chemical modifications through cross-coupling reactions, while the carboxylic acid at the 3-position is crucial for forming amide bonds, a common linkage in drug molecules. The N-methylation at the 2-position influences the molecule's electronic properties and spatial arrangement. As will be detailed, this particular substitution pattern is instrumental in the development of a new generation of kinase inhibitors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a drug intermediate is fundamental to its application in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Chemical Structure and Identifiers
  • IUPAC Name: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

  • CAS Number: 1021859-33-5

  • Molecular Formula: C₉H₇BrN₂O₂

  • Molecular Weight: 255.07 g/mol

  • Canonical SMILES: CN1C2=C(C=C(Br)C=C2)C(=N1)C(=O)O

  • InChI Key: QNIIYXJKTORVOF-UHFFFAOYSA-N

Tabulated Physicochemical Data
PropertyValueSource
Physical Form Solid
Boiling Point 468.4 ± 25.0 °C (at 760 mmHg)
Purity ≥98%
Storage Temperature 4°C

Synthesis and Chemical Reactivity

The synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid and related indazole-3-carboxylic acids can be approached through several synthetic strategies. The choice of a particular route often depends on the availability of starting materials, desired scale, and regioselectivity.

General Synthetic Approaches to Indazole-3-Carboxylic Acids

The construction of the indazole-3-carboxylic acid core is a well-established area of heterocyclic chemistry. Common strategies include:

  • Cyclization of Hydrazine Derivatives: A prevalent method involves the reaction of a suitably substituted phenylhydrazine with a pyruvate derivative, followed by cyclization.

  • From Isatins: Isatins can be converted to isatin-3-oximes, which upon reduction and diazotization, can undergo intramolecular cyclization to form the indazole ring.

  • Functionalization of the Indazole Core: Direct carboxylation of a pre-formed indazole at the 3-position can be challenging but is achievable under specific conditions, often involving organometallic intermediates.

Exemplary Synthetic Protocol: A Potential Route

While the exact proprietary synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid may vary between suppliers, a plausible laboratory-scale synthesis can be conceptualized based on established methodologies. The following protocol is a representative example and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Substituted Phenylhydrazine The synthesis would likely commence from a commercially available brominated and methylated aniline derivative, which is then converted to the corresponding phenylhydrazine.

Step 2: Condensation and Cyclization The synthesized phenylhydrazine is then reacted with a suitable three-carbon electrophile, such as pyruvic acid or its ester, to form a hydrazone. Subsequent acid- or base-catalyzed cyclization yields the indazole ring system.

Step 3: Saponification (if an ester is used) If an ester of pyruvic acid was used, the final step involves the hydrolysis of the ester group to the desired carboxylic acid.

Illustrative Workflow for Indazole-3-Carboxylic Acid Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Substituted Phenylhydrazine Substituted Phenylhydrazine Condensation Condensation Substituted Phenylhydrazine->Condensation Pyruvic Acid Derivative Pyruvic Acid Derivative Pyruvic Acid Derivative->Condensation Cyclization Cyclization Condensation->Cyclization Hydrazone Intermediate Saponification (optional) Saponification (optional) Cyclization->Saponification (optional) Indazole Ester Indazole-3-Carboxylic Acid Indazole-3-Carboxylic Acid Cyclization->Indazole-3-Carboxylic Acid Direct to Acid Saponification (optional)->Indazole-3-Carboxylic Acid

Caption: A generalized workflow for the synthesis of indazole-3-carboxylic acids.

Role in Drug Discovery and Development: A Key Intermediate for PI3K Inhibitors

The primary significance of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of highly selective phosphoinositide 3-kinase (PI3K) inhibitors.

The PI3K Signaling Pathway: A Critical Target in Oncology

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway, often through mutations in the PIK3CA gene, is a common driver of tumorigenesis and is implicated in a variety of human cancers. Consequently, the development of inhibitors targeting key nodes in this pathway, particularly PI3K, is a major focus of modern oncology research.

Simplified PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurv Cell Survival AKT->CellSurv CellPro Cell Growth & Proliferation mTORC1->CellPro

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid as a Precursor to PI3K Inhibitors

Patent literature reveals that 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a crucial building block for a series of potent and selective PI3K inhibitors. In these syntheses, the carboxylic acid moiety is typically activated and then reacted with a variety of amine-containing fragments to generate a library of amide derivatives. The 6-bromo position can be subsequently modified, for example, via Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce further diversity and fine-tune the pharmacological properties of the final compounds.

The indazole core itself often plays a critical role in binding to the hinge region of the kinase domain, a common interaction motif for kinase inhibitors. The N-methyl group can influence the conformation of the molecule and its interactions within the ATP-binding pocket.

Experimental Protocols

The following are representative experimental protocols that would be employed in the synthesis and analysis of compounds derived from 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid.

Amide Coupling Protocol
  • Activation of the Carboxylic Acid: To a solution of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) is added a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each), and a non-nucleophilic base like DIPEA (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes.

  • Addition of the Amine: The desired amine (1.0-1.2 eq) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 2-16 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or preparative HPLC.

Suzuki Cross-Coupling Protocol
  • Reaction Setup: In a reaction vessel, the 6-bromo-indazole derivative (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) are combined in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degassing: The reaction mixture is thoroughly degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • Heating: The reaction is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the filtrate is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The residue is purified by column chromatography.

Safety and Handling

As with all laboratory chemicals, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a valuable and versatile building block in the synthesis of pharmacologically active compounds. Its utility has been particularly demonstrated in the development of novel PI3K inhibitors for the treatment of cancer. The indazole scaffold continues to be a fertile ground for the discovery of new therapeutics targeting a wide range of diseases. Future research will likely focus on the development of more efficient and scalable syntheses of this and related indazole derivatives, as well as the exploration of their potential in targeting other kinases and disease-related proteins. The strategic design of libraries based on this scaffold holds significant promise for the identification of next-generation drug candidates.

References

A comprehensive list of references, including patents and scientific literature, would be compiled here to support the information presented in a full whitepaper. For the purpose of this guide, the following are representative sources:

  • Patent Application WO2008068545A1: This patent family describes the synthesis and use of indazole derivatives as PI3K inhibitors. A search for this patent number on a patent database (e.g., Google Patents, Espacenet)
  • General Reviews on the Biological Importance of Indazoles: Numerous review articles in journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry detail the broad pharmacological activities of the indazole scaffold.
Exploratory

The Strategic Role of Bromine at the 6-Position in Indazole Derivatives: A Guide for Medicinal Chemists

An In-Depth Technical Guide Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Strat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Strategic functionalization of the indazole core is paramount for modulating potency, selectivity, and pharmacokinetic profiles. This technical guide focuses on the multifaceted role of a single, powerful substituent: bromine at the 6-position. We will explore how the 6-bromo group serves not only as a critical modulator of biological activity but also as a versatile synthetic handle, enabling extensive structure-activity relationship (SAR) exploration and lead optimization. This document provides researchers, scientists, and drug development professionals with a synthesis of field-proven insights, detailed experimental protocols, and a robust framework for leveraging 6-bromoindazole derivatives in drug discovery.

The Indazole Scaffold: A Privileged Core in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most applications.[3][4] Several successful drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its significance in oncology.[3][5] The success of these molecules hinges on the precise placement of substituents around the core, which dictates target engagement and overall drug-like properties.

The 6-Position: A Strategic Point of Control

While every position on the indazole ring offers an opportunity for modification, the 6-position has emerged as a particularly strategic site. The introduction of a bromine atom at this position imparts a unique combination of steric, electronic, and chemical properties that can be exploited throughout the drug discovery process.

Direct Impact on Biological Activity

The presence of a 6-bromo substituent can directly enhance the biological potency of indazole derivatives. The bromine atom, with its significant size and electronegativity, can engage in specific halogen bonds with protein targets, occupy key hydrophobic pockets, and orient the molecule for optimal binding.

A compelling example is seen in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical target in cancer therapy for halting angiogenesis.[6] Certain 6-Bromo-1H-indazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, with IC50 values in the low nanomolar range, comparable to established drugs like Axitinib.[6]

Table 1: Comparative In Vitro Inhibitory Activity against VEGFR-2 [6]

Compound/Drug Target IC50 (nM) Source
6-Bromo-1H-indazole Derivatives
Derivative W4 VEGFR-2 < 5 [6]
Derivative W12 VEGFR-2 < 5 [6]
Derivative W17 VEGFR-2 < 5 [6]
Derivative W19 VEGFR-2 < 5 [6]
Derivative W20 VEGFR-2 < 5 [6]
Reference Drugs
Axitinib VEGFR-2 0.2 [6]
Pazopanib VEGFR-2 30 [6]

Disclaimer: Data for the 6-Bromo-1H-indazole derivatives and commercial drugs are compiled from different sources and were not determined in a head-to-head study. Direct comparisons should be made with caution.[6]

Furthermore, in the pursuit of Janus kinase (JAK) inhibitors for inflammatory diseases, installing a phenol moiety at the 6-position of an indazole fragment dramatically improved potency, showcasing the position's critical role in SAR.[7] The 6-bromoindazole serves as the ideal precursor for such modifications. Beyond kinase inhibition, 6-bromoindazole derivatives have been investigated for their potential as anticancer, antiangiogenic, and antioxidant agents, as well as for their antimicrobial and antifungal properties.[1][8][9]

A Versatile Handle for Synthetic Diversification

Perhaps the most significant role of the 6-bromo substituent is its function as a versatile synthetic "handle." Its presence allows for the application of powerful and reliable cross-coupling reactions, enabling the systematic introduction of a wide array of chemical functionalities.[10] This capability is the cornerstone of modern lead optimization, allowing chemists to rapidly generate libraries of analogues to probe structure-activity relationships.[10]

The C-Br bond at the 6-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in medicinal chemistry for creating new carbon-carbon and carbon-heteroatom bonds.[10][11]

Common Transformations of 6-Bromoindazole:

  • Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to introduce diverse aryl and heteroaryl groups.[2][10]

  • Sonogashira Coupling: Reacting with terminal alkynes to form rigid alkynyl-linked structures.[11]

  • Buchwald-Hartwig Amination: Reacting with amines to form carbon-nitrogen bonds, introducing various amine functionalities.[11]

  • Heck Coupling: Reacting with alkenes to introduce vinyl groups.[2]

This synthetic flexibility allows for the fine-tuning of a molecule's properties, including potency, selectivity, solubility, and metabolic stability.

G cluster_input Starting Scaffold cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_output Diversified Products A 6-Bromo-1H-Indazole B Suzuki Coupling (+ R-B(OH)2) A->B Pd(0) C Buchwald-Hartwig (+ R-NH2) A->C Pd(0) D Sonogashira Coupling (+ R-C≡CH) A->D Pd(0)/Cu(I) E Heck Coupling (+ Alkene) A->E Pd(0) F 6-Aryl-Indazole B->F G 6-Amino-Indazole C->G H 6-Alkynyl-Indazole D->H I 6-Vinyl-Indazole E->I

Caption: Synthetic utility of the 6-bromo group.

Key Experimental Protocols

Trustworthy and reproducible synthetic protocols are essential for progress. Here, we detail a robust, scalable procedure for the synthesis of the core building block, 6-Bromo-1H-indazole, and a common assay for evaluating its derivatives.

Large-Scale Synthesis of 6-Bromo-1H-indazole

This protocol is adapted from a well-established procedure based on the diazotization of 4-bromo-2-methylaniline followed by cyclization.[12] It is designed for scalability and reproducibility.

Materials & Reagents:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated hydrochloric acid

  • 50% aqueous sodium hydroxide

  • Heptane

Step-by-Step Methodology:

  • Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the internal temperature below 40°C.[12]

  • Diazotization and Cyclization: To the mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. After the reaction is complete, cool the mixture to 25°C.[12]

  • Work-up and Hydrolysis: Remove the volatile components from the reaction mixture under vacuum. Add water to the residue and perform an azeotropic distillation to remove residual organics. Add concentrated hydrochloric acid (total of 500 mL) in portions and heat the mixture to 50-55°C to effect hydrolysis.[12]

  • Isolation and Purification: Cool the acidic mixture to 20°C. Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide, ensuring the temperature is controlled. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, collect the solid by filtration, and dry under vacuum to yield the final product, 6-Bromo-1H-indazole.[12]

  • Validation: The purity and identity of the product should be confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.[12]

VEGFR-2 Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method to determine the in vitro inhibitory activity of 6-bromoindazole derivatives against VEGFR-2, a key step in validating their potential as anti-angiogenic agents.[6]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Light is generated by a luciferase-luciferin reaction, and the intensity of the light is inversely proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, and BSA). Prepare solutions of VEGFR-2 enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP at desired concentrations in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 6-bromoindazole derivatives) in DMSO and then dilute further into the reaction buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the reaction buffer, the test compound solution, and the VEGFR-2 enzyme. Allow to incubate for 10-15 minutes to permit compound-enzyme binding.

  • Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by plotting percent inhibition versus compound concentration and fitting the data to a four-parameter logistic curve.

G cluster_pathway VEGF Signaling Pathway cluster_inhibition Point of Intervention A VEGF Ligand B VEGFR-2 Receptor A->B C Receptor Dimerization & Autophosphorylation B->C D Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) C->D E Gene Transcription D->E F Angiogenesis (Cell Proliferation, Migration, Survival) E->F G 6-Bromoindazole Kinase Inhibitors G->C Inhibition

Caption: Inhibition of VEGFR-2 signaling.

Conclusion and Future Directions

The strategic placement of a bromine atom at the 6-position of the indazole scaffold provides a powerful and versatile tool for drug discovery. It serves a dual purpose: directly contributing to biological activity through specific molecular interactions and acting as an essential synthetic linchpin for extensive lead optimization via modern cross-coupling chemistry.[10] The empirical success of this strategy, particularly in the development of kinase inhibitors, validates its continued application.[6][7]

Future research will likely focus on leveraging this synthetic versatility to explore novel chemical space, creating derivatives with improved pharmacokinetic profiles, enhanced selectivity, and novel mechanisms of action. As our understanding of target biology deepens, the ability to rapidly and reliably modify the 6-position will remain a critical asset in the design of the next generation of indazole-based therapeutics.

References

  • Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
  • Synthesis of 6-bromoindazole inhibitors MNS5 and MNS6. Reagents and... ResearchGate.
  • (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate.
  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI.
  • Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Benchchem.
  • 6-Bromo-1H-indazole-5-carboxylic acid | 1893842-64-2. Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
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  • Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis. Benchchem.
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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. PMC - NIH.
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Foundational

The Strategic Synthesis and Therapeutic Potential of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid: An In-depth Technical Guide

Abstract The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and versa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns have enabled the development of potent inhibitors for a range of biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of a specific, yet crucial, indazole derivative: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. We will delve into its discovery and historical context within the broader landscape of indazole-based drug development, present a detailed, field-proven synthetic methodology, and explore its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important molecular entity in their own research endeavors.

Introduction: The Indazole Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[3] The indazole core is a bioisostere of indole, and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties.[2][3]

The significance of the indazole moiety is underscored by its presence in several FDA-approved drugs. For instance, Pazopanib, a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, features a 2H-indazole core.[4] Similarly, Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer, is also built upon a 2H-indazole scaffold.[4] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's interaction with the ATP-binding pocket of kinases and other enzymes, making it a highly sought-after template in drug design.

The subject of this guide, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, represents a key intermediate in the synthesis of more complex, biologically active molecules. The bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 3-position is a versatile functional group for amide bond formation and other transformations. The N-methylation to the 2H-indazole isomer is a critical feature found in many active kinase inhibitors.

Discovery and Historical Context

The journey to molecules like 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid began with foundational work on the synthesis of the indazole ring system itself. Over the years, numerous methods have been developed for the preparation of indazoles and their derivatives.[3] The direct and selective functionalization of the indazole core, particularly at the C3 position of 2H-indazoles, has been a more recent and significant advancement.[5] Modern techniques, including transition metal-catalyzed cross-coupling and visible light-mediated reactions, have revolutionized the synthesis of highly substituted indazoles.[4][6]

The appearance of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid and similar structures in the patent literature highlights their role as key building blocks in the creation of libraries of potential drug candidates. The combination of the 6-bromo and 3-carboxy functionalities on the 2-methyl-2H-indazole scaffold provides a strategic platform for combinatorial chemistry and the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Synthetic Methodology: A Validated Protocol

The synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid can be approached in a systematic, multi-step process. The following protocol is a synthesis of established and reliable procedures, designed to provide a clear and reproducible pathway for researchers.

Synthesis of the Precursor: 6-Bromo-2-methyl-2H-indazole

The initial step involves the regioselective N-methylation of commercially available 6-bromoindazole.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-bromoindazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as potassium carbonate (K₂CO₃, 2 equivalents) or sodium hydride (NaH, 1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Methylation: To the resulting suspension, add a methylating agent such as iodomethane (methyl iodide, CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, a mixture of 1-methyl and 2-methyl isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-Bromo-2-methyl-2H-indazole as a crystalline solid.

Causality of Experimental Choices:

  • The use of an aprotic polar solvent like DMF or THF facilitates the dissolution of the starting materials and the formation of the indazolide anion.

  • Potassium carbonate is a milder base suitable for this reaction, while sodium hydride offers a stronger, irreversible deprotonation. The choice of base can influence the reaction rate and yield.

  • Iodomethane is a highly effective methylating agent. The use of a slight excess ensures the complete consumption of the starting material.

  • The chromatographic purification is essential to separate the desired 2-methyl isomer from the thermodynamically more stable but often less desired 1-methyl isomer.

Carboxylation at the C3 Position

The introduction of the carboxylic acid group at the C3 position of the 2H-indazole ring is a critical transformation. While direct carboxylation can be challenging, a common and effective strategy involves a formylation or acylation followed by oxidation, or a direct carboxylation using a strong base and carbon dioxide.

Proposed Experimental Protocol (via Lithiation and Carboxylation):

  • Reaction Setup: Dissolve the 6-Bromo-2-methyl-2H-indazole (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of a strong organolithium base, such as n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes, to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation at the C3 position.

  • Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 1-2 hours, or add an excess of crushed dry ice.

  • Quenching and Work-up: Allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Acidify the aqueous layer with a 1M solution of hydrochloric acid (HCl) to a pH of approximately 2-3. The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system.

Self-Validating System and Rationale:

  • The use of a strong organolithium base at low temperatures is crucial for the regioselective deprotonation at the C3 position, which is the most acidic C-H bond on the pyrazole ring of the 2H-indazole.

  • Anhydrous conditions are paramount to prevent the quenching of the highly reactive organolithium reagent.

  • The use of a large excess of carbon dioxide ensures efficient trapping of the lithiated intermediate.

  • Acidification during the work-up is necessary to protonate the carboxylate salt and isolate the final carboxylic acid product.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is presented in the table below.

PropertyValueReference
CAS Number 1021859-33-5[7]
Molecular Formula C₉H₇BrN₂O₂[8]
Molecular Weight 255.07 g/mol [7]
Physical Form Solid[7]
Boiling Point 468.4 ± 25.0 °C at 760 mmHg[7]
Purity Typically >98%[7]
Storage Temperature 4 °C[7]

Potential Therapeutic Applications and Biological Pathways

While specific biological activity data for 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is not extensively published, its structural motifs are highly prevalent in potent kinase inhibitors. The bromo-indazole scaffold is a key feature in numerous compounds targeting kinases that are dysregulated in cancer and other diseases.[9][10]

Derivatives of 6-bromo-1H-indazole have shown significant promise as inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial regulators of cell cycle progression and proliferation.[9] The anti-cancer activity of indazole derivatives is often attributed to their ability to induce apoptosis and inhibit cell migration and invasion.[10][11]

Given this context, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid serves as a valuable starting material for the synthesis of inhibitors targeting these and other oncogenic signaling pathways.

Below is a conceptual diagram illustrating a potential mechanism of action for a hypothetical kinase inhibitor derived from this core structure.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth_Factor->RTK Binding & Activation RAS RAS RTK->RAS Signal Transduction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RTK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Activation

Caption: A potential signaling pathway targeted by indazole-based kinase inhibitors.

Conclusion

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid stands as a testament to the enduring importance of the indazole scaffold in contemporary drug discovery. While its own discovery may be subtly embedded within the broader narrative of medicinal chemistry, its value as a strategic intermediate is undeniable. The synthetic protocols outlined in this guide provide a robust and rational approach to its preparation, empowering researchers to access this versatile building block. As the quest for novel and more effective therapeutics continues, the strategic application of well-designed molecular frameworks like 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

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  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. PMC. [Link]

  • Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. NIH. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid from 6-bromoindazole

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery programs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery programs. The synthesis commences with the N-methylation of commercially available 6-bromoindazole, which yields a separable mixture of N-1 and N-2 regioisomers. The desired 6-bromo-2-methyl-2H-indazole is then isolated and subjected to a directed ortho-metalation at the C-3 position, followed by carboxylation to yield the final product. This guide is intended for researchers in organic synthesis and drug development, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and expected outcomes.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique bicyclic aromatic structure allows for diverse functionalization, leading to compounds with a wide array of biological activities, including anti-tumor and protein kinase inhibitory properties. The target molecule of this protocol, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid[1][2], is a particularly useful intermediate. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions, while the carboxylic acid at the 3-position is ideal for amide bond formation, enabling the construction of complex molecular libraries for drug screening. This guide provides a reliable pathway to access this key intermediate from a simple starting material.

Scientific Principles and Synthetic Strategy

The synthesis is accomplished in two primary stages: regioselective N-methylation followed by C-3 carboxylation. Understanding the mechanistic underpinnings of each step is crucial for successful execution and optimization.

Step 1: N-Methylation of 6-Bromoindazole and Regioselectivity

The alkylation of an indazole can occur at either of the two nitrogen atoms (N-1 or N-2), leading to a mixture of regioisomers.[3] The ratio of these isomers is dictated by a combination of steric and electronic factors, as well as the reaction conditions employed.[4]

In this protocol, 6-bromoindazole is deprotonated using sodium hydride (NaH) to form the indazolide anion. This anion exists in equilibrium between two resonant forms, with negative charge density on both N-1 and N-2. Subsequent reaction with an electrophile, such as methyl iodide, typically results in a mixture of the thermodynamically more stable N-1 product and the kinetically favored N-2 product. The use of a polar aprotic solvent like tetrahydrofuran (THF) can influence this ratio. For 6-bromoindazole, methylation under these conditions yields the N-1 and N-2 isomers in a nearly 1:1 ratio, which are fortunately separable by standard column chromatography.[5]

Step 2: C-3 Carboxylation via Directed ortho-Metalation (DoM)

The introduction of the carboxylic acid group at the C-3 position is achieved through a Directed ortho-Metalation (DoM) strategy.[6][7] This powerful technique involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) using a strong organolithium base. In the case of 6-bromo-2-methyl-2H-indazole, the N-2 nitrogen atom and its methyl substituent act in concert to direct the lithiation to the adjacent C-3 position. The C-3 proton is the most acidic proton on the heterocyclic ring due to the inductive effect of the adjacent nitrogen atoms.

The reaction is performed at a very low temperature (-78 °C) in an anhydrous solvent (THF) to prevent side reactions. A strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), is used to abstract the C-3 proton, forming a highly reactive C-3 lithiated indazole intermediate. This intermediate is then "quenched" by the addition of an electrophile. For carboxylation, solid carbon dioxide (dry ice) is used. The organolithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. A subsequent acidic workup protonates this salt to yield the desired 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. While direct metalation of indazoles can sometimes be problematic and lead to ring-opening, the N-2 alkyl group helps to stabilize the indazole ring system against such degradation.[8]

Visualized Synthetic Pathway and Workflow

The overall synthetic transformation and the experimental workflow are depicted below.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: C-3 Carboxylation 6-bromoindazole 6-Bromoindazole N1_N2_mixture Mixture of 6-Bromo-1-methyl-1H-indazole & 6-Bromo-2-methyl-2H-indazole 6-bromoindazole->N1_N2_mixture 1. NaH, THF, 0 °C 2. CH3I, rt 6_bromo_2_methyl 6-Bromo-2-methyl-2H-indazole (Isolated N-2 Isomer) N1_N2_mixture->6_bromo_2_methyl Column Chromatography final_product 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid 6_bromo_2_methyl->final_product 1. n-BuLi, THF, -78 °C 2. CO2 (solid), -78 °C 3. H+ workup

Caption: Overall two-step synthesis scheme.

G start Start: 6-Bromoindazole step1 Dissolve in THF Cool to 0 °C start->step1 add_nah Add NaH Stir 30 min step1->add_nah add_mei Add CH3I Warm to RT add_nah->add_mei quench1 Quench with aq. NH4Cl Extract with EtOAc add_mei->quench1 separate Concentrate & Purify via Chromatography quench1->separate isomer2 Isolated Intermediate: 6-Bromo-2-methyl-2H-indazole separate->isomer2 step2 Dissolve in Dry THF Cool to -78 °C isomer2->step2 add_buli Add n-BuLi dropwise Stir 1 hr step2->add_buli add_co2 Add Dry Ice (CO2) Stir 2 hr, warm to RT add_buli->add_co2 quench2 Quench with H2O Acidify with HCl add_co2->quench2 extract2 Extract with EtOAc Dry and Concentrate quench2->extract2 product Final Product extract2->product

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Sodium hydride is a water-reactive flammable solid.

Step 1: Synthesis of 6-Bromo-1-methyl-1H-indazole and 6-Bromo-2-methyl-2H-indazole

This protocol is adapted from established procedures.[5]

Materials:

  • 6-Bromoindazole (5.0 g, 25.4 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.12 g, 28.0 mmol, 1.1 equiv)

  • Iodomethane (CH₃I) (3.95 mL, 63.5 mmol, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF), 100 mL

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 6-bromoindazole (5.0 g, 25.4 mmol).

  • Add 100 mL of anhydrous THF to dissolve the starting material.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully and portion-wise, add the sodium hydride (1.12 g, 28.0 mmol) to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the resulting mixture at 0 °C for 30 minutes. The solution may become a slurry.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Slowly add iodomethane (3.95 mL, 63.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of isomers.

  • Purify the crude mixture by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting from 95:5 hexane:EtOAc) to separate the two isomers. The N-1 isomer is typically less polar and elutes first.

Step 2: Synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

This protocol is based on standard directed metalation and carboxylation procedures.[9]

Materials:

  • 6-Bromo-2-methyl-2H-indazole (2.28 g, 10.8 mmol, from Step 1)

  • Anhydrous Tetrahydrofuran (THF), 80 mL

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes (4.75 mL, 11.9 mmol, 1.1 equiv)

  • Dry ice (solid CO₂), crushed

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thoroughly flame-dry a 250 mL round-bottom flask equipped with a stir bar, rubber septum, and nitrogen/argon inlet.

  • Allow the flask to cool to room temperature under an inert atmosphere.

  • Add the 6-bromo-2-methyl-2H-indazole (2.28 g, 10.8 mmol) and dissolve it in 80 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Using a syringe, slowly add the n-butyllithium solution (4.75 mL, 11.9 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color, indicating anion formation.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Carefully and in small portions, add an excess of crushed dry ice to the reaction mixture. Caution: Vigorous gas evolution (CO₂) will occur.

  • Allow the reaction mixture to stir for an additional 2 hours while slowly warming to room temperature overnight.

  • Quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Wash the aqueous layer with a small amount of EtOAc to remove any unreacted starting material (discard this organic layer).

  • Acidify the aqueous layer to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified further by recrystallization (e.g., from an EtOAc/hexane mixture) or by silica gel chromatography if necessary.

Data Summary and Expected Results

The following table summarizes the typical quantities and expected yields for this synthetic sequence.

ParameterStep 1: N-MethylationStep 2: C-3 Carboxylation
Starting Material 6-Bromoindazole6-Bromo-2-methyl-2H-indazole
Molecular Weight 197.04 g/mol 211.06 g/mol
Amount 5.0 g2.28 g
Key Reagents NaH, CH₃In-BuLi, CO₂
Product 6-Bromo-1-methyl-1H-indazole / 6-Bromo-2-methyl-2H-indazole6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Molecular Weight 211.06 g/mol 255.07 g/mol
Theoretical Yield 2.71 g (N-1) / 2.28 g (N-2)2.75 g
Typical Yield ~51% (N-1 Isomer) / ~43% (N-2 Isomer)[5]60-75%
Appearance Yellow Oil (N-1) / Yellow Crystalline Solid (N-2)[5]White to off-white solid

Yields for Step 2 are estimated based on typical DoM and carboxylation reactions and may require optimization.

Conclusion

This application note details a robust and reproducible two-step synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. The protocol addresses the key challenge of regioselectivity in the initial N-methylation step through chromatographic separation and subsequently employs a powerful directed ortho-metalation strategy for the C-3 carboxylation. By providing a clear rationale for the chosen methodologies alongside detailed experimental procedures, this guide equips researchers with the necessary tools to efficiently synthesize this important heterocyclic building block for application in pharmaceutical research and development.

References

  • Dennis, W. (2012). The first direct metalation of indazoles. Chemical Communications Blog. [Link]

  • K-W, L., & Snieckus, V. (2005). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 7(22), 4963-4966. [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Grokipedia. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. Retrieved from [Link]

  • University of Liverpool. (n.d.). Directed (ortho) Metallation. University of Liverpool, Department of Chemistry. [Link]

  • ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Center for Biotechnology Information. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • PubChemLite. (n.d.). 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. PubChemLite. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1899–1911. [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12836-12845. [Link]

  • Royal Society of Chemistry. (1995). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, 271-278. [Link]

  • MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3925. [Link]

Sources

Application

The Indazole Scaffold in Kinase Inhibitor Screening: Application of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

< APPLICATION NOTE & PROTOCOLS Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Cons...

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOLS

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they have become one of the most important families of drug targets.[1][2] The indazole core is a "privileged" scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors like axitinib and pazopanib.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid as a foundational scaffold for the discovery and characterization of novel kinase inhibitors. We present detailed, field-proven protocols for primary biochemical screening, hit confirmation, and determination of inhibitor potency (IC₅₀), grounded in established, robust assay technologies.

Introduction: The Power of the Indazole Scaffold

The human genome contains over 500 protein kinases, which act as key nodes in signal transduction pathways.[1] Most kinase inhibitors function by binding to the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.[5] The indazole moiety has proven to be a highly versatile and effective scaffold for designing potent and selective kinase inhibitors.[3][6] Its bicyclic aromatic structure provides a rigid framework that can be readily functionalized to optimize interactions with the kinase active site, enabling the development of compounds with desirable pharmacological properties.[7][8]

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid represents an ideal starting point for a fragment-based or library synthesis approach. The bromine atom at the 6-position and the carboxylic acid at the 3-position serve as versatile chemical handles for the introduction of diverse substituents to explore the chemical space around the kinase active site. This application note will guide the user through a logical workflow, from initial screening of a hypothetical compound library derived from this scaffold to the confirmation and characterization of promising hits.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is critical. The key properties of the core scaffold are summarized below.

PropertyValueSource
Compound Name 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid[9]
CAS Number 1021859-33-5[9][10]
Molecular Formula C₉H₇BrN₂O₂[11]
Molecular Weight 255.07 g/mol [9]
Physical Form Solid[9]
Purity Typically ≥98%[9]
Storage 4°C[9]

Kinase Screening Workflow

A successful kinase inhibitor discovery campaign follows a structured, multi-stage process. The workflow is designed to efficiently identify potent inhibitors from a large library and subsequently confirm their activity, minimizing false positives and focusing resources on the most promising candidates.[12]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism & Selectivity Compound_Library Compound Library (Derived from Core Scaffold) Primary_Screen Single-Concentration Biochemical Assay (e.g., 10 µM) Compound_Library->Primary_Screen Data_Analysis Calculate % Inhibition Identify Preliminary 'Hits' Primary_Screen->Data_Analysis Dose_Response 10-Point Dose-Response Biochemical Assay Data_Analysis->Dose_Response Confirmed Hits IC50_Calc Calculate IC₅₀ Value Confirm Activity Dose_Response->IC50_Calc MOA_Studies Mechanism of Action (e.g., ATP Competition) IC50_Calc->MOA_Studies Potent Inhibitors Selectivity_Profiling Kinome-wide Panel Screen

Figure 1: High-level workflow for kinase inhibitor screening and characterization.

Detailed Protocols

The following protocols describe a robust methodology for screening and characterizing inhibitors against a target of interest. We will use the Promega ADP-Glo™ Kinase Assay as our model system, as it is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[13][14][15] This technology is well-suited for high-throughput screening due to its high sensitivity and strong signal-to-background ratios.[2][16]

Protocol 1: Primary High-Throughput Screening (HTS)

Objective: To screen a library of compounds derived from 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid at a single high concentration to identify preliminary "hits".

Principle of the Assay: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[14][17]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase ADP ADP Kinase->ADP Incubation Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Incubation Substrate Substrate Substrate->ADP Incubation Substrate->Phospho_Substrate Incubation ATP ATP ATP->ADP Incubation ATP->Phospho_Substrate Incubation Inhibitor Test Compound (or DMSO) Inhibitor->ATP Blocks Inhibitor->ADP Incubation Inhibitor->Phospho_Substrate Incubation ADP_Step2 ADP (from Step 1) ATP_New ATP (Newly Synthesized) ADP_Step2->ATP_New Kinase Detection Reagent Light Luminescent Signal ATP_New->Light Luciferase

Figure 2: Principle of the ADP-Glo™ luminescent kinase assay.

Materials:

  • Target Kinase and its specific substrate (protein or peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DTT, MgCl₂, and appropriate kinase buffer

  • Test compounds dissolved in 100% DMSO

  • Known inhibitor for the target kinase (Positive Control)

  • 100% DMSO (Negative/Vehicle Control)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each test compound stock (typically 10 mM in DMSO) into the wells of a 384-well assay plate. This will yield a final assay concentration of 10 µM in a 5 µL reaction volume. Also plate the positive control inhibitor and DMSO vehicle controls.

  • Prepare 2X Kinase/Substrate Solution: In kinase buffer, prepare a solution containing the target kinase and its substrate at 2X the final desired concentration.

    • Scientist's Note: The optimal enzyme and substrate concentrations should be determined empirically in a prior assay development phase to ensure the reaction is in the linear range.[18]

  • Initiate Kinase Reaction: Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the compound plate.

  • Prepare 2X ATP Solution: Prepare a solution of ATP in kinase buffer at 2X the final desired concentration.

    • Rationale: The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.[19]

  • Start the Reaction: Add 2.5 µL of the 2X ATP solution to each well. The final reaction volume is now 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Determine Assay Quality (Z'-factor): The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the quality and reliability of the assay.[20][21] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[22][23]

  • Hit Identification: Compounds exhibiting inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are considered preliminary hits.

Protocol 2: Hit Confirmation and IC₅₀ Determination

Objective: To confirm the activity of hits from the primary screen and determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Prepare Compound Dilution Series: For each hit compound, prepare a 10-point, 3-fold serial dilution series in 100% DMSO.

  • Compound Plating: Plate the dilution series into a 384-well plate as described in Protocol 1.

  • Perform Kinase Assay: Execute the ADP-Glo™ Kinase Assay exactly as described in Protocol 1, steps 2-9.

  • Data Analysis: a. Calculate % Inhibition for each concentration point. b. Plot % Inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value. This is the concentration of inhibitor required to reduce kinase activity by 50%.[12]

Example Data Presentation:

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed Hit?IC₅₀ (nM)
Cmpd-00185.2Yes75.3
Cmpd-00212.5No>10,000
Cmpd-00392.1Yes22.8
Cmpd-00465.7Yes450.1
Positive Control98.9Yes5.2

Next Steps: Mechanism of Action and Selectivity

Once potent inhibitors are confirmed, subsequent studies are crucial to understand their behavior.

  • Mechanism of Action (MoA): It is important to determine how the inhibitor works. For example, kinetic studies can reveal if an inhibitor is ATP-competitive, non-competitive, or uncompetitive.[12] This is often done by measuring IC₅₀ values at varying ATP concentrations.

  • Selectivity Profiling: To assess the specificity of a compound and identify potential off-target effects, it should be screened against a broad panel of kinases (kinome screening).[12][24] High selectivity is a desirable trait for a therapeutic candidate to minimize potential side effects.[25]

Conclusion

The indazole scaffold is a cornerstone of modern kinase inhibitor design. By leveraging 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid as a versatile starting point, researchers can generate diverse chemical libraries. The robust, detailed protocols provided in this application note offer a clear and validated pathway for the primary screening, hit confirmation, and potency determination of novel kinase inhibitors. Adherence to these methodologies, with careful attention to assay quality control, will enable the confident identification and progression of promising compounds in the drug discovery pipeline.

References

  • Z-factor - Wikipedia . Wikipedia. Available at: [Link]

  • Yadav, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . RSC Advances, 11(35), 21554-21583. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays . Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • Miao, H., et al. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies . Bioinformatics, 38(19), 4562–4568. Available at: [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery . North Carolina State University. Available at: [Link]

  • Trinquet, E., et al. (2016). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications . Current Pharmaceutical Design, 22(27), 4175-4190. Available at: [Link]

  • Technologies to Study Kinases . East Port Praha. Available at: [Link]

  • On HTS: Z-factor . On HTS. Available at: [Link]

  • Park, Y. W., et al. (2010). Development of a HTRF® Kinase Assay for Determination of Syk Activity . Biological & Pharmaceutical Bulletin, 33(1), 143-147. Available at: [Link]

  • Promega ADP-Glo kinase assay . BMG LABTECH. Available at: [Link]

  • Yadav, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . RSC Advances. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. Available at: [Link]

  • Protein Kinase Inhibitor . Massive Bio. Available at: [Link]

  • HTRF kinase assays . ResearchGate. Available at: [Link]

  • Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID . Molecular and Cellular Biochemistry, 478(10), 2429-2446. Available at: [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design . ResearchGate. Available at: [Link]

  • Bain, J., et al. (2003). The specificities of protein kinase inhibitors: an update . Biochemical Journal, 371(Pt 1), 199–204. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. Available at: [Link]

  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms . ACS Chemical Biology, 9(12), 2743–2752. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? . BellBrook Labs. Available at: [Link]

  • Structures of kinase inhibitors containing an indazole moiety . ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors . ACS Medicinal Chemistry Letters, 3(2), 140–145. Available at: [Link]

  • Kinase Screening Assay Services . Reaction Biology. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes . NCBI Bookshelf. Available at: [Link]

  • Breitenlechner, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . International Journal of Molecular Sciences, 22(16), 8683. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery . Reaction Biology. Available at: [Link]

  • 6-bromo-2-methyl-2h-indazole-3-carboxylic acid . PubChemLite. Available at: [Link]

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Sources

Method

The Strategic Application of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in Fragment-Based Drug Discovery: A Guide for Researchers

Introduction: The Indazole Scaffold as a Privileged Fragment in Modern Drug Discovery The indazole core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Fragment in Modern Drug Discovery

The indazole core is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases.[5] Within the paradigm of Fragment-Based Drug Discovery (FBDD), the indazole moiety represents a "privileged fragment," a starting point with a high propensity for developing into a lead compound.[4][6] This guide focuses on a specific, strategically designed indazole fragment, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid , and provides detailed application notes and protocols for its effective utilization in drug discovery campaigns. We will delve into the rationale behind its design, methods for screening and hit validation, and strategies for its evolution into a potent and drug-like lead molecule.

Physicochemical Properties of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening campaigns and interpreting the resulting data. 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid has been strategically designed to adhere to the "Rule of Three," a guiding principle in FBDD that favors fragments with low molecular weight, moderate lipophilicity, and a limited number of hydrogen bond donors and acceptors.[7]

PropertyValueSource
Molecular FormulaC9H7BrN2O2[8][9]
Molecular Weight255.07 g/mol [8]
XlogP (predicted)2.1[9]
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors4Calculated
PurityTypically ≥98%[8]
Physical FormSolid[8]
Storage Temperature4°C[8]

The presence of a bromine atom at the 6-position and a carboxylic acid at the 3-position provides two orthogonal vectors for chemical modification, a key feature for rapid fragment evolution. The N-methylation at the 2-position blocks tautomerization and provides a consistent hydrogen bonding pattern for interaction with target proteins.

Fragment Screening Methodologies: Identifying Interactions with Your Target of Interest

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the typically weak binding affinities of fragments (in the micromolar to millimolar range), highly sensitive biophysical techniques are required.[2][10][11]

Workflow for Fragment Screening and Hit Validation

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirm Hits NMR NMR Spectroscopy NMR_val NMR (Structure & Affinity) NMR->NMR_val Confirm & Map Binding Site TSA Thermal Shift Assay (TSA) TSA->ITC Confirm Hits Xray X-ray Crystallography ITC->Xray Thermodynamic Profile SAR Structure-Activity Relationship (SAR) Xray->SAR Guide Design NMR_val->Xray Structural Insights Synthesis Chemical Synthesis SAR->Synthesis Synthesize Analogs Comp_chem Computational Chemistry Comp_chem->Synthesis Design Analogs Synthesis->SPR Test New Compounds

Figure 1: A generalized workflow for fragment-based drug discovery, from initial screening to hit-to-lead optimization.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive and high-throughput technique for detecting fragment binding in real-time.[10][11] It measures changes in the refractive index at a sensor surface where the target protein is immobilized.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, GLC)

  • Target protein of interest

  • 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and 1-5% DMSO)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. The goal is to achieve a sufficient density to detect fragment binding without causing mass transport limitations.

  • Fragment Preparation: Prepare a dilution series of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.

  • Binding Analysis: Inject the fragment solutions over the sensor surface and monitor the change in response units (RU). Include buffer-only injections for double referencing.

  • Data Analysis: Fit the sensorgram data to a steady-state affinity model to determine the dissociation constant (KD). Hits are typically defined as fragments with a KD in the desired range (e.g., < 1 mM) and a good ligand efficiency (LE).

Causality and Trustworthiness: SPR provides kinetic and thermodynamic data, offering a robust validation of the binding event.[11] The inclusion of multiple referencing steps and analysis of ligand efficiency helps to minimize false positives.[11]

Protocol 2: Hit Validation and Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[6][9][12]

Materials:

  • Crystals of the target protein

  • 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Crystal Soaking: Soak the protein crystals in a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

  • Analysis: Analyze the electron density maps to confirm the binding of the fragment and to characterize its interactions with the protein.

Causality and Trustworthiness: A crystal structure provides unambiguous evidence of binding and the precise binding mode, which is the gold standard for hit validation and the foundation for rational fragment evolution.[6]

Fragment Evolution: From a Weak Binder to a Potent Lead

Once a fragment hit has been validated, the next step is to optimize its binding affinity and drug-like properties through a process of "fragment growing," "linking," or "merging".[7] The structure of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is ideally suited for fragment growing, utilizing the bromine and carboxylic acid as handles for chemical modification.

Strategies for Chemical Modification

Fragment_Evolution cluster_modifications Potential Modifications Core 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid Core Scaffold Mod1 Suzuki Coupling at C6 Core:c->Mod1 Diversification at C6 Mod2 Amide Coupling at C3 Core:c->Mod2 Diversification at C3 Mod3 Esterification at C3 Core:c->Mod3 Diversification at C3 Mod4 Other Cross-Coupling at C6 (e.g., Sonogashira, Buchwald-Hartwig)

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Introduction: Unveiling the Bioactivity of a Novel Indazole Derivative The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Indazole Derivative

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory and anticancer effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based characterization of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid , a specific derivative with predicted anti-inflammatory properties.

Our central hypothesis is that this compound exerts its biological effects by modulating key inflammatory pathways, with a particular focus on the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a critical mediator of inflammation and pain, and its selective inhibition is a validated therapeutic strategy.[3][4][5] The protocols detailed herein are designed to provide a logical, stepwise approach to first assess the compound's fundamental properties in a biological context (solubility, stability, and cytotoxicity), then to evaluate its general anti-inflammatory activity, and finally to investigate its specific inhibitory effect on the COX-2 pathway. This structured approach ensures that each experimental step is built upon a solid foundation of data, embodying a self-validating and scientifically rigorous workflow.

PART 1: Foundational Compound Characterization

A prerequisite for any successful cell-based assay is a thorough understanding of the test compound's physicochemical properties under experimental conditions. This section provides protocols to determine the practical solubility and stability of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, ensuring reliable and reproducible results.

Protocol 1.1: Determination of Compound Solubility in DMSO and Cell Culture Medium

Rationale: An accurate determination of solubility is critical to prepare a homogenous stock solution and to understand the concentration limits for subsequent assays. Precipitation of the compound in the assay medium can lead to inaccurate results.[6][7][8][9]

Materials:

  • 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (Solid)[10][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell Culture Medium (e.g., DMEM)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Supersaturated Solution Preparation:

    • Weigh approximately 5 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO.

    • Vortex vigorously for 3 minutes. If the compound dissolves, add small, pre-weighed increments until a precipitate is observed.[6]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to reach equilibrium.

  • Separation:

    • Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully transfer a known volume of the supernatant to a new tube.

    • Prepare a dilution series and measure the concentration using a validated analytical method (e.g., HPLC-UV).

  • Aqueous Solubility:

    • Repeat the above steps using PBS and your chosen cell culture medium instead of DMSO to determine the aqueous solubility.

Protocol 1.2: Assessment of Compound Stability in Cell Culture Medium

Rationale: The stability of the compound in the assay medium over the course of the experiment is crucial. Degradation can lead to a loss of activity and misinterpretation of the results.[12]

Materials:

  • Compound stock solution in DMSO

  • Cell Culture Medium (pre-warmed to 37°C)

  • Incubator (37°C, 5% CO2)

  • Analytical equipment (e.g., HPLC-UV)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the compound in cell culture medium at the highest intended assay concentration.

    • Prepare a control sample of the compound in a stable solvent (e.g., acetonitrile).

  • Incubation:

    • Incubate the medium-dissolved sample at 37°C in a 5% CO2 incubator for the longest duration of your planned cell-based assays (e.g., 24, 48, or 72 hours).

  • Analysis:

    • At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of the sample.

    • Analyze the concentration of the parent compound by a suitable analytical method (e.g., HPLC-UV) and compare it to the initial concentration and the control sample. A decrease in concentration over time indicates instability.

PART 2: Cellular Activity Profiling

With the foundational characteristics of the compound established, the next phase is to assess its biological activity. This begins with determining the appropriate concentration range for the assays by evaluating cytotoxicity, followed by screening for the desired anti-inflammatory effects.

Protocol 2.1: Cytotoxicity Assessment using a Cell Viability Assay

Rationale: It is essential to distinguish between a specific biological effect and general cytotoxicity. This protocol determines the concentration range of the compound that is non-toxic to the cells, ensuring that any observed effects in subsequent assays are not due to cell death. The CCK-8 assay is a sensitive colorimetric assay for the determination of cell viability.[13]

Materials:

  • RAW 264.7 murine macrophage cell line (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. Determine the TC50 (Toxic Concentration 50%) value. For subsequent assays, use concentrations well below the TC50.

Protocol 2.2: Screening for Anti-Inflammatory Activity using an NF-κB Reporter Assay

Rationale: The transcription factor NF-κB is a master regulator of inflammation.[14][15] An NF-κB reporter assay provides a broad screen for anti-inflammatory activity. A reduction in the NF-κB signal upon stimulation indicates that the compound interferes with this key inflammatory pathway.[13][16][17]

Materials:

  • HEK293-NF-κB-luciferase reporter cell line

  • Complete cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as a stimulant

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulation:

    • Add TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include appropriate controls (unstimulated, stimulated vehicle-treated).

  • Incubation:

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary. A dose-dependent decrease in the signal indicates anti-inflammatory activity.

PART 3: Target-Specific Mechanistic Assay

Following the confirmation of general anti-inflammatory activity, the next logical step is to investigate the specific mechanism of action. Based on the known pharmacology of indazole derivatives, we hypothesize that 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid may be a COX-2 inhibitor.

Protocol 3.1: COX-2 Inhibition Assay via Measurement of Prostaglandin E2 (PGE2) Production

Rationale: COX-2 catalyzes the production of prostaglandins, with PGE2 being a major product and a key mediator of inflammation.[4] By inducing COX-2 expression with an inflammatory stimulus like LPS and then treating with the compound, we can measure the amount of PGE2 released into the supernatant. A reduction in PGE2 levels indicates inhibition of COX-2 activity.[4][18][19][20]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • PGE2 ELISA Kit[18][19][20][21]

  • Celecoxib (as a positive control for COX-2 inhibition)

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Compound Treatment and COX-2 Induction:

    • Pre-treat the cells with various non-toxic concentrations of the compound or Celecoxib for 1 hour.

    • Add LPS (1 µg/mL) to all wells except the negative control to induce COX-2 expression.

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection:

    • Carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement:

    • Measure the PGE2 concentration in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.[18][19][20][21]

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Data Presentation and Interpretation

Quantitative Data Summary
Parameter 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
Molecular Weight 255.07 g/mol [11][22]
Solubility in DMSO To be determined experimentally
Solubility in Medium To be determined experimentally
Stability in Medium (t1/2) To be determined experimentally
TC50 in RAW 264.7 cells To be determined experimentally
IC50 for NF-κB Inhibition To be determined experimentally
IC50 for PGE2 Production To be determined experimentally
Visualizations

Experimental Workflow Diagram

Workflow cluster_0 Part 1: Foundational Characterization cluster_1 Part 2: Cellular Activity Profiling cluster_2 Part 3: Mechanistic Study Solubility Determine Solubility (DMSO & Medium) Stability Assess Stability (37°C in Medium) Solubility->Stability Inform Stock Preparation Cytotoxicity Cytotoxicity Assay (CCK-8) Stability->Cytotoxicity Define Assay Conditions NFkB NF-κB Reporter Assay (Anti-inflammatory Screen) Cytotoxicity->NFkB Determine Non-Toxic Concentration Range COX2_Assay COX-2 Inhibition Assay (PGE2 ELISA) NFkB->COX2_Assay Confirm Anti-Inflammatory Activity

Caption: A stepwise workflow for the characterization of the compound.

Hypothesized Mechanism of Action Diagram

MoA LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway NFkB_Nuclear NF-κB (Nuclear) NFkB_Pathway->NFkB_Nuclear COX2_Gene COX-2 Gene Transcription NFkB_Nuclear->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation PGE2->Inflammation Compound 6-Bromo-2-methyl-2H- indazole-3-carboxylic acid Compound->NFkB_Pathway Potential Inhibition Compound->COX2_Protein Hypothesized Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

References

  • Assay Genie. Technical Manual PGE2 ELISA Kit Catalogue Code: UNFI0032. Available from: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. Available from: [Link]

  • Various Species PGE2 ELISA kit | Cell Culture Supernatant, Plasma, Serum. Available from: [Link]

  • ISCA. Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. (2025). Available from: [Link]

  • Meijer, K. et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. Available from: [Link]

  • Elabscience. PGE2(Prostaglandin E2) ELISA Kit. Available from: [Link]

  • Abeomics. NF-kB Reporter Assay|Compound Screening Services. Available from: [Link]

  • Laufer, S. (2009). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. Available from: [Link]

  • Witte, M. et al. (2014). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation. Available from: [Link]

  • Wang, Y. et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Scientific Reports. Available from: [Link]

  • Creative BioMart. COX-2 Inhibitor Screening Kit. Available from: [Link]

  • Ghorab, M. M. et al. (2011). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Acta Pharmaceutica. Available from: [Link]

  • Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • Aron, A. T. et al. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. Angewandte Chemie. Available from: [Link]

  • Effects of various tested compounds on the proliferation of COX-2.... ResearchGate. Available from: [Link]

  • Chemspace. Compound solubility measurements for early drug discovery. (2022). Available from: [Link]

  • BPS Bioscience. Cox Screening. Available from: [Link]

  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available from: [Link]

  • Khan, I. et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules. Available from: [Link]

  • PubChemLite. 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. Available from: [Link]

  • Lee, C. et al. (2022). A Pipeline for Screening Small Molecule-Enhanced Protein Stability in A Bacterial Orphan Receptor. bioRxiv. Available from: [Link]

  • BioProcess International. Biologics vs. Small Molecules, What's the Difference for Stability Testing?. (2019). Available from: [Link]

  • Linseis. Assessing Protein Stability: Analytical Strategies for Biomolecular Research. Available from: [Link]

  • Williams, M. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]

  • An, F. et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. Available from: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available from: [Link]

Sources

Method

Application Notes and Protocols for 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related indazole derivatives in cance...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related indazole derivatives in cancer research. As of the date of this document, there is a lack of direct published evidence for the specific anti-cancer applications of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. Therefore, the proposed applications and methodologies should be considered as a theoretical framework to guide initial investigations.

I. Introduction: The Therapeutic Potential of the Indazole Scaffold in Oncology

The indazole core is a privileged heterocyclic scaffold that forms the basis of numerous small-molecule drugs approved for the treatment of cancer.[1][2] Several FDA-approved kinase inhibitors, such as Pazopanib (a multi-kinase inhibitor) and Entrectinib (a TRK/ROS1/ALK inhibitor), feature the indazole motif, highlighting its importance in designing targeted cancer therapies.[2] These compounds have demonstrated significant efficacy in both in vitro and in vivo models of various cancers, including breast, lung, and colon cancer.[1][3]

The general anti-cancer activity of many indazole derivatives stems from their ability to interfere with key signaling pathways that drive tumor growth, proliferation, and survival.[4] The functionalization of the indazole ring at different positions allows for the fine-tuning of their biological activity and selectivity towards specific molecular targets. The presence of a bromine atom, as in 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, can enhance binding affinities to target proteins through halogen bonding and can also serve as a synthetic handle for further chemical modifications.

Given the established precedent of the indazole scaffold in oncology, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid represents a compound of interest for screening and characterization as a potential anti-cancer agent.

II. Proposed Mechanism of Action: A Hypothetical Kinase Inhibitor

Many indazole-based anti-cancer agents function as inhibitors of protein kinases.[2] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for drug development. Based on the structure of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid and the known mechanisms of other indazole derivatives, a plausible, yet hypothetical, mechanism of action is the inhibition of one or more protein kinases involved in cancer cell proliferation and survival pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an indazole-based kinase inhibitor.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PDK1 PDK1 PI3K->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Indazole 6-Bromo-2-methyl-2H- indazole-3-carboxylic acid (Hypothetical Inhibitor) Indazole->PDK1 Inhibition Indazole->Raf Inhibition

Caption: Hypothetical signaling pathways targeted by a kinase inhibitor.

III. Application Notes: Experimental Design for Investigating Anti-Cancer Activity

To evaluate the potential anti-cancer effects of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, a tiered experimental approach is recommended. This approach starts with broad screening assays and progresses to more specific mechanistic studies.

A. Tier 1: In Vitro Anti-Proliferative Screening

The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.

  • Choice of Cell Lines: A diverse panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) should be used. Examples include MCF-7 (breast), A549 (lung), HCT116 (colon), and Jurkat (leukemia).

  • Assay Principle: The MTT or CCK-8/WST-8 assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Data Analysis: The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

B. Tier 2: Mechanistic Assays

If significant anti-proliferative activity is observed, the next step is to investigate the underlying mechanism of action.

  • Apoptosis Induction: Determine if the compound induces programmed cell death (apoptosis). This can be assessed by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases (key enzymes in the apoptotic pathway).

  • Cell Cycle Analysis: Investigate if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M). This is typically done by staining cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.

  • Western Blot Analysis: To probe the effect on specific signaling pathways, western blotting can be used to measure the expression and phosphorylation status of key proteins in pathways such as PI3K/Akt and MAPK/ERK.

C. Tier 3: In Vivo Efficacy Studies

If the in vitro data is promising, the anti-tumor efficacy of the compound can be evaluated in animal models.

  • Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with the compound, and tumor growth is monitored over time.

  • Data Analysis: Key endpoints include tumor volume, tumor weight at the end of the study, and overall survival of the animals.

IV. Experimental Protocols

A. Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol describes a standard method for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in DMSO. Prepare serial dilutions of the compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO-containing medium) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

B. Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol outlines a general procedure to assess the effect of the compound on the phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

V. Data Presentation

Quantitative data from the in vitro and in vivo studies should be summarized in tables for clear comparison.

Table 1: Hypothetical Anti-Proliferative Activity of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Cell LineCancer TypeIC50 (µM)
MCF-7BreastData
A549LungData
HCT116ColonData
JurkatLeukemiaData

Table 2: Hypothetical In Vivo Efficacy in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle ControlData-
Compound (X mg/kg)DataData

VI. Conclusion and Future Directions

While direct evidence is currently lacking, the structural similarity of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid to known anti-cancer agents makes it a compelling candidate for investigation in oncology research. The application notes and protocols provided here offer a robust framework for initiating such studies. Future work should focus on a comprehensive evaluation of its anti-cancer activity, identification of its molecular target(s), and assessment of its potential as a therapeutic agent.

VII. References

  • Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675-15687. Available from: [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

  • National Center for Biotechnology Information (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. In: PubMed. Available from: [Link]

  • PubChem. (n.d.). 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. Retrieved from PubChem.

  • MySkinRecipes. (n.d.). 6-Bromo-2-Methyl-2H-Indazole-3-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. Retrieved from PubChem.

  • Sandeep Reddy, G., et al. (2018). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 88(11), 2394–2399.

  • Request PDF. (2025). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. Retrieved from [Link]

  • WTM-7260. (n.d.). 6-Bromo-2-Methyl-2H-Indazole-3-Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. Retrieved from PubChem.

  • AA Blocks. (n.d.). (R)-Ostarine. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Amcenestrant (SAR439859) Plus Palbociclib as First Line Therapy for Patients With ER (+) HER2(-) Advanced Breast Cancer. Retrieved from [Link]

  • PubChem. (n.d.). C9H7BrN2O2S. Retrieved from PubChem.

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Application

Application Notes and Protocols for 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid in Preclinical Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A Representative Investigational Guide The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Representative Investigational Guide

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being explored for therapeutic potential in a range of diseases.[1][2][3] In the realm of neurological disorders, indazole-based compounds have emerged as promising modulators of key pathological targets.[1][2] This document provides a detailed, albeit representative, guide for the investigation of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in the context of neurological disorders, particularly focusing on its potential as a kinase inhibitor.

Disclaimer: As of the latest literature review, specific studies on the neurological applications of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid are not publicly available. Therefore, this guide is presented as a hypothetical framework, drawing upon established methodologies and the known activities of structurally related indazole derivatives. The protocols and data herein are illustrative and intended to serve as a comprehensive template for the preclinical evaluation of this, or similar, novel chemical entities.

Hypothesized Mechanism of Action: Targeting LRRK2 in Parkinson's Disease

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease (PD).[4][5] The pathogenic G2019S mutation, in particular, leads to increased kinase activity, which is believed to contribute to neuronal damage and the progressive loss of dopamine-producing neurons.[6] Consequently, the inhibition of LRRK2 kinase activity is a promising therapeutic strategy for PD.[3][4][5][6]

Given that various indazole derivatives have been developed as potent LRRK2 inhibitors,[3][6] we hypothesize that 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid may also function as an ATP-competitive inhibitor of LRRK2. The proposed mechanism involves the indazole core forming key hydrogen bonds with the hinge region of the LRRK2 kinase domain, thereby blocking ATP binding and subsequent phosphorylation of its substrates.

Proposed Signaling Pathway

LRRK2_Inhibition_Pathway cluster_pre Upstream Activation cluster_kinase LRRK2 Kinase Activity cluster_post Downstream Pathological Events cluster_inhibitor Therapeutic Intervention LRRK2_mut LRRK2 G2019S Mutation LRRK2_active Active LRRK2 (Hyperphosphorylated) LRRK2_mut->LRRK2_active Increases Activity Rab_phos Rab GTPase Phosphorylation LRRK2_active->Rab_phos Phosphorylates ATP ATP ATP->LRRK2_active Binds Vesicular_dys Vesicular Trafficking Dysfunction Rab_phos->Vesicular_dys Leads to Neurodegen Neurodegeneration Vesicular_dys->Neurodegen Contributes to Indazole_Cmpd 6-Bromo-2-methyl-2H-indazole -3-carboxylic acid Indazole_Cmpd->LRRK2_active Inhibits (ATP-Competitive)

Caption: Proposed mechanism of LRRK2 inhibition.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical, yet plausible, in vitro data for 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, based on published data for similar indazole-based LRRK2 inhibitors.[6][7]

ParameterValueDescription
LRRK2 (G2019S) IC50 50 nMConcentration for 50% inhibition of mutant LRRK2 kinase activity.
LRRK2 (WT) IC50 150 nMConcentration for 50% inhibition of wild-type LRRK2 kinase activity.
Kinase Selectivity >100-foldSelectivity for LRRK2 over a panel of >300 other kinases.
Cellular pLRRK2 IC50 200 nMConcentration for 50% inhibition of LRRK2 autophosphorylation in cells.
In Vitro Neuroprotection EC50 500 nMConcentration for 50% protection against LRRK2-induced neurotoxicity.
Blood-Brain Barrier Permeability GoodExpected to cross the blood-brain barrier based on physicochemical properties.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the IC50 value of the test compound against recombinant LRRK2.

Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - LRRK2 Enzyme - Substrate (e.g., LRRKtide) - ATP - Test Compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add Test Compound - Add LRRK2 Enzyme prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP/Substrate Mix plate_setup->initiate_reaction incubation Incubate at RT (e.g., 60 min) initiate_reaction->incubation stop_reaction Stop Reaction & Detect ATP: - Add Kinase-Glo® Reagent incubation->stop_reaction read_luminescence Read Luminescence on a Plate Reader stop_reaction->read_luminescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for in vitro LRRK2 kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in 100% DMSO. Create a serial dilution series in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme Addition: Add recombinant human LRRK2 (G2019S mutant) to each well.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and a suitable peptide substrate (e.g., LRRKtide).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add a kinase detection reagent (e.g., ADP-Glo™ or similar) that measures the amount of ADP produced or remaining ATP.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular LRRK2 Autophosphorylation Assay

This protocol measures the ability of the test compound to inhibit LRRK2 autophosphorylation at Ser1292 in a cellular context, providing a measure of target engagement.

Step-by-Step Methodology:

  • Cell Culture: Culture human neuroglioma cells (e.g., U87) or primary astrocytes.

  • Compound Treatment: Treat the cells with varying concentrations of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid for 2 hours.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated LRRK2 (pSer1292-LRRK2).

    • Use an antibody for total LRRK2 and a housekeeping protein (e.g., GAPDH) for normalization.

    • Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Quantification: Densitometrically quantify the bands and calculate the ratio of pLRRK2 to total LRRK2. Determine the IC50 value for the inhibition of cellular LRRK2 autophosphorylation.

Protocol 3: In Vivo Pharmacodynamic Study in a Mouse Model

This protocol assesses the ability of the compound to inhibit LRRK2 kinase activity in the brain of a transgenic mouse model expressing human LRRK2 (G2019S).

Workflow Diagram:

InVivo_PD_Study start Start animal_model Use LRRK2 G2019S Transgenic Mice start->animal_model compound_admin Compound Administration (e.g., Oral Gavage) animal_model->compound_admin time_course Time Course (e.g., 2, 6, 24 hours) compound_admin->time_course tissue_harvest Tissue Collection: - Brain (Striatum, Cortex) - Kidney time_course->tissue_harvest protein_extraction Protein Extraction from Tissues tissue_harvest->protein_extraction western_blot Western Blot Analysis for pLRRK2/total LRRK2 protein_extraction->western_blot data_analysis Data Analysis: - Quantify Target Engagement - Determine Dose-Response western_blot->data_analysis end End data_analysis->end

Caption: Workflow for in vivo pharmacodynamic study.

Step-by-Step Methodology:

  • Animal Model: Use transgenic mice expressing human LRRK2 with the G2019S mutation.

  • Compound Administration: Administer 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid orally at various doses.

  • Time Points: Euthanize cohorts of mice at different time points post-dosing (e.g., 2, 6, and 24 hours).

  • Tissue Collection: Rapidly dissect and collect brain regions (e.g., striatum and cortex) and peripheral organs (e.g., kidney).

  • Sample Processing: Prepare tissue lysates for protein analysis.

  • Analysis: Perform Western blotting as described in Protocol 2 to determine the level of LRRK2 inhibition in the brain and peripheral tissues.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the compound concentration in the brain with the degree of LRRK2 inhibition to establish a PK/PD relationship.

Conclusion

While the specific biological activity of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in the context of neurological disorders remains to be publicly documented, its structural features suggest it is a viable candidate for investigation as a kinase inhibitor. The protocols and frameworks provided in this guide offer a comprehensive starting point for its preclinical evaluation. By systematically assessing its in vitro potency, cellular target engagement, and in vivo efficacy, researchers can elucidate its therapeutic potential for diseases such as Parkinson's.

References

  • Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease. (2011). PMC - NIH. [Link]

  • Optimisation of LRRK2 inhibitors and assessment of functional efficacy in cell-based models of neuroinflammation. (2015). PubMed. [Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. (2020). PubMed Central. [Link]

  • Importance of Indazole against Neurological Disorders. (2020). PubMed. [Link]

  • Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. (2022). PMC. [Link]

  • Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. (2015). ResearchGate. [Link]

  • Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. (2023). PubMed. [Link]

  • Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors. (2024). PubMed. [Link]

Sources

Method

Application Notes &amp; Protocols: Developing Chemical Probes from 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid for Target Identification

Abstract The identification of a small molecule's protein targets is a critical step in drug discovery and chemical biology, providing essential insights into its mechanism of action and potential off-target effects.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's protein targets is a critical step in drug discovery and chemical biology, providing essential insights into its mechanism of action and potential off-target effects.[1][2] The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly kinase inhibitors.[3][4][5][6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and synthesize chemical probes starting from 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. We present detailed protocols for creating both affinity-based and photoaffinity probes and their subsequent application in target identification workflows using modern chemical proteomics techniques.

Introduction to Probe-Based Target Identification

Phenotypic drug discovery, where compounds are identified based on their effect in cell-based or whole-organism assays, often yields potent molecules with unknown protein targets. Elucidating these targets is paramount for optimizing lead compounds and understanding their biological function.[2] Chemical proteomics, which utilizes customized small-molecule probes, has emerged as a powerful strategy to "fish" for and identify these binding partners directly within a complex biological system.[1][8][9]

A typical chemical probe consists of three key components:

  • Recognition Element: The core pharmacophore that selectively binds to the target protein(s). In this guide, this is the 6-Bromo-2-methyl-2H-indazole moiety.

  • Reporter Tag: A functional group used for detection and/or enrichment. Common tags include biotin for affinity purification or a fluorophore for imaging.[10][][12]

  • Reactive Group (Optional): A moiety that, upon activation, forms a covalent bond with the target protein. This is a hallmark of photoaffinity labeling probes.[13][14]

This document outlines the journey from the starting material, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid[15][16], to the final identification of protein targets via mass spectrometry.

Probe Design and Strategy

The strategic design of a chemical probe is critical for its success. The linker connecting the recognition element to the reporter tag must be carefully chosen to minimize steric hindrance that could disrupt protein binding. The starting material, with its carboxylic acid and bromo-substituent, offers two distinct points for chemical modification. For this guide, we will focus on derivatizing the carboxylic acid, as it is a versatile handle for amide bond formation.

We will detail the synthesis of two primary types of probes:

  • Affinity-Based Probes: These probes enable the enrichment of target proteins based on non-covalent binding interactions. They are ideal for pulling down stable protein-ligand complexes from cell lysates.[8][17][18]

  • Photoaffinity Probes: These probes allow for the covalent capture of binding partners, including those with weak or transient interactions.[13][19] A photoreactive group, such as a diazirine, is incorporated, which upon UV light activation, forms a highly reactive species that crosslinks to nearby amino acid residues.[20][21]

A crucial component of any probe-based experiment is the negative control probe .[22] This probe is structurally similar to the active probe but is modified to have significantly reduced affinity for the target. Comparing the proteins captured by the active probe versus the negative control allows researchers to distinguish specific interactors from non-specific background binders.

G cluster_0 Probe Components cluster_1 Probe Types Indazole Core 6-Bromo-2-methyl-2H-indazole (Recognition Element) Linker Linker Arm (e.g., PEG, Alkyl Chain) Indazole Core->Linker Amide Bond Tag Reporter/Reactive Tag Linker->Tag Click Chemistry Affinity Affinity Probe (e.g., Biotin Tag) Tag->Affinity Photoaffinity Photoaffinity Probe (e.g., Diazirine + Biotin) Tag->Photoaffinity G Start 6-Bromo-2-methyl-2H- indazole-3-carboxylic acid Step1 Amide Coupling (N-Boc-ethylenediamine, EDC/HOBt) Start->Step1 Intermediate1 Boc-Protected Intermediate Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Amine-Linker Intermediate Step2->Intermediate2 Step3 NHS Ester Coupling (4-Pentynoic acid NHS ester) Intermediate2->Step3 Final_Intermediate Alkyne-Functionalized Intermediate (Probe Precursor) Step3->Final_Intermediate G Lysate Cell Lysate Probe Add Affinity Probe (or Control Probe) Lysate->Probe Incubate Incubate @ 4°C Probe->Incubate Beads Add Streptavidin Beads Incubate->Beads Capture Capture Complexes Beads->Capture Wash Wash Beads (3-5x) Capture->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE or Mass Spectrometry Elute->Analyze

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid for in vitro assays

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving reliable and reproducible results in in vitro assays hinges on the proper handling of test compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving reliable and reproducible results in in vitro assays hinges on the proper handling of test compounds. A common hurdle, particularly with heterocyclic molecules like 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, is poor aqueous solubility. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome these challenges.

Introduction: The Solubility Challenge

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid possesses a chemical structure that presents a classic solubility dilemma. The indazole core and bromo-substituent contribute to its lipophilicity, while the carboxylic acid group offers a handle for ionization, which is key to enhancing aqueous solubility. Often, compounds are highly soluble in 100% DMSO but precipitate upon dilution into the aqueous environment of an assay buffer, a phenomenon known as "crashing out."[1][2][3] This guide will walk you through the causes and solutions for this common issue.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening?

This is the most frequent issue encountered. The primary reason is the drastic change in solvent environment.

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide range of lipophilic compounds. In 100% DMSO, your compound is comfortably solvated.

  • The Aqueous Transition: When this concentrated DMSO stock is introduced into an aqueous buffer (e.g., PBS or cell culture media), the DMSO is rapidly diluted. Water becomes the predominant solvent. If the aqueous solubility of your compound is lower than the new, diluted concentration, it will precipitate out of the solution.[3][4]

  • Kinetic vs. Thermodynamic Solubility: You might be creating a supersaturated solution that is kinetically stable for a short period but will eventually precipitate as it equilibrates to its lower, thermodynamically stable solubility limit.[2] Factors like freeze-thaw cycles can accelerate this process.[2]

The workflow below illustrates the common point of failure.

Caption: Common workflow leading to compound precipitation.

Q2: What is the first and most important strategy to improve the solubility of a carboxylic acid-containing compound?

For any ionizable compound, especially one with a carboxylic acid group, pH adjustment is the most effective and logical first step.

  • The Underlying Chemistry: Carboxylic acids are weak acids. Their solubility in water is highly dependent on their ionization state, which is governed by the pH of the solution.[5][6][7]

    • At low pH (pH < pKa): The carboxylic acid group is protonated (-COOH). This form is neutral and generally less water-soluble.

    • At high pH (pH > pKa): The group is deprotonated (-COO⁻), forming a carboxylate salt. This charged form is significantly more polar and thus more soluble in water.[5][6]

Most simple carboxylic acids have a pKa in the range of 4-5.[8] Therefore, increasing the pH of your assay buffer to a value well above this, such as the physiological pH of 7.4 or even slightly higher (e.g., 8.0), can dramatically increase solubility.

Experimental Protocol: pH Screening for Solubility
  • Prepare Buffers: Make a series of biologically compatible buffers (e.g., phosphate or Tris-based) at different pH values (e.g., 6.5, 7.0, 7.4, 8.0).

  • Prepare Stock Solution: Create a high-concentration stock of your compound, for example, 20 mM in 100% DMSO.

  • Dilution: Add a small aliquot of the DMSO stock to each buffer to reach your desired final assay concentration (e.g., 20 µM). Ensure the final DMSO concentration is consistent and low (ideally ≤0.5%).[9][10][11]

  • Observation & Incubation: Vortex each solution briefly. Visually inspect for immediate precipitation. Incubate the solutions at room temperature for a set period (e.g., 1-2 hours) and inspect again.

  • Quantification (Optional but Recommended): To get quantitative data, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV or LC-MS/MS.

Q3: The pH adjustment helped, but I still see some precipitation at higher concentrations. What's next?

If pH manipulation alone is insufficient, using a solubilizing excipient is the next logical step. For many research applications, cyclodextrins are an excellent choice.

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your compound, within their core, effectively shielding the hydrophobic parts from water. The hydrophilic exterior of the cyclodextrin-drug complex then allows it to dissolve readily in aqueous media.[14][15]

  • Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity in in vitro systems.[15]

Data Presentation: Comparing Solubilization Strategies
StrategyMechanismProsCons
pH Adjustment Increases ionization of the carboxylic acid group.Simple, effective for ionizable compounds, minimal additives.Only works for ionizable compounds; assay must be compatible with the required pH.
Co-solvents (e.g., PEG, Ethanol) Reduce the polarity of the bulk solvent.Can be effective.Can interfere with biological assays, potential for cytotoxicity.[16][17]
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic molecule.[12][14]High solubilizing capacity, generally low cytotoxicity in vitro.[9][15]Can sometimes interact with cell membranes or assay components; increases solution viscosity at high concentrations.
Experimental Protocol: Using HP-β-Cyclodextrin
  • Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of HP-β-CD in your chosen pH-optimized buffer (e.g., 40% w/v HP-β-CD in PBS pH 7.4). Gentle heating may be required to fully dissolve the cyclodextrin. Let it cool to room temperature.

  • Prepare Compound Stock: Create a 10 mM stock of your compound in 100% DMSO.

  • Form the Complex:

    • Slowly add the 10 mM DMSO stock solution to the HP-β-CD stock solution while vortexing. The target is often a molar ratio of drug:cyclodextrin between 1:1 and 1:10.

    • This creates a highly concentrated, water-soluble stock of your compound.

  • Final Dilution: This aqueous drug-cyclodextrin complex stock can now be easily diluted into your final assay buffer to the desired concentration. Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.

Troubleshooting Guide

If you are still facing issues, this decision tree can guide your troubleshooting process.

G start Start: Compound Precipitates in Assay Buffer q1 What is the final DMSO concentration in your assay? start->q1 a1_high > 1%. This may be too high. Reduce DMSO concentration. q1->a1_high High a1_ok ≤ 1%. This is likely acceptable. Proceed. q1->a1_ok Low q2 Have you optimized the pH of your assay buffer? a1_ok->q2 a2_no No. Perform a pH screening experiment (e.g., pH 6.5 to 8.0). q2->a2_no No a2_yes Yes. Proceed. q2->a2_yes Yes a3_yes Problem Solved! a2_no->a3_yes [Run Experiment] q3 Did pH optimization solve the issue? a2_yes->q3 q3->a3_yes Yes a3_no No. Consider using a solubilizing excipient. q3->a3_no No q4 Try using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare an aqueous stock with HP-β-CD. a3_no->q4 q5 Did HP-β-CD solve the issue? q4->q5 a5_yes Problem Solved! q5->a5_yes Yes a5_no Still precipitating. Re-evaluate required assay concentration. Is it possible to use a lower concentration? Contact technical support for advanced formulation strategies (e.g., amorphous solid dispersions, lipid-based systems). q5->a5_no No

Caption: Troubleshooting decision tree for solubility issues.

Q4: Are there any best practices for preparing the initial DMSO stock solution?

Absolutely. The quality of your stock solution is the foundation of your experiment. Inaccurate or partially dissolved stocks lead to unreliable results.

  • Accuracy is Key: Use a high-precision balance and volumetric flasks for preparing stock solutions.[18] For small masses, it's often better to weigh a slightly different amount than targeted and calculate the exact concentration rather than trying to hit a precise weight.[18]

  • Ensure Complete Dissolution: After adding DMSO, ensure the compound is fully dissolved. Use a vortex mixer and gentle warming if necessary, but be cautious of compound stability at high temperatures. Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Store DMSO stocks in appropriate containers (e.g., glass or polypropylene vials with secure caps) at -20°C or -80°C to minimize degradation and solvent evaporation.[19][20] Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can promote precipitation.[2][21]

  • Purity Check: Be aware that the stated purity on the container should be accounted for in your concentration calculations.[18]

References
  • Crini, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Zimmerman, J. A., et al. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Kubota, Y., & Kimura, S. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]

  • Crini, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Brainly User. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Brainly. [Link]

  • Bitesize Bio. (2024). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Reddit User. (2010). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Kildegaard, A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Kildegaard, A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Iyer, K. R., et al. (2017). In Vitro Enzyme Inhibition by Organic Solvents. Indian Journal of Pharmaceutical Sciences. [Link]

  • Kildegaard, A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Kildegaard, A., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Syddansk Universitet. [Link]

  • Wang, Z., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • ResearchGate User. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • Quora User. (2021). What is the standard pH of carboxylic acids? Quora. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • ResearchGate User. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? ResearchGate. [Link]

  • ResearchGate User. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]

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Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction: The Critical N-Methylation Step

The synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid typically involves the N-methylation of a suitable precursor, such as 6-bromo-1H-indazole-3-carboxylic acid or its corresponding ester. The core challenge in this synthesis lies in controlling the regioselectivity of the methylation. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, both of which can be alkylated. This inherent reactivity frequently leads to the formation of a mixture of the desired N-2 methylated product and the undesired N-1 methylated regioisomer, which is the most common and significant byproduct.

This guide will focus on identifying, understanding, and mitigating the formation of this key byproduct, as well as addressing other potential side-products.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction has produced a mixture of two isomers that are difficult to separate. How can I identify the desired 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid and the common N-1 isomer byproduct?

Answer:

This is the most frequently encountered issue. The primary byproduct is almost certainly the 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid.

Identification Strategy:

  • Chromatographic Separation: The two isomers will likely have different retention factors (Rf) on TLC and different retention times in HPLC. The N-2 isomer is often, but not always, the more polar of the two.

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shift of the N-methyl protons can be a key differentiator. There may also be subtle differences in the chemical shifts of the aromatic protons due to the different electronic environments.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a definitive method. For the N-2 isomer, you should observe a correlation between the N-methyl protons and the C-3 and C-7a carbons of the indazole ring. For the N-1 isomer, the correlation will be between the N-methyl protons and the C-3 and C-7a carbons.[1]

    • NOE (Nuclear Overhauser Effect) Spectroscopy: Irradiation of the N-methyl protons in the N-1 isomer may show an NOE with the H-7 proton, whereas this is unlikely in the N-2 isomer.

Workflow for Isomer Identification

G cluster_0 Problem: Isomeric Mixture cluster_1 Analytical Workflow Mixture Reaction yields an isomeric mixture TLC_HPLC Initial analysis by TLC/HPLC to confirm two major spots/peaks Mixture->TLC_HPLC Column Separate isomers by column chromatography TLC_HPLC->Column NMR Acquire ¹H, ¹³C, and 2D NMR (HMBC/NOE) of each pure isomer Column->NMR Assign Assign structures based on key NMR correlations NMR->Assign G Start Problem: Incomplete Reaction (Starting Material Remains) CheckBase Is the base active and is the stoichiometry correct (>2 equivalents)? Start->CheckBase CheckConditions Are the reaction time and temperature sufficient? CheckBase->CheckConditions Yes SolutionBase Use fresh, dry base and ensure >2 equivalents. CheckBase->SolutionBase No CheckSolubility Is the starting material soluble in the solvent? CheckConditions->CheckSolubility Yes SolutionConditions Increase reaction time and/or temperature. CheckConditions->SolutionConditions No SolutionSolubility Switch to a more polar aprotic solvent (e.g., DMF, DMSO). CheckSolubility->SolutionSolubility No End Reaction Optimized CheckSolubility->End Yes SolutionBase->End SolutionConditions->End SolutionSolubility->End

Caption: A step-by-step guide to troubleshooting incomplete conversion in the methylation reaction.

FAQ 4: Are there any other potential byproducts I should be aware of?

Answer:

While the N-1 isomer is the most prominent byproduct, other minor impurities can arise.

  • Over-methylation: In some cases, particularly with highly reactive methylating agents or harsh conditions, methylation of the carboxylate to form the methyl ester (6-Bromo-2-methyl-2H-indazole-3-carboxylic acid methyl ester) can occur. This is more likely if the reaction is not quenched properly and an acidic workup is delayed.

  • Byproducts from Starting Material Synthesis: The purity of your starting 6-bromo-1H-indazole-3-carboxylic acid is crucial. Impurities from its synthesis, for example, from the nitrosation of an indole precursor, could carry through. [2]* Decarboxylation Products: While less common under these conditions, prolonged heating at high temperatures could potentially lead to some level of decarboxylation, yielding 6-bromo-2-methyl-2H-indazole.

Mitigation Strategies:

  • Purify the Starting Material: Ensure your 6-bromo-1H-indazole-3-carboxylic acid is of high purity before starting the methylation step.

  • Controlled Reaction Conditions: Use the mildest conditions (temperature, reaction time) that allow for complete conversion of the starting material to minimize side reactions.

  • Careful Workup: Quench the reaction carefully and perform the workup promptly to avoid potential esterification or other side reactions.

References

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Buu‐Hoi, N. P., Hoeffinger, J. P., & Jacquignon, P. (1964). Indazole‐3‐carboxylic acids and their derivatives. Journal of Heterocyclic Chemistry, 1(5), 239–241.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • 6-BROMO-2-METHYL-2H-INDAZOLE synthesis. ChemicalBook.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this important indazole derivative can present several challenges, from regioselectivity in the N-methylation step to ensuring complete hydrolysis of the ester intermediate. This document aims to provide scientifically sound solutions and explanations to help you navigate these complexities and optimize your reaction conditions for a successful synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid typically involves a multi-step process. A common route begins with the N-methylation of a 6-bromoindazole precursor, followed by the introduction of a carboxylic acid or its precursor at the 3-position, and finally hydrolysis if an ester intermediate is used. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product.

The primary challenges encountered in this synthesis include:

  • Regiocontrol during N-methylation: Alkylation of the indazole ring can occur at either the N-1 or N-2 position, leading to a mixture of isomers.[1][2] Achieving high selectivity for the desired N-2 methylated product is a critical optimization step.

  • Subsequent functionalization at C-3: Introducing a carboxyl group at the C-3 position can be difficult due to the reactivity of the indazole ring.[3][4]

  • Hydrolysis of the ester intermediate: Incomplete hydrolysis of an ester precursor to the final carboxylic acid can result in low yields and purification difficulties.[1]

  • Potential for side reactions: Under certain conditions, side reactions such as decarboxylation or ring opening can occur, further reducing the yield of the desired product.[3][5]

The following troubleshooting guide and frequently asked questions will address these challenges in detail.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Poor Regioselectivity in the N-methylation of 6-Bromo-1H-indazole, Resulting in a Mixture of N-1 and N-2 Isomers.

Question: My N-methylation of 6-bromo-1H-indazole is producing a nearly 1:1 mixture of the N-1 and N-2 methyl isomers. How can I improve the selectivity for the desired 6-bromo-2-methyl-2H-indazole?

Answer: This is a common and critical challenge in indazole chemistry. The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[2][6] The 1H-indazole tautomer is generally more stable, but the kinetic and thermodynamic products of alkylation can differ.[1]

Underlying Cause: The indazole anion, formed upon deprotonation by a base, can be alkylated at either nitrogen. The choice of base and solvent influences the position of the counter-ion (e.g., Na⁺, K⁺), which can in turn direct the incoming electrophile to either N-1 or N-2.[7]

Solutions and Optimization Strategies:

  • Choice of Base and Solvent:

    • For N-2 Selectivity: Conditions that favor the formation of the 2H-indazole tautomer or direct the electrophile to the N-2 position are preferred. Some literature suggests that specific combinations, such as using milder bases in polar aprotic solvents, can favor N-2 alkylation.[8]

    • For N-1 Selectivity (for comparison): The use of strong bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors the thermodynamically more stable N-1 isomer.[2][9]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution. It is advisable to run the reaction at a controlled, lower temperature initially and then slowly warm to room temperature or slightly above.

  • Nature of the Alkylating Agent: While methyl iodide is commonly used, other methylating agents could be explored, although the primary influence on regioselectivity typically comes from the base and solvent system.

Detailed Experimental Protocol for Improved N-2 Selectivity (Illustrative):

  • To a solution of 6-bromo-1H-indazole in a polar aprotic solvent such as DMF, add a slight excess of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃).

  • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the indazole anion.

  • Add the methylating agent (e.g., methyl iodide) dropwise at room temperature.

  • Monitor the reaction by TLC or LC-MS to determine the ratio of N-1 to N-2 isomers.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the isomers by column chromatography.

Data Summary Table for N-Alkylation Regioselectivity:

BaseSolventTemperature (°C)N-1:N-2 Ratio (Typical)Reference
NaHTHF0 to RTHigh N-1 selectivity[2][6]
K₂CO₃DMFRTCan favor N-2, but often gives mixtures[1]
Cs₂CO₃DMFRTMay improve N-2 selectivity over K₂CO₃[7]
Issue 2: Low Yield During the Hydrolysis of a C-3 Ester Precursor (e.g., methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate).

Question: I am attempting to hydrolyze the methyl ester of 6-bromo-2-methyl-2H-indazole-3-carboxylate to the carboxylic acid using standard basic hydrolysis conditions (e.g., NaOH in methanol/water), but the reaction is either incomplete or gives a low yield of the desired acid. What could be the problem?

Answer: Incomplete hydrolysis of indazole esters can be due to several factors, including steric hindrance, the stability of the ester, and potential side reactions under the hydrolysis conditions.

Underlying Cause: The ester group at the C-3 position of the indazole ring can be sterically hindered, making it less accessible to the hydroxide nucleophile. Additionally, the electron-withdrawing nature of the indazole ring can affect the reactivity of the carbonyl group. The mechanism of ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. If this step is slow, the hydrolysis will be inefficient.

Solutions and Optimization Strategies:

  • Increase Reaction Temperature and Time: Refluxing the reaction mixture for an extended period (monitoring by TLC or LC-MS) can often drive the hydrolysis to completion.

  • Use of Co-solvents: Employing a co-solvent system such as THF/water or dioxane/water can improve the solubility of the starting material and facilitate the reaction.

  • Stronger Basic Conditions: While NaOH is common, using a stronger base like KOH or even lithium hydroxide (LiOH) in some cases, might enhance the rate of hydrolysis.

  • Acid-Catalyzed Hydrolysis: As an alternative, acid-catalyzed hydrolysis can be attempted.[10] This involves refluxing the ester in an aqueous acidic solution (e.g., HCl or H₂SO₄). The mechanism proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[11]

Detailed Experimental Protocol for Optimized Basic Hydrolysis:

  • Dissolve the methyl 6-bromo-2-methyl-2H-indazole-3-carboxylate in a mixture of methanol (or ethanol) and water.

  • Add an excess of sodium hydroxide (3-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of 2-3.

  • The carboxylic acid product should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Issue 3: Formation of an Unidentified Byproduct During the Synthesis.

Question: I am observing a significant amount of an unknown byproduct in my reaction mixture, which is complicating the purification of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid. How can I identify and minimize the formation of this impurity?

Answer: The formation of byproducts can stem from various side reactions. Identifying the structure of the byproduct is the first step in diagnosing the problem.

Potential Byproducts and Their Causes:

  • Decarboxylation Product: Indazole-3-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, to yield the corresponding 6-bromo-2-methyl-2H-indazole.[5]

  • Ring-Opened Products: Under harsh acidic or basic conditions, the indazole ring can be susceptible to cleavage.[5]

  • Over-alkylation Products: If a dihaloalkane is used as the alkylating agent, or if there are other reactive sites, multiple alkylations could occur.

Troubleshooting and Minimization Strategies:

  • Characterize the Byproduct: Isolate the byproduct by chromatography and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). This will provide crucial information about its structure and how it might have formed.

  • Optimize Reaction Conditions:

    • If decarboxylation is suspected, avoid excessive heating during the final steps of the synthesis and purification.

    • If ring-opening is a possibility, consider using milder reaction conditions (e.g., lower temperatures, less concentrated acids or bases).

  • Purification Strategy: Develop a robust purification method. This may involve recrystallization from a suitable solvent system or careful column chromatography to separate the desired product from the impurity.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid?

A1: A common and effective starting material is 6-bromo-1H-indazole.[12] This allows for the key N-methylation step to be performed, followed by functionalization at the C-3 position. Alternatively, one could start with a precursor that already contains a group at the C-3 position that can be converted to a carboxylic acid.

Q2: How can I confirm the regiochemistry of my N-methylated products?

A2: The regiochemistry of N-1 and N-2 alkylated indazoles can be unambiguously determined using 1D and 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) experiments.[2] The correlation between the N-methyl protons and the carbons of the indazole ring will be different for the N-1 and N-2 isomers. For example, in the N-2 isomer, a correlation is often observed between the methyl protons and the C-3 carbon of the indazole ring.

Q3: Are there alternative methods for introducing the carboxylic acid group at the C-3 position?

A3: Yes, besides the hydrolysis of an ester, other methods include:

  • Direct Carboxylation: This can be challenging but may be achieved by lithiation of the C-3 position followed by quenching with carbon dioxide. However, this can lead to ring opening.[3]

  • Oxidation of a C-3 substituent: If a precursor with a C-3 methyl or hydroxymethyl group is synthesized, this can be oxidized to the carboxylic acid using appropriate oxidizing agents.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should be followed. Specifically:

  • Handle strong bases like sodium hydride with extreme care, as it is pyrophoric.

  • Use a fume hood, especially when working with volatile and flammable solvents like THF and methanol.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when handling strong acids and bases.

IV. Visualizing the Process

Workflow for Optimizing N-Methylation Regioselectivity

G start Start: N-methylation of 6-Bromo-1H-indazole conditions Select Base and Solvent (e.g., NaH/THF vs. K2CO3/DMF) start->conditions reaction Perform N-methylation Reaction at Controlled Temperature conditions->reaction analysis Analyze Isomer Ratio (TLC, LC-MS, NMR) reaction->analysis decision Is N-2 Selectivity > 95%? analysis->decision optimize Troubleshoot: - Vary Base/Solvent - Adjust Temperature - Change Reaction Time decision->optimize No proceed Proceed to Next Step: C-3 Functionalization decision->proceed Yes optimize->conditions

Caption: Troubleshooting workflow for N-methylation.

General Synthetic Pathway

G A 6-Bromo-1H-indazole B N-Methylation (e.g., MeI, Base) A->B C Mixture of N-1 and N-2 methylated isomers B->C D Separation C->D E 6-Bromo-2-methyl-2H-indazole D->E F C-3 Functionalization (e.g., formylation, then oxidation, or esterification) E->F G Ester Intermediate F->G H Hydrolysis (Acid or Base) G->H I 6-Bromo-2-methyl-2H- indazole-3-carboxylic acid H->I

Caption: A typical synthetic route.

V. References

  • Silva, A. M. G., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(9), 7595-7619. [Link]

  • Baron, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12763-12771. [Link]

  • Singh, P., & Kaur, M. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Keating, M. F., & Alam, M. S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1338-1350. [Link]

  • Gale, D. J., & Wilshire, J. F. K. (1974). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 27(6), 1295-1308. [Link]

  • Keating, M. F., & Alam, M. S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28205-28217. [Link]

  • Genung, N. E., et al. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114-3117. [Link]

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).

  • Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

  • Keating, M. F., & Alam, M. S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28205-28217. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Chemistry : The Mystery of Molecules. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description [Video]. YouTube. [Link]

  • PubChem. (n.d.). 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. Retrieved from [Link]

  • Ferrari, M., et al. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Dahlén, J., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Welcome to the technical support center for the synthesis of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this critical process.

The transition from small-scale laboratory synthesis to pilot-plant or industrial production is a significant hurdle in pharmaceutical R&D.[1][2][3] While lab-scale syntheses may demonstrate high yields and selectivity, scaling up introduces new variables that can impact reaction outcomes.[1][2] This guide is structured to provide practical, experience-driven insights to ensure a robust and reproducible scale-up.

Diagram: Synthetic Pathway Overview

Synthetic_Pathway A 6-Bromo-1H-indazole B Deprotonation A->B Base (e.g., NaH) C N-Methylation (Mixture of N1 and N2 isomers) B->C Methylating Agent (e.g., CH3I) D 6-Bromo-2-methyl-2H-indazole C->D Purification/ Separation E Carboxylation D->E Organolithium reagent followed by CO2 F 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid E->F Acidic Workup

Caption: General synthetic route for 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Poor Regioselectivity during N-Methylation

Question: We are observing a mixture of N1 and N2 methylated isomers during the methylation of 6-bromo-1H-indazole, with inconsistent ratios upon scale-up. How can we improve the selectivity for the desired N2 isomer?

Answer:

This is a common and critical challenge in indazole chemistry.[4][5] The regioselectivity of N-alkylation is influenced by a combination of electronic and steric factors of the indazole ring, the nature of the alkylating agent, the base, and the solvent system.[4][5]

Causality:

  • Electronic Effects: The electron density at the N1 and N2 positions of the indazole anion plays a significant role. Substituents on the benzene ring can alter this distribution.

  • Steric Hindrance: Bulky substituents near the N1 position can favor N2 alkylation.

  • Reaction Conditions: The choice of base and solvent can influence the ionic character of the indazole anion and the reaction pathway. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is a common method that often favors N1 alkylation for many indazole derivatives.[4][5]

Troubleshooting Protocol:

  • Base and Solvent Screening:

    • While NaH in THF is widely used, it may not be optimal for N2 selectivity in this specific case.[4]

    • Consider screening alternative bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Cesium salts, in particular, have been shown to favor N2 alkylation in some systems due to chelation effects.[6]

  • Temperature Control:

    • Run the deprotonation at a lower temperature (e.g., 0 °C) before the addition of the methylating agent. Slowly warm the reaction to room temperature.

    • On a larger scale, inefficient heat transfer can lead to localized temperature spikes, altering selectivity.[1][7] Ensure adequate mixing and cooling capacity in the reactor.

  • Methylating Agent:

    • Iodomethane is a common methylating agent.[8] Consider dimethyl sulfate, but be aware of its higher toxicity. The choice of methylating agent can sometimes influence the N1/N2 ratio.[9]

Data Summary: N-Methylation Conditions

BaseSolventTemperature (°C)Typical N1:N2 Ratio (General Indazoles)Reference
NaHTHF0 to RTHigh N1 selectivity[5]
K2CO3DMFRT to 50Variable, often mixture
Cs2CO3DMF/MeCNRT to 80Can favor N2[6]
Incomplete Carboxylation and Side Product Formation

Question: During the carboxylation step using an organolithium reagent and CO2, we are experiencing incomplete conversion and the formation of impurities. What are the likely causes and how can we optimize this step?

Answer:

The carboxylation of an N-substituted indazole at the C3 position is a sensitive transformation that requires careful control of reaction parameters, especially at scale.

Causality:

  • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and oxygen. Inadequate inert atmosphere or residual moisture in the solvent or starting material will quench the reagent and lead to low yields.

  • Temperature Control: The lithiation step is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate. Poor temperature control at scale can be a major issue.[2][7]

  • CO2 Addition: The method of CO2 addition is critical. Bubbling gaseous CO2 through the reaction mixture can be inefficient on a larger scale. The use of solid CO2 (dry ice) is common, but surface area and rate of addition can be variable.

Troubleshooting Protocol:

  • Rigorous Anhydrous and Inert Conditions:

    • Ensure all glassware and reactors are thoroughly dried.

    • Use freshly distilled, anhydrous solvents.

    • Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the process.

  • Optimized Lithiation:

    • Perform the addition of the organolithium reagent (e.g., n-butyllithium) dropwise at -78 °C.

    • Allow for sufficient stirring time at low temperature to ensure complete metal-halogen exchange or deprotonation.

  • Controlled CO2 Quench:

    • Instead of adding dry ice directly to the reaction, consider preparing a slurry of crushed dry ice in an anhydrous solvent (e.g., THF) and transferring the organolithium solution to this slurry via cannula. This provides better temperature control and a more consistent reaction.

    • Alternatively, for larger scales, a system for controlled delivery of gaseous CO2 below the surface of the reaction mixture with vigorous stirring is recommended.

Workflow for Optimized Carboxylation:

Carboxylation_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Quench Quench cluster_Workup Workup A Dry Reactor and Glassware B Add Anhydrous Solvent A->B C Inert Atmosphere (Ar/N2) B->C D Cool to -78 °C C->D E Add 6-Bromo-2-methyl-2H-indazole D->E F Slowly Add n-BuLi E->F G Stir at -78 °C F->G I Transfer Lithiated Intermediate to Slurry G->I H Prepare Dry Ice Slurry in THF H->I J Acidic Workup (e.g., aq. HCl) I->J K Extraction and Purification J->K

Caption: Optimized workflow for the carboxylation step.

Challenges in Purification and Impurity Profile

Question: We are struggling with the purification of the final product. The crude material contains several closely-related impurities that are difficult to remove by standard crystallization. What are some effective purification strategies?

Answer:

Purification is a common bottleneck in scale-up, as minor impurities at the lab scale can become significant issues in larger batches.[2][7] The impurity profile can also change with scale due to differences in reaction conditions.[7]

Potential Impurities and Their Origin:

  • Unreacted Starting Material: Incomplete reaction in any of the steps.

  • Isomeric Byproducts: The N1-methylated isomer and its corresponding carboxylic acid.

  • Over-brominated or De-brominated Species: Potential side reactions during bromination or subsequent steps.

  • Solvent Adducts or Degradation Products: Can form under harsh reaction conditions.

Troubleshooting and Purification Strategies:

  • Impurity Identification:

    • Utilize analytical techniques such as LC-MS and NMR to identify the structure of major impurities. Understanding the impurity structure provides clues to its origin and how to prevent its formation.

  • Optimized Crystallization:

    • Screen a variety of solvent systems for crystallization. A mixture of a good solvent and an anti-solvent often provides better selectivity.

    • Consider pH adjustment during workup and crystallization. As the product is a carboxylic acid, its solubility is highly pH-dependent. Crystallization from a specific pH range can help to exclude non-acidic impurities.

  • Chromatographic Purification:

    • For high-purity requirements, column chromatography may be necessary, even at scale.

    • Reverse-phase chromatography can be effective for separating polar compounds like carboxylic acids.

  • Chemical Purification:

    • If the main impurity is the N1-isomer, it may be possible to selectively react one of the isomers to facilitate separation. This is a more advanced technique and requires careful development.

General Purification Workflow:

Purification_Workflow A Crude Product B Aqueous Workup with pH Adjustment A->B C Solvent Extraction B->C D Solvent Swap to Crystallization Solvent C->D E Crystallization (with seeding if necessary) D->E F Filtration and Drying E->F G Purity Check (HPLC, NMR) F->G H Repurification if needed (e.g., Recrystallization, Chromatography) G->H Purity < Specification

Sources

Troubleshooting

troubleshooting failed amide coupling with 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Welcome to the technical support center for amide coupling reactions involving 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide coupling reactions involving 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic properties of this heteroaromatic carboxylic acid can present challenges, and this resource is structured to help you navigate them effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My reaction shows no product formation. LC-MS analysis only indicates the presence of starting materials. What are the primary causes?

A1: Complete reaction failure typically points to a fundamental issue with reagent activation or reaction conditions. The indazole ring system, particularly with an electron-withdrawing bromine substituent, can reduce the nucleophilicity of the carboxylate, making activation the most critical step.

Primary Suspects & Solutions:

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable salt.[1][2] Activation of the carboxylic acid is essential.

    • Causality: The lone pair on the amine's nitrogen will preferentially deprotonate the acidic carboxylic acid, forming an ammonium-carboxylate salt. This renders the amine non-nucleophilic and the carboxylate less electrophilic. Coupling reagents are designed to convert the hydroxyl of the carboxylic acid into a better leaving group, creating a highly reactive intermediate susceptible to nucleophilic attack by the amine.[2][3]

    • Solution: Implement a "pre-activation" step. Stir the 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[4][5] This ensures the formation of the activated ester intermediate, ready for reaction when the amine is introduced.

  • Presence of Water: Moisture is detrimental to amide coupling reactions.

    • Causality: Coupling reagents and the activated carboxylic acid intermediates are highly sensitive to water. Water can hydrolyze the coupling reagent or the activated ester back to the starting carboxylic acid, effectively halting the reaction.[6][7] Reagents like EDC HCl are hygroscopic, and HOBt is often sold as a hydrate, which can introduce significant amounts of water.[7]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DCM) and fresh, high-quality reagents.[8] If using HOBt hydrate, consider drying it under vacuum or using an anhydrous formulation.

  • Incorrect Choice of Base: The base plays a crucial role beyond simply deprotonating the carboxylic acid.

    • Causality: A nucleophilic base, such as pyridine or triethylamine (in some contexts), can compete with the intended amine nucleophile, reacting with the activated intermediate. A bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is preferred to minimize side reactions.[8][9]

    • Solution: Use 2-3 equivalents of DIPEA. This will neutralize the in-situ formed acid (e.g., HCl from EDC HCl) and facilitate the reaction without competing as a nucleophile.[4]

Troubleshooting Workflow

Here is a logical decision tree to follow when your initial coupling attempt fails.

G Start Reaction Failure: No Product Observed Check_Activation Was a Pre-Activation Step Used? Start->Check_Activation Check_Reagents Are Reagents Anhydrous & High Quality? Check_Activation->Check_Reagents Yes Implement_Preactivation Action: Implement Pre-Activation Protocol Check_Activation->Implement_Preactivation No Check_Base Was a Non-Nucleophilic Base (e.g., DIPEA) Used? Check_Reagents->Check_Base Yes Dry_Reagents Action: Use Anhydrous Solvents & Fresh Reagents Check_Reagents->Dry_Reagents No Switch_Base Action: Switch to DIPEA (2-3 eq.) Check_Base->Switch_Base No Re_evaluate Re-run Reaction & Monitor by LC-MS Check_Base->Re_evaluate Yes Implement_Preactivation->Re_evaluate Dry_Reagents->Re_evaluate Switch_Base->Re_evaluate

Caption: A decision tree for troubleshooting initial reaction failure.

Q2: My reaction is very slow and gives low conversion to the desired amide. How can I improve the yield and reaction rate?

A2: Low conversion suggests that while the reaction is proceeding, it's either too slow or reaching an unfavorable equilibrium. The electron-deficient nature of the indazole ring can make the corresponding activated ester less reactive than that of a simple benzoic acid.

Optimization Strategies:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents might not be sufficient.

    • Causality: The reactivity of coupling reagents varies significantly. Uronium/aminium salts like HATU are generally more effective than carbodiimides (EDC, DCC) for difficult couplings because they generate more reactive OAt- or OBt-active esters. The 7-azabenzotriazole (HOAt) moiety in HATU is particularly effective due to neighboring group participation from the pyridine nitrogen, which accelerates the final aminolysis step.[10]

    • Solution: Switch from EDC/HOBt to HATU. Phosphonium salt reagents like PyBOP are also excellent alternatives, known for their high reactivity and suppression of side reactions.[4][11]

Coupling ReagentClassKey Advantage for this Substrate
EDC/HOBt CarbodiimideCost-effective, common. May be insufficient.[6]
HATU Uronium/AminiumHighly reactive, fast kinetics, good for hindered substrates.[12][13]
PyBOP PhosphoniumExcellent for reducing racemization and coupling difficult partners.[4]
COMU Uronium/AminiumA newer, highly reactive reagent, often more effective than HATU.[14]
  • Increase Reaction Temperature:

    • Causality: If steric hindrance or low reactivity is the issue, increasing the temperature can provide the necessary activation energy to overcome the reaction barrier.

    • Solution: Gently heat the reaction to 40-60 °C. Monitor carefully by LC-MS to ensure that starting materials or the product do not decompose.[4]

  • Optimize the Solvent:

    • Causality: The reaction medium can significantly influence reaction rates by affecting the solubility of reactants and stabilizing intermediates. Polar aprotic solvents like DMF or NMP are generally superior for amide couplings as they effectively solvate the charged intermediates.[8][15]

    • Solution: If using DCM, consider switching to DMF. Studies have shown that DMF often provides the most effective solvation for peptide-resin systems, leading to higher coupling yields.[15] Greener alternatives like 2-MeTHF have also shown promise and may be worth screening.[14][16]

Q3: My LC-MS shows the desired product mass, but also significant side products. What are these impurities and how can I prevent them?

A3: Side product formation is common and often related to the high reactivity of the coupling reagents and intermediates.

Common Side Products & Prevention:

  • N-Acylurea Formation (with Carbodiimides):

    • Causality: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC or DCC is highly reactive. If the amine is not available or is slow to react, this intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the reaction pathway.[4]

    • Prevention: Use an additive like HOBt or HOAt. These additives act as "activated ester traps," converting the O-acylisourea into a more stable HOBt- or HOAt-ester, which is less prone to rearrangement but still highly reactive towards the amine.[6] This is a primary reason why EDC is almost always used in conjunction with HOBt.

  • Guanidinium Byproduct Formation (with Uronium Reagents):

    • Causality: With uronium reagents like HATU or HBTU, the free amine can sometimes react directly with the coupling reagent itself, forming a guanidinium-capped amine that is unreactive.[12]

    • Prevention: The order of addition is critical. Always pre-activate the carboxylic acid with HATU and base before adding the amine. This consumes the HATU, minimizing its exposure to the free amine.[4]

HATU Coupling Mechanism and Side Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Side Reaction Acid R-COOH (Indazole Acid) ActiveEster OAt-Active Ester (Reactive Intermediate) Acid->ActiveEster HATU HATU + DIPEA Product Amide Product ActiveEster->Product Amine R'-NH2 (Amine) SideProduct Guanidinium Byproduct (Inactive) FreeHATU Excess HATU FreeAmine R'-NH2

Caption: Desired reaction path vs. a common side reaction with HATU.

Frequently Asked Questions (FAQs)

Q1: What is the best "first-pass" condition for coupling with 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid?

A1: For a challenging substrate like this, starting with a robust and highly reactive system is recommended to maximize the chances of success.

  • Reagents: HATU (1.1 equiv), DIPEA (2.5 equiv).

  • Solvent: Anhydrous DMF.

  • Procedure: Dissolve the carboxylic acid (1.0 equiv) in DMF. Add HATU, followed by DIPEA. Stir at room temperature for 15 minutes for pre-activation. Add the amine (1.0-1.2 equiv). Stir at room temperature and monitor by LC-MS for 2-12 hours.

Q2: Can I convert the carboxylic acid to an acyl chloride first?

A2: Yes, this is a classic and highly effective activation method.[9] However, it involves an extra step and harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which may not be compatible with other functional groups in your molecule.[17] For complex substrates, direct coupling with modern reagents is often preferred. If you do choose this route, reacting the indazole acid with oxalyl chloride and a catalytic amount of DMF in DCM, followed by evaporation and reaction of the crude acyl chloride with the amine and a base like triethylamine, is a standard procedure.[17]

Q3: My amine is also a heteroaromatic and likely a poor nucleophile. What should I do?

A3: Coupling two electronically poor partners is one of the most difficult scenarios.

  • Use a more powerful activation: Consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH. Acyl fluorides are small and highly reactive, making them effective for coupling with weak nucleophiles.[4]

  • Increase Temperature: This is often necessary for such couplings. Heating to 80 °C or even higher may be required, but must be balanced against potential degradation.[4]

  • Use a stronger, non-nucleophilic base: In some cases, a stronger base might be needed to fully deprotonate the amine and increase its nucleophilicity, but this is risky and can promote side reactions. Screening bases is key.

Q4: How do I work up and purify the reaction?

A4: The workup aims to remove the coupling byproducts and excess reagents.

  • For HATU/PyBOP: The byproducts (tetramethylurea, HOBt/HOAt) and excess DIPEA are generally water-soluble. A standard aqueous workup is effective. Dilute the DMF reaction mixture with ethyl acetate or another suitable organic solvent, then wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt/HOBt), and finally with brine.[18] Dry the organic layer and concentrate.

  • For EDC/HOBt: The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble and can often be removed by filtration. The urea byproduct from EDC is water-soluble and is removed during the aqueous workup.[18]

  • Purification: The final purification is almost always achieved by silica gel column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU[5]
  • To a stirred solution of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equivalents).

  • Add DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-16 hours).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Acyl Fluoride Formation for Weakly Nucleophilic Amines[4]
  • In a reaction vial, dissolve 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DCM (0.1 M).

  • Add BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equivalents) followed by pyridine (3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure formation of the acyl fluoride.

  • In a separate vial, dissolve the weakly nucleophilic amine (1.0 equivalent) in DCM.

  • Add the amine solution to the acyl fluoride mixture.

  • Seal the vessel and heat the reaction mixture to an appropriate temperature (e.g., 40-80 °C).

  • Monitor the reaction progress over 12-24 hours via LC-MS.

  • After cooling to room temperature, quench the reaction with water and perform a standard aqueous workup and purification.

References

  • Benchchem. Troubleshooting difficult amide bond formation with hindered substrates. [URL: https://www.benchchem.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. [URL: https://www.benchchem.
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [URL: https://doi.org/10.1039/C2GC36900A]
  • Fisher Scientific. Amide Synthesis. [URL: https://www.fishersci.com/us/en/technical-support/research-hub/chemistry-tools-and-techniques/organic-chemistry-interactive-tool/amide-synthesis.html]
  • Fields, G. B., Lauer, J. L., Dykstra, R. P., Fields, C. G., & Noble, R. L. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International journal of peptide and protein research, 42(4), 384-391. [URL: https://pubmed.ncbi.nlm.nih.gov/8262688/]
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC advances, 7(81), 51639-51645. [URL: https://doi.org/10.1039/C7RA06655D]
  • ChemicalBook. HATU:a third-generation coupling reagent. (2024). [URL: https://www.chemicalbook.
  • Miller, K. A., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of Biological Chemistry, 291(53), 26943-26951. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5207127/]
  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15, 596. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/gc/c2gc36900a]
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [URL: https://commonorganicchemistry.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [URL: https://www.
  • Gunda, P., Kumar, G. S., & Kumar, H. M. S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(38), 5034-5037. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2936993/]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b701677h]
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • LibreTexts Chemistry. 21.7: Chemistry of Amides. (2022). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
  • Reddit. Tips and tricks for difficult amide bond formation?. (2021). [URL: https://www.reddit.com/r/Chempros/comments/k28f5p/tips_and_tricks_for_difficult_amide_bond/]
  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [URL: https://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_Mech/Amine_to_Amide_Mech_T3P.htm]
  • Sharma, S., Kaur, G., & Handa, S. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development, 25(9), 1960-1965. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00216]
  • Wikipedia. HATU. [URL: https://en.wikipedia.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/coupling-reagents]
  • Kim Reactor. HATU Coupling: Challenges Associated with the Byproducts. (2024). [URL: https://www.youtube.
  • Westin, J. Synthesis of Amides. Organic Chemistry. [URL: https://jackwestin.com/resources/mcat-content/organic-chemistry/synthesis-of-amides]
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [URL: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/]
  • ResearchGate. Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. (2018). [URL: https://www.researchgate.net/post/Why_is_it_difficult_to_perform_acid_amine_coupling_using_EDC_DMAP_and_HOBt]
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. [URL: https://www.benchchem.
  • ResearchGate. Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. (2016). [URL: https://www.researchgate.net/post/Is_water_preventing_my_EDCCl_HOBt_coupled_amidation_reaction_from_completing_or_is_it_my_coupling_reagents]
  • Reddit. EDC-HOBt Amide coupling workup help. (2024). [URL: https://www.reddit.com/r/Chempros/comments/u8q8f1/edchobt_amide_coupling_workup_help/]
  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. (2018). [URL: https://www.researchgate.net/post/Why_HATU_is_not_working_in_a_coupling_reaction_between_2_2-bipyridine-6-carboxylic_acid_and_butyl_amine_in_DCM_as_solvent]

Sources

Optimization

Technical Support Center: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Introduction: Welcome to the technical support guide for 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (CAS No. 1021859-33-5).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (CAS No. 1021859-33-5). This molecule is a key heterocyclic building block frequently utilized by researchers in medicinal chemistry and drug development for the synthesis of complex therapeutic agents.[1][2] Its proper storage and handling are paramount to ensure experimental reproducibility, maintain compound integrity, and guarantee laboratory safety. This guide provides field-proven insights and solutions to common challenges encountered during its use.

Section 1: Compound Profile & Safety Data

A fundamental aspect of safe and effective experimental work is a thorough understanding of the reagent's properties and hazards. The following table summarizes critical information for 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid.

PropertyValueSource(s)
CAS Number 1021859-33-5[3]
Molecular Formula C₉H₇BrN₂O₂[3][4]
Molecular Weight 255.07 g/mol [3]
Physical Form Solid[3]
Boiling Point 468.4 ± 25.0 °C at 760 mmHg[3]
Storage Temperature 4°C Recommended[3]
Purity Typically ≥98%[3]
Signal Word Warning [3][5][6]
GHS Hazard Statements H302, H315, H319, H335[3][7]
GHS Hazard Pictogram GHS07 (Harmful/Irritant)[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the routine storage and handling of the compound.

Q1: What are the optimal long-term storage conditions for this compound? A: For optimal stability and to preserve its integrity, the compound should be stored at 4°C.[3] The container must be kept tightly closed and placed in a dry, well-ventilated location.[6][8] While not definitively documented as light-sensitive, it is best practice for complex organic molecules to be stored in a dark place or in an amber vial to prevent potential photodegradation.[9][10]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound? A: Given the compound's hazard profile, a comprehensive PPE protocol is essential.[9]

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8][11]

  • Hand Protection: Use chemically resistant, inspected gloves (e.g., nitrile).[8][12] Always use the proper glove removal technique to avoid skin contact.[7]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[12]

  • Respiratory Protection: Handling should occur in a well-ventilated area. If significant dust is generated, a fume hood or a NIOSH/OSHA-approved respirator should be used.[8][12]

Q3: Is 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid hygroscopic? A: While specific hygroscopicity data is not available, carboxylic acids and heterocyclic compounds can be susceptible to moisture absorption.[13] Storing the compound in a desiccator or using moisture-barrier bags for long-term storage is a prudent preventative measure.[14] Always ensure the container is tightly sealed after use.[15]

Q4: How should I properly dispose of waste containing this compound? A: Dispose of the compound and its containers in accordance with all local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.[6][7] Do not allow the product to enter drains.[7] Contaminated packaging should be treated as unused product.[7]

Section 3: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments.

Problem Area: Solubility & Dissolution

Q1: I'm having difficulty dissolving the compound. What solvents are recommended? A: Due to the carboxylic acid moiety and the bicyclic aromatic core, this compound exhibits poor solubility in water but is soluble in various organic solvents. The choice of solvent is critical and depends on the subsequent reaction or assay.

  • Initial Recommendation: Start with aprotic polar solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are generally effective for dissolving indazole derivatives for screening and reaction setups.

  • Alternative Solvents: For certain synthetic applications, alcohols like methanol or ethanol may be suitable, though solubility might be lower compared to DMSO.

  • Causality: The polar aprotic nature of DMSO and DMF effectively solvates both the polar carboxylic acid group and the large, relatively nonpolar indazole ring system. Gentle warming (30-40°C) or sonication can aid dissolution, but always check for thermal stability in your specific application.

Q2: My compound precipitated out of the solution after storage. What caused this and how can I fix it? A: Precipitation upon storage, especially in a refrigerator or freezer, is typically due to the solution becoming supersaturated at lower temperatures.

  • Immediate Solution: Gently warm the solution back to room temperature or slightly above (e.g., 37°C) with gentle agitation to redissolve the precipitate. Always visually confirm that the compound has fully returned to solution before use.

  • Preventative Measures:

    • Lower the Concentration: Prepare a less concentrated stock solution if you consistently face this issue.

    • Use a Co-solvent System: For aqueous buffers, preparing a high-concentration stock in 100% DMSO and then diluting it into the final buffer can maintain solubility. However, be mindful of the final DMSO concentration, as it can affect biological assays.

    • Validate Stability: Before storing, ensure the compound is fully dissolved. A quick check under a microscope can confirm the absence of micro-precipitates.

Problem Area: Reaction & Stability

Q1: My reaction is giving a low yield. Could the starting material be degraded? A: Yes, improper storage or handling can lead to degradation, impacting yields.

  • Assessment: First, verify the compound's purity. An easy method is to check its melting point and compare it to the literature value. Alternatively, running a quick TLC or LC-MS analysis can reveal the presence of impurities or degradation products.

  • Common Pitfalls:

    • Moisture Contamination: Water can interfere with moisture-sensitive reactions (e.g., those using organometallics or strong bases). Ensure the compound is dry before use.[13]

    • Cross-Contamination: Using a spatula that is not perfectly clean can introduce impurities that may inhibit or interfere with your reaction.

    • Thermal Stress: While this compound has a high boiling point, prolonged exposure to high heat during dissolution or reaction setup could potentially lead to decarboxylation or other side reactions.

Q2: I am performing an N-alkylation on the indazole ring and getting a mixture of products. Is this expected? A: Yes, this is a classic challenge in indazole chemistry. Alkylation of an indazole ring can often lead to a mixture of N-1 and N-2 substituted isomers.[16][17]

  • Causality: The two nitrogen atoms in the indazole ring have different steric and electronic environments, but both can be nucleophilic. The reaction conditions—specifically the base, solvent, and temperature—can significantly influence the ratio of N-1 to N-2 alkylation.[16]

  • Optimization Strategy: To favor a specific isomer, you may need to screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile).[16] Literature precedent for similar indazole systems can provide a good starting point for reaction optimization.[18]

Section 4: Standard Operating Procedures (SOPs)

Following standardized protocols is key to safety and reproducibility.

SOP 1: Safe Weighing and Handling of Powdered Compound
  • Preparation: Don all required PPE (safety goggles, lab coat, gloves).[19] Ensure a chemical fume hood or other ventilated enclosure is operational.[20]

  • Equilibration: If the compound is stored refrigerated, remove the container and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold powder.[13]

  • Weighing: Place a clean weighing vessel on the analytical balance and tare it. Carefully transfer the desired amount of powder using a clean spatula. Avoid creating dust clouds.[7] If dust is unavoidable, perform the task in a fume hood.

  • Closure: Immediately and tightly close the main compound container after weighing.

  • Cleanup: Clean the spatula and the weighing area thoroughly. Dispose of any contaminated wipes or materials in the designated chemical waste container.[19]

SOP 2: Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO)
  • Calculation: Calculate the mass of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid needed. For 10 mL of a 10 mM solution:

    • Mass = (0.010 L) × (0.010 mol/L) × (255.07 g/mol ) = 0.0255 g = 25.5 mg.

  • Weighing: Following SOP 1, accurately weigh the calculated mass of the compound into an appropriate, sterile vial (e.g., a 15 mL conical tube or amber glass vial).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.

  • Validation: Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the stock solution at -20°C or -80°C for long-term stability, protected from light.

Section 5: Visual Workflows

Diagram 1: Solubility Troubleshooting Decision Tree

G start Start: Add calculated solvent volume vortex Vortex for 2 minutes start->vortex check_dissolution Is the compound fully dissolved? sonicate Sonicate for 10 minutes check_dissolution->sonicate No success Success: Solution ready for use check_dissolution->success Yes vortex->check_dissolution warm Warm gently (e.g., to 37°C) sonicate->warm recheck Re-check for dissolution warm->recheck recheck->success Yes fail Issue Persists: Consult literature for alternative solvents or co-solvent systems recheck->fail No

Caption: A decision tree for systematically troubleshooting solubility issues.

Diagram 2: Safe Handling Workflow from Storage to Use

G cluster_storage Storage (4°C, Dark, Dry) cluster_bench Laboratory Bench (Ventilated) storage 1. Retrieve Container equilibrate 2. Equilibrate to Room Temperature storage->equilibrate weigh 3. Weigh Powder (Follow SOP 1) equilibrate->weigh dissolve 4. Prepare Solution (Follow SOP 2) weigh->dissolve experiment 5. Use in Experiment dissolve->experiment

Caption: Workflow illustrating the key steps for safe handling of the compound.

References

  • Chemical Label: 6-bromo-2-methyl-2H-indazole-3-carboxylic acid. ECHA. [Link]

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  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Chemsrc. [Link]

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  • 6-Bromo-2-Methyl-2H-Indazole-3-Carboxylic Acid. Abbkine. [Link]

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  • Synthesis of Substituted Indazole Acetic Acids by N–N Bond Forming Reactions. Wiley Online Library. [Link]

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  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

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  • 2-Methyl-2H-indazole-3-carboxylic acid. Immunomart. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

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Reference Data & Comparative Studies

Comparative

Comparative In Vivo Efficacy and Safety Profiling of 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid in Preclinical Models of Inflammation

A Senior Application Scientist's Guide to Investigating a Novel Indazole Derivative Abstract This guide provides a comprehensive framework for the preclinical in vivo evaluation of 6-Bromo-2-methyl-2H-indazole-3-carboxyl...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating a Novel Indazole Derivative

Abstract

This guide provides a comprehensive framework for the preclinical in vivo evaluation of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, a novel synthetic compound with potential anti-inflammatory properties. Due to the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals. We will outline a series of robust in vivo studies in established animal models of inflammation, comparing its potential efficacy and safety profile against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Celecoxib. The experimental protocols, data analysis strategies, and logical frameworks presented herein are designed to ensure scientific rigor and generate a comprehensive data package suitable for go/no-go decisions in early-stage drug development.

Introduction: The Rationale for Investigating 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Notably, certain indazole-3-carboxylic acids have been investigated for their anti-inflammatory properties, often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or microsomal prostaglandin E2 synthase-1 (mPGES-1). 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a novel analogue in this class. Its structural features, including the bromine substitution and N-methylation, warrant investigation as these modifications can significantly influence potency, selectivity, and pharmacokinetic properties.

This guide will focus on a hypothetical in vivo investigation, providing the necessary protocols and comparative framework to assess its potential as a novel anti-inflammatory agent. We will compare it against Indomethacin, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor, to benchmark its performance and elucidate its potential mechanism of action.

Proposed Mechanism of Action and In Vivo Strategy

Based on its structural similarity to other anti-inflammatory indazole derivatives, we hypothesize that 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid may exert its effects through the inhibition of the COX enzymes, which are critical for the production of pro-inflammatory prostaglandins. A differential activity against COX-1 and COX-2 would be a key determinant of its efficacy and gastrointestinal safety profile.

Our in vivo strategy is therefore designed to:

  • Establish its efficacy in a standard model of acute inflammation.

  • Assess its potential for causing gastrointestinal toxicity, a common side effect of NSAIDs.

  • Compare its performance directly against a non-selective and a COX-2 selective inhibitor.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Therapeutic Intervention Stimulus e.g., Carrageenan Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_COX2 GI_Protection GI_Protection Prostaglandins_COX1->GI_Protection provides Inflammation Inflammation Prostaglandins_COX2->Inflammation causes Test_Compound 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid Test_Compound->COX1 Inhibits? (Hypothesis) Test_Compound->COX2 Inhibits? (Hypothesis) Indomethacin Indomethacin (Non-selective COX inhibitor) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib (COX-2 selective inhibitor) Celecoxib->COX2 Selectively Inhibits

Figure 1: Hypothesized mechanism of action for 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid within the arachidonic acid cascade, shown in comparison to non-selective and COX-2 selective inhibitors.

Comparative In Vivo Efficacy Study: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely accepted and validated method for assessing the efficacy of acute anti-inflammatory agents.

Experimental Workflow

G Acclimatization Animal Acclimatization (7 days) Fasting Overnight Fasting Acclimatization->Fasting Grouping Randomization into Groups (n=8 per group) Fasting->Grouping Dosing Oral Administration of Test Compounds Grouping->Dosing Carrageenan_Injection Subplantar Injection of Carrageenan (1%) Dosing->Carrageenan_Injection 1 hour post-dose Measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5, 6 hours) Carrageenan_Injection->Measurement Euthanasia Euthanasia & Tissue Collection Measurement->Euthanasia Analysis Data Analysis (% Inhibition of Edema) Euthanasia->Analysis

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol
  • Animals: Male Wistar rats (180-200 g) are used. They are acclimatized for at least one week before the experiment.

  • Housing: Animals are housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle and free access to standard pellet chow and water.

  • Grouping and Dosing:

    • Animals are fasted overnight with free access to water.

    • They are randomly divided into the following groups (n=8 per group):

      • Group I (Vehicle Control): 0.5% Carboxymethyl cellulose (CMC) in saline, administered orally (p.o.).

      • Group II (Positive Control 1): Indomethacin (10 mg/kg), p.o.

      • Group III (Positive Control 2): Celecoxib (20 mg/kg), p.o.

      • Group IV-VI (Test Compound): 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid at three dose levels (e.g., 10, 30, 100 mg/kg), p.o.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume (at 0 hour).

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Hypothetical Data Presentation

Table 1: Comparative Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Peak Edema Inhibition (%) at 3 hoursArea Under the Curve (AUC) of Edema (0-6h)
Vehicle Control (0.5% CMC)-0%Baseline Value
Indomethacin1055-65%Significant Reduction vs. Vehicle
Celecoxib2045-55%Significant Reduction vs. Vehicle
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid 10Hypothetical DataHypothetical Data
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid 30Hypothetical DataHypothetical Data
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid 100Hypothetical DataHypothetical Data

Data would be presented as mean ± SEM. Statistical significance (e.g., p < 0.05) would be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Comparative Safety Study: Gastrointestinal Ulceration Model

A primary drawback of non-selective NSAIDs is their propensity to cause gastric ulcers due to the inhibition of COX-1, which is involved in maintaining the integrity of the gastric mucosa. Assessing the gastrointestinal safety of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is therefore a critical step.

Experimental Workflow

G Acclimatization Animal Acclimatization (7 days) Fasting Overnight Fasting Acclimatization->Fasting Grouping Randomization into Groups (n=8 per group) Fasting->Grouping Dosing Oral Administration of High-Dose Compounds Grouping->Dosing Observation Observation Period (4 hours) Dosing->Observation Euthanasia Euthanasia & Stomach Collection Observation->Euthanasia Scoring Gastric Ulcer Scoring Euthanasia->Scoring Analysis Data Analysis (Ulcer Index) Scoring->Analysis

Figure 3: Workflow for assessing acute gastrointestinal toxicity.

Step-by-Step Protocol
  • Animals and Housing: As described in section 3.2.

  • Grouping and Dosing:

    • Animals are fasted for 24 hours prior to dosing, with free access to water.

    • They are randomly divided into groups (n=8 per group) and administered a high dose of the respective compounds to maximize the chance of observing toxicity.

      • Group I (Vehicle Control): 0.5% CMC, p.o.

      • Group II (Positive Control 1): Indomethacin (30 mg/kg), p.o.

      • Group III (Positive Control 2): Celecoxib (100 mg/kg), p.o.

      • Group IV (Test Compound): 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (e.g., 200 mg/kg, or a high multiple of its effective dose), p.o.

  • Observation and Tissue Collection:

    • Animals are observed for 4 hours post-dosing.

    • They are then euthanized via CO2 asphyxiation.

    • The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

  • Ulcer Scoring:

    • The stomachs are examined for lesions or ulcers under a dissecting microscope.

    • The severity of gastric damage is scored based on a scale (e.g., 0 = no lesions; 1 = hyperemia; 2 = one or two slight lesions; 3 = severe lesions; 4 = very severe lesions; 5 = mucosal perforation).

    • The sum of the scores for each animal is used to calculate the ulcer index (UI).

Hypothetical Data Presentation

Table 2: Comparative Gastric Ulcerogenic Potential

Treatment GroupDose (mg/kg, p.o.)Mean Ulcer Index (UI)Incidence of Ulcers (%)
Vehicle Control (0.5% CMC)-0.0 ± 0.00%
Indomethacin30High (e.g., 3.5 ± 0.4)100%
Celecoxib100Low (e.g., 0.5 ± 0.2)25%
6-Bromo-2-methyl-2H-indazole-3-carboxylic acid 200Hypothetical DataHypothetical Data

Data would be presented as mean ± SEM. A significantly lower Ulcer Index for the test compound compared to Indomethacin would suggest a favorable gastrointestinal safety profile, potentially indicating COX-2 selectivity.

Conclusion and Future Directions

This guide outlines a foundational in vivo strategy to characterize the anti-inflammatory potential and gastrointestinal safety of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. By comparing its performance against both a non-selective and a COX-2 selective NSAID, researchers can generate a robust, comparative dataset.

Positive outcomes from these studies—specifically, significant anti-inflammatory efficacy coupled with a low ulcerogenic potential—would provide strong rationale for further preclinical development. Subsequent investigations could include:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Chronic inflammation models: To assess efficacy in models such as adjuvant-induced arthritis.

  • Ex vivo COX-1/COX-2 assays: To definitively determine the enzymatic selectivity using blood or tissue samples from the in vivo studies.

By following this structured, comparative approach, research and development teams can efficiently evaluate the therapeutic potential of novel indazole derivatives and make informed decisions on their progression through the drug discovery pipeline.

References

As this guide is a framework for investigating a novel compound with limited public data, the references provided are foundational texts and resources for the methodologies described.

  • Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: In Current Protocols in Pharmacology, Chapter 5, Unit 5.4. 2001. URL: [Link]

  • Title: Nonsteroidal Anti-inflammatory Drugs and the Gastrointestinal Tract Source: Gastroenterology Clinics of North America. 2013. URL: [Link]

  • Title: The Indazole Nucleus: A Versatile Scaffold in Medicinal Chemistry Source: Molecules. 2021. URL: [Link]

  • Title: Celecoxib for the treatment of pain and inflammation Source: Expert Opinion on Pharmacotherapy. 2010. URL: [Link]

Validation

A Comparative Guide to the Biological Activity of 1-Methyl vs. 2-Methyl Indazole-3-Carboxylic Acid Isomers

For researchers in medicinal chemistry and drug development, the indazole scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents. However, the nuanced effects of seemingly minor str...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the indazole scaffold is a well-established pharmacophore, forming the core of numerous therapeutic agents. However, the nuanced effects of seemingly minor structural modifications, such as the position of an N-alkyl group, can have profound consequences on biological activity. This guide provides an in-depth comparison of two key isomers: 1-methyl-1H-indazole-3-carboxylic acid and 2-methyl-2H-indazole-3-carboxylic acid. While direct, side-by-side comparative studies in the public domain are scarce, this document synthesizes existing knowledge on indazole structure-activity relationships (SAR) and provides the experimental framework necessary for their empirical evaluation.

The Decisive Role of N-Alkylation Regiochemistry

Indazole presents two nitrogen atoms within its pyrazole ring, offering two potential sites for alkylation. The resulting N1 and N2 isomers are not electronically or sterically equivalent, a fact that dictates their interaction with biological targets.[1][2] The 1H-tautomer is generally more thermodynamically stable than the 2H-form.[2] However, reaction conditions and the electronic nature of substituents on the indazole ring can heavily influence the outcome of alkylation, leading to either N1 or N2 products, or a mixture of both.[1][3]

This regiochemical difference is critical. The position of the methyl group alters the molecule's hydrogen bonding capacity, dipole moment, and overall shape, which in turn governs its binding affinity and selectivity for specific enzymes or receptors. Studies on various indazole derivatives have repeatedly shown that one regioisomer often possesses the desired biological activity while the other is significantly less potent or inactive. For example, in the development of prostanoid EP4 receptor antagonists, 2H-indazole analogues displayed potent, low nanomolar activity, whereas their 1H-counterparts had IC50 values exceeding 10 µM, indicating a clear preference for the N2-substituted scaffold for that specific target.

Below is a diagram illustrating the structural difference between the two isomers.

Caption: Chemical structures of the N1 and N2 methylated isomers.

Comparative Biological Activity Profile

While direct experimental data comparing the two title compounds is lacking, we can compile their known roles and hypothesized activities based on available information. This comparison underscores the need for direct experimental validation.

Feature1-Methyl-1H-indazole-3-carboxylic acid2-Methyl-2H-indazole-3-carboxylic acid
Primary Role Pharmaceutical intermediate, notably in the synthesis of the 5-HT3 antagonist Granisetron.[4]Potential use as a molecular skeleton for designing biologically active compounds.
Known Biological Activity Public data on specific biological activity is limited; primarily valued as a synthetic precursor.[5][6]No definitive, peer-reviewed biological activity data is available.
Hypothesized Targets Not specified in available literature.Vendor data suggests potential activity against PPAR, COX, and Prostaglandin Receptors, though this requires experimental verification.

The differential placement of the methyl group likely directs these isomers toward distinct biological targets. The N1 position, being adjacent to the benzene ring fusion, may present different steric hindrance and electronic distribution compared to the N2 position, which is flanked by the other nitrogen and the C3-carboxylic acid. This can lead to differential binding in target protein pockets.

Experimental Methodologies for Comparative Evaluation

To empirically determine and compare the biological activities of these isomers, a panel of well-established in vitro assays is required. The following protocols provide a robust framework for such an investigation, focusing on potential anti-inflammatory and metabolic activities, as well as general cytotoxicity.

Experimental Workflow Diagram

G cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis & Comparison Syn_1 1-Methyl Isomer (CAS: 50890-83-0) Assay_Cyto Cytotoxicity Assay (MTT) Syn_1->Assay_Cyto Assay_COX COX-1/COX-2 Inhibition Assay Syn_1->Assay_COX Assay_PGE2 PGE2 Production (ELISA) Syn_1->Assay_PGE2 Assay_PPAR PPARα/γ Activation (Transcription Factor Assay) Syn_1->Assay_PPAR Syn_2 2-Methyl Isomer (CAS: 34252-44-3) Syn_2->Assay_Cyto Syn_2->Assay_COX Syn_2->Assay_PGE2 Syn_2->Assay_PPAR Analysis Determine IC50 / EC50 Compare Potency & Selectivity Establish Structure-Activity Relationship Assay_Cyto->Analysis Assay_COX->Analysis Assay_PGE2->Analysis Assay_PPAR->Analysis

Caption: Workflow for the comparative biological evaluation of indazole isomers.

Cytotoxicity Assessment: MTT Assay

This assay determines the general toxicity of the compounds to living cells by measuring metabolic activity.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the 1-methyl and 2-methyl indazole isomers in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each isomer.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.

Protocol:

  • Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., fluorometric or colorimetric). Prepare the assay buffer, heme, and human recombinant COX-2 enzyme as per the manufacturer's instructions.[9][10]

  • Inhibitor Addition: In a 96-well plate, add 10 µL of the test compounds (1-methyl and 2-methyl isomers) at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.[9]

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[10]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

  • Signal Detection: Measure the signal (fluorescence at Ex/Em = 535/587 nm or absorbance at 590 nm) kinetically for 5-10 minutes.[9][11]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for each isomer. A parallel assay using the COX-1 isozyme should be run to determine selectivity.

Simplified COX Pathway

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain PGE2->Inflammation Inhibitor Indazole Isomer (Potential Inhibitor) Inhibitor->COX

Caption: Inhibition of the COX pathway by indazole derivatives.

Prostaglandin E2 Production Assay

This immunoassay quantifies the downstream product of COX-2 activity, providing a cell-based measure of anti-inflammatory potential.

Protocol:

  • Cell Stimulation: Seed macrophages (e.g., RAW 264.7) or other appropriate cells in a 24-well plate. Pre-treat the cells with the test isomers for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial PGE2 kit.[12][13]

    • Add standards and collected supernatants to the wells of an antibody-coated microplate.

    • Add PGE2-alkaline phosphatase or HRP conjugate.

    • Incubate, wash, and add the substrate.

    • Stop the reaction and read the absorbance at 450 nm.[12]

  • Data Analysis: The intensity of the color is inversely proportional to the PGE2 concentration. Calculate the PGE2 concentration in each sample from the standard curve and determine the IC₅₀ for the inhibition of PGE2 production for each isomer.

Metabolic Regulation: PPARα/γ Transcription Factor Activity Assay

This assay determines if the compounds can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism.

Protocol:

  • Nuclear Extract Preparation: Treat cells (e.g., HepG2 for PPARα, 3T3-L1 for PPARγ) with the test isomers and a known agonist (e.g., rosiglitazone for PPARγ). Prepare nuclear extracts from these cells using a commercial kit.

  • Binding Assay: Use a transcription factor assay kit where a specific double-stranded DNA sequence containing the PPAR response element (PPRE) is immobilized in a 96-well plate.[14][15]

  • Incubation: Add the prepared nuclear extracts to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C to allow PPARs to bind to the PPRE.[14]

  • Antibody Addition: Add a primary antibody specific to PPARα or PPARγ, followed by an HRP-conjugated secondary antibody, with wash steps in between.[15]

  • Detection: Add a colorimetric substrate (e.g., TMB) and incubate until color develops. Stop the reaction and read the absorbance at 450 nm.[14]

  • Data Analysis: An increase in absorbance relative to the vehicle control indicates activation of the transcription factor. Quantify the level of activation and determine the EC₅₀ (half-maximal effective concentration) for each isomer.

Conclusion

The subtle yet significant difference between N1 and N2 methylation of the indazole-3-carboxylic acid core is a critical determinant of biological function. While 1-methyl-1H-indazole-3-carboxylic acid is primarily recognized as a synthetic intermediate, the potential for 2-methyl-2H-indazole-3-carboxylic acid to interact with key biological targets like COX and PPARs warrants a thorough investigation. The lack of direct comparative data highlights a gap in the current literature. By employing the rigorous experimental protocols detailed in this guide, researchers can effectively elucidate the distinct pharmacological profiles of these isomers, contributing valuable insights into the structure-activity relationships of the indazole scaffold and potentially uncovering novel therapeutic leads.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2). Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from [Link]

  • Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. Retrieved from [Link]

  • ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma?. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Autechaux. (n.d.). Exploring 1-Methylindazole-3-Carboxylic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Knowledge. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

Sources

Comparative

The Indazole Scaffold: A Comparative Guide to Kinase Selectivity Profiling for 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid and its Analogs

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a formidable challenge. The human kinome, with its more than 500 members, presents a complex landsc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a formidable challenge. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is paramount to therapeutic success and the avoidance of off-target toxicities. In this guide, we delve into the burgeoning potential of the indazole scaffold, a privileged heterocyclic motif in modern medicinal chemistry, as a versatile framework for potent and selective kinase inhibitors.

While a comprehensive kinase panel profile for the specific entity, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid , is not yet publicly available, its structural congeners have demonstrated significant promise against a range of critical oncology and inflammatory targets. This guide will, therefore, provide a comparative analysis of the selectivity of various indazole-based inhibitors, offering a predictive lens through which we can assess the potential of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid and underscoring the experimental methodologies crucial for such profiling.

The Indazole Core: A Privileged Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, has garnered significant attention in drug discovery due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. This interaction is a cornerstone of many type I kinase inhibitors. Furthermore, the indazole core offers multiple points for synthetic diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Our focus, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, possesses several key features that make it an intriguing candidate for kinase inhibition:

  • The indazole core for hinge binding.

  • The carboxylic acid at the 3-position , which can act as a hydrogen bond donor and acceptor, potentially forming additional interactions within the ATP-binding site.

  • The bromo substituent at the 6-position , which can modulate the electronic properties of the ring system and occupy a hydrophobic pocket, thereby influencing selectivity.

  • The methyl group at the 2-position , which can impact the compound's solubility and metabolic stability.

Comparative Selectivity Profiles of Indazole-Based Kinase Inhibitors

To contextualize the potential of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, we will examine the selectivity profiles of several well-characterized indazole derivatives targeting different kinase families. It is important to note that the selectivity of a compound is not solely determined by its scaffold but is heavily influenced by the nature and position of its substituents.

Compound/Scaffold Primary Target(s) Key Off-Targets/Selectivity Notes Reference
Indazole Amide Derivative ERK1/2Demonstrates potent inhibition of ERK1/2. Further kinome-wide selectivity data is needed for a complete profile.[2]
Thiophene-Indazole Derivative (JNK3 Inhibitor) JNK3Exhibits selectivity for JNK3 over JNK1 and p38α. Some analogs show distinct selectivity for either JNK3 or p38α.[3][4][3][4]
Indazole Derivative (PI3Kδ Inhibitor) PI3KδDesigned for high isoform selectivity against other PI3K isoforms (α, β, γ).[5][6]
3-(1H-pyrazol-4-yl)-1H-indazole Derivative (Trk Inhibitor) Pan-TrkShows good selectivity over a panel of 41 other kinases.[7][7]
Indazole-Pyridine Analog (Akt Inhibitor) Akt (pan-isoform)Good selectivity against a panel of other kinases, but less selective against other members of the AGC kinase family like PKA.[8]

This comparative data highlights the remarkable versatility of the indazole scaffold. By modifying the substituents, it is possible to steer the inhibitory activity towards specific kinase targets, and even achieve isoform-selectivity within a kinase family. For 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, its final selectivity profile will be a unique outcome of its specific substitution pattern.

The MAPK/ERK Signaling Pathway: A Common Target for Indazole Inhibitors

Many indazole-based compounds have been developed to target kinases within the mitogen-activated protein kinase (MAPK) signaling cascade, such as ERK1/2.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->ERK1/2

MAPK/ERK signaling pathway with a hypothetical indazole inhibitor targeting ERK1/2.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

To empirically determine the selectivity profile of a compound like 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, a high-throughput screening platform is essential. The LanthaScreen™ Eu Kinase Binding Assay is a widely used method that measures the binding of an inhibitor to the ATP site of a kinase.

Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). When the tracer is bound to the kinase, the proximity of the Eu-chelate and the Alexa Fluor™ 647 results in a high FRET signal. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO, typically starting from 1 mM down to the low nanomolar range.

    • Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Assay Plate Preparation:

    • Add the diluted compounds to the wells of a low-volume 384-well microplate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Reagent Addition:

    • Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in the assay buffer. Add this mixture to all wells.

    • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add this to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements. Excite the Eu-chelate at ~340 nm and measure the emission from both the Eu-chelate (~615 nm) and the Alexa Fluor™ 647 tracer (~665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Workflow Diagram:

Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The indazole scaffold is a proven and versatile starting point for the development of potent and selective kinase inhibitors. While the specific selectivity profile of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid awaits empirical determination, the analysis of its structural analogs suggests that it holds considerable potential as a kinase inhibitor. The strategic placement of its functional groups provides a solid foundation for achieving high affinity and selectivity for a specific kinase target.

To fully elucidate the therapeutic potential of this compound, a comprehensive kinase panel screening is the essential next step. This would involve testing the compound against a broad array of kinases (e.g., the 468-kinase panel from DiscoverX) to identify its primary target(s) and any potential off-targets. Such data is invaluable for guiding further lead optimization efforts and for building a robust safety profile. The methodologies and comparative data presented in this guide provide a solid framework for embarking on this exciting phase of discovery.

References

  • Jiang, Y., et al. (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Li, Y., et al. (2022). Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available from: [Link]

  • Lainchbury, M., et al. (2012). Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease. Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available from: [Link]

  • Park, H., et al. (2024). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Research Square. Available from: [Link]

  • Szabo, M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available from: [Link]

  • Duan, Y., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry. Available from: [Link]

  • Blake, J. F., et al. (2007). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Validation

A Researcher's Guide to Elucidating the Mechanism of Action of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid: A Comparative and Methodological Approach

For drug development professionals and researchers, the discovery of a novel bioactive small molecule like 6-bromo-2-methyl-2H-indazole-3-carboxylic acid marks the beginning of an in-depth investigation to unravel its me...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the discovery of a novel bioactive small molecule like 6-bromo-2-methyl-2H-indazole-3-carboxylic acid marks the beginning of an in-depth investigation to unravel its mechanism of action (MoA). The indazole scaffold is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] For instance, certain 2H-indazole-3-carboxamide derivatives have been identified as potent prostanoid EP4 receptor antagonists with applications in cancer immunotherapy.[4][5] This guide provides a comprehensive, comparative framework for elucidating the MoA of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid, emphasizing experimental strategies from broad phenotypic screening to specific target deconvolution and validation.

Phase 1: Initial Phenotypic Screening and Hypothesis Generation

The initial step in characterizing a novel compound is to understand its global effect on cellular systems. This phase aims to identify a discernible and reproducible phenotype that can be used as a primary endpoint for subsequent, more focused investigations.

Comparative Approach: Broad vs. Targeted Cell Line Panels

A strategic decision at this stage is the choice of cell lines for screening. A broad panel, such as the NCI-60 panel of human cancer cell lines, can provide an unbiased view of the compound's activity across different tissue types, potentially revealing unexpected sensitivities and offering early clues about its MoA.[6] Conversely, a more targeted panel of cell lines, selected based on the known activities of structurally similar indazole derivatives (e.g., colorectal cancer lines if pursuing the EP4 antagonist hypothesis), can provide more focused and immediately actionable data.

Experimental Protocol: Cell Viability/Proliferation Assay (e.g., CCK-8)

A robust and high-throughput method to assess cell viability is crucial. The Cell Counting Kit-8 (CCK-8) assay, which is based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product, offers a sensitive and reproducible readout.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-bromo-2-methyl-2H-indazole-3-carboxylic acid (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginHypothetical IC50 (µM) for 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
HCT116Colon5.2
SW480Colon8.7
A549Lung> 100
MCF7Breast25.4
PC3Prostate> 100

This hypothetical data would suggest a preferential activity of the compound against colon cancer cell lines, thus guiding the subsequent research focus.

Phase 2: Target Identification and Deconvolution

Once a reproducible phenotype is established, the critical and often challenging step is to identify the direct molecular target(s) of the compound.[8][9][10] This process, known as target deconvolution, can be approached through several complementary strategies.

Comparative Methodologies for Target Deconvolution
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[11]Directly identifies binding partners.Requires chemical modification of the compound, which may alter its activity. Can be biased towards high-abundance proteins.
Thermal Proteome Profiling (TPP) Based on the principle that drug binding stabilizes the target protein against thermal denaturation. Changes in protein thermal stability across the proteome upon compound treatment are monitored by mass spectrometry.[10]Does not require compound modification. Provides in-cell target engagement information.Can be technically demanding and may not be suitable for all targets.
Genetic Screening (e.g., CRISPR) A CRISPR-based loss-of-function screen can identify genes whose knockout confers resistance or sensitivity to the compound, thereby implicating the gene products as potential targets or pathway components.[8]Unbiased, genome-wide approach. Can identify both direct targets and pathway members.Can be resource-intensive and may yield indirect hits that require further validation.
Experimental Workflow: A Multi-pronged Approach to Target Deconvolution

The following diagram illustrates a logical workflow for target identification, integrating multiple methodologies for a higher probability of success.

G cluster_0 Phenotypic Screening cluster_1 Target Deconvolution cluster_2 Hit Prioritization cluster_3 Target Validation phenotype Identified Phenotype (e.g., Colon Cancer Cell Growth Inhibition) affinity Affinity Chromatography- Mass Spectrometry phenotype->affinity Initiate Parallel Approaches tpp Thermal Proteome Profiling (TPP) phenotype->tpp Initiate Parallel Approaches crispr CRISPR-based Genetic Screen phenotype->crispr Initiate Parallel Approaches prioritize Convergent Hits affinity->prioritize Identify Potential Targets tpp->prioritize Identify Potential Targets crispr->prioritize Identify Potential Targets cetsa Cellular Thermal Shift Assay (CETSA) prioritize->cetsa Validate Top Candidates enzymatic In Vitro Enzymatic Assay prioritize->enzymatic Validate Top Candidates knockdown Target Knockdown/ Knockout prioritize->knockdown Validate Top Candidates

Caption: A multi-pronged workflow for target identification and validation.

Phase 3: Target Validation and Mechanistic Elucidation

The final and most crucial phase is to validate the putative targets identified in the deconvolution phase and to elucidate the precise mechanism by which the compound modulates their function to produce the observed phenotype.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context.[12] It measures the thermal stability of a target protein in the presence and absence of the compound.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with 6-bromo-2-methyl-2H-indazole-3-carboxylic acid or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct binding.

Hypothetical Signaling Pathway

Based on the identification of a putative kinase target, for example, a hypothetical signaling pathway can be proposed and tested.

G compound 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid target_kinase Putative Target Kinase compound->target_kinase Inhibition downstream_protein Downstream Effector Protein target_kinase->downstream_protein Phosphorylation (Blocked) transcription_factor Transcription Factor downstream_protein->transcription_factor Regulation (Altered) gene_expression Gene Expression (e.g., Pro-apoptotic genes) transcription_factor->gene_expression Activation apoptosis Apoptosis gene_expression->apoptosis

Caption: Hypothetical signaling pathway inhibited by the compound.

This proposed pathway can be validated by examining the phosphorylation status of the downstream effector protein and the expression levels of target genes in response to compound treatment.

Conclusion

The elucidation of the mechanism of action for a novel compound like 6-bromo-2-methyl-2H-indazole-3-carboxylic acid is a systematic process that requires a combination of unbiased screening and focused validation experiments. By employing a multi-pronged approach that leverages the strengths of different methodologies, researchers can confidently identify the molecular target(s) and unravel the intricate cellular pathways modulated by the compound. This guide provides a robust and adaptable framework for such an investigation, paving the way for the potential development of a new therapeutic agent.

References

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
  • Target Deconvolution - Creative Biolabs.
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
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  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed.
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Comparative

A Researcher's Guide to Comparing the Cytotoxicity of 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid in Normal vs. Cancer Cell Lines

Introduction: The Therapeutic Promise of Selective Cytotoxicity The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Selective Cytotoxicity

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In oncology, indazole derivatives are particularly noteworthy, with several agents like axitinib and pazopanib already in clinical use for cancer therapy.[1][3] The central goal in developing new anticancer agents is to achieve high potency against tumor cells while minimizing harm to healthy tissues—a concept known as selective cytotoxicity. The clinical application of many chemotherapy drugs is often limited by poor selectivity, leading to significant side effects.[4] Therefore, the development of novel anticancer drugs with high efficiency and low toxicity remains a critical need in medicine.[4]

This guide focuses on a specific, novel compound, 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid . While extensive biological data for this particular molecule is not yet widely published, its structure is part of a chemical class with demonstrated anticancer potential.[5][6][7] This document serves as an in-depth technical guide for researchers aiming to design and execute a robust experimental plan to evaluate the selective cytotoxicity of this compound, comparing its effects on various cancer cell lines versus non-malignant control cells.

Designing the Experimental Framework: Causality and Rationale

A successful investigation hinges on a well-designed experimental workflow. The choices of cell lines, cytotoxicity assays, and controls are not arbitrary; they are deliberate decisions made to build a self-validating system that yields clear, interpretable results.

The Principle of Orthogonal Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for assessing cell viability.[8] Its principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active, and therefore viable, cells.[9] This assay measures a reduction in metabolic function, which can be an early indicator of cytotoxicity or cytostatic effects.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay measures a different hallmark of cell death: loss of plasma membrane integrity.[10] LDH is a stable cytosolic enzyme present in most cell types.[11][12] When a cell's membrane is compromised—a late-stage event in necrosis or apoptosis—LDH is released into the culture supernatant.[10] The amount of LDH activity in the supernatant can be quantified and is directly proportional to the number of lysed cells.[13]

By using both MTT and LDH assays, we can differentiate between a compound that merely slows metabolism (detected by MTT) and one that causes outright cell lysis (detected by LDH).

Strategic Selection of Cell Lines

The choice of cell lines is critical for evaluating selective cytotoxicity. We need to compare the compound's effect on cells derived from cancerous tissues with its effect on cells from normal, healthy tissues.

  • Cancer Cell Lines: A panel of cancer cell lines representing different tumor types provides a broader understanding of the compound's potential therapeutic range. Based on literature where other indazole derivatives have been tested, we propose the following panel:[4][14]

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

    • A549 (Lung Carcinoma): A common model for non-small-cell lung cancer.

    • HT-29 (Colorectal Adenocarcinoma): A representative model for colon cancer.

  • Normal (Non-Malignant) Cell Lines: These cells serve as the crucial control to determine the compound's safety profile. An ideal anticancer agent should have a significantly higher toxicity towards cancer cells than normal cells.

    • MCF-10a (Mammary Gland Epithelial Cells): An immortalized but non-transformed cell line, serving as an excellent normal counterpart to the MCF-7 breast cancer line.[15]

    • HEK-293 (Human Embryonic Kidney Cells): While transformed, they are widely used as a proxy for normal cells to assess general cytotoxicity and off-target effects.[4][16]

G Cmpd Cmpd Treat Treat Cmpd->Treat MTT MTT Treat->MTT LDH LDH Treat->LDH Cells Cells Plate Plate Cells->Plate Plate->Treat Read Read MTT->Read LDH->Read Calc Calc Read->Calc SI SI Calc->SI

Caption: Experimental workflow for assessing selective cytotoxicity.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening and dose-response analysis.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for determining IC₅₀ values.[17][18][19]

A. Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile phosphate-buffered saline (PBS). Vortex to dissolve completely and filter-sterilize through a 0.22 µm filter. Store protected from light at 4°C for up to one month.

  • Solubilization Solution: 10% SDS in 0.01 M HCl is a common and effective choice.

  • Test Compound: Prepare a 10 mM stock solution of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid in dimethyl sulfoxide (DMSO).

B. Assay Procedure:

  • Cell Plating: Harvest cells and perform a cell count. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Perform serial dilutions of the compound stock in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "medium only" blank wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol is based on the principle of measuring LDH released from damaged cells.[10][13][20]

A. Experimental Setup:

  • Plate and treat cells with the test compound exactly as described in steps 1-3 of the MTT assay protocol.

  • Crucially, three sets of controls must be prepared for each cell line:

    • Spontaneous LDH Release: Cells treated with vehicle (DMSO) only. This measures the baseline level of cell death.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation. This establishes the 100% cell death signal.

    • Background Control: Medium only (no cells).

B. Assay Procedure:

  • Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating cells.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • Reaction Initiation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye). Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for colorimetric assays) using a microplate reader.

Data Presentation and Interpretation

Calculating IC₅₀ and Selectivity Index
  • Data Normalization: For both assays, first subtract the average absorbance of the "medium only" blanks from all other readings.

  • Percentage Viability/Cytotoxicity:

    • MTT Assay: Calculate % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • LDH Assay: Calculate % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This value is determined by plotting the percentage viability/cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • Selectivity Index (SI): This is the key metric for evaluating selective cytotoxicity. It is the ratio of the compound's toxicity in normal cells to its toxicity in cancer cells.

    • SI = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line A higher SI value indicates greater selectivity for cancer cells, which is a highly desirable characteristic for a potential anticancer drug.[4][15]

Illustrative Data Summary

The table below presents a hypothetical but realistic data set based on findings for other selective indazole derivatives in the literature.[4][15]

Cell LineTypeAssayIC₅₀ (µM)Selectivity Index (SI) vs. MCF-7
MCF-7 Breast CancerMTT5.2 1.0
A549 Lung CancerMTT8.9 0.58
HT-29 Colon CancerMTT7.4 0.70
MCF-10a Normal BreastMTT> 100 > 19.2
HEK-293 Normal KidneyMTT85.6 16.5
MCF-7 Breast CancerLDH6.1 1.0
MCF-10a Normal BreastLDH> 100 > 16.4

Note: These are example values for illustrative purposes.

Potential Mechanisms of Action

Should 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid demonstrate potent and selective cytotoxicity, the next logical step is to investigate its mechanism of action. Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation and survival.[7][21] Other reported mechanisms for indazoles include the induction of apoptosis (programmed cell death), characterized by the activation of caspases and modulation of the Bcl-2 family of proteins.[4][6]

G Indazole 6-Bromo-2-methyl-2H- indazole-3-carboxylic acid Bcl2 Bcl2 Indazole->Bcl2 Inhibits Bax Bax Indazole->Bax Activates

Caption: A potential apoptotic pathway targeted by indazole derivatives.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid's cytotoxic profile. By employing orthogonal assays across a strategically selected panel of cancer and normal cell lines, researchers can generate robust and reliable data. The ultimate goal is to determine if this compound exhibits a high selectivity index, identifying it as a promising lead candidate for further development in the quest for safer and more effective cancer therapies.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363–376. Available from: [Link]

  • El-Naggar, A. M., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664. Available from: [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Available from: [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 20, 2026, from [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.). Bioo Scientific. Retrieved January 20, 2026, from [Link]

  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Available from: [Link]

  • Rakib, E. M., Oulemda, B., Abouricha, S., Mouse, H. A., & Zyad, A. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery, 4(7), 467–470. Available from: [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved January 20, 2026, from [Link]

  • Li, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. Available from: [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]

  • Which cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]

  • Wang, Z., et al. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. Archiv der Pharmazie, 351(9-10), e1800125. Available from: [Link]

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Validation

The Strategic Advantage of 6-Bromoindazole Derivatives in Fragment-Based Screening: A Comparative Guide

In the landscape of modern drug discovery, fragment-based screening has emerged as a powerful strategy for identifying novel lead compounds. The core principle of this approach is to screen small, low-complexity molecule...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, fragment-based screening has emerged as a powerful strategy for identifying novel lead compounds. The core principle of this approach is to screen small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target. These initial hits then serve as starting points for the rational design of more potent and selective drug candidates. Within the vast chemical space of potential fragments, the 6-bromoindazole scaffold has garnered significant attention, particularly in the pursuit of kinase inhibitors. This guide provides a comparative analysis of 6-bromoindazole derivatives, offering insights into their synthesis, screening, and optimization, supported by experimental data and protocols.

The Privileged Scaffold: Why 6-Bromoindazole?

The indazole core is considered a "privileged" scaffold in medicinal chemistry due to its versatile biological activity and synthetic tractability. The addition of a bromine atom at the 6-position further enhances its utility in fragment-based drug discovery (FBDD) for several key reasons:

  • A Vector for Growth: The bromine atom serves as a convenient chemical handle for subsequent synthetic modifications. It readily participates in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the systematic exploration of chemical space around the core scaffold. This is a crucial aspect of the fragment-to-lead optimization process.

  • Modulation of Physicochemical Properties: The presence of the bromine atom influences the electronic and lipophilic character of the molecule, which can impact its binding affinity and pharmacokinetic properties.

  • Structural Insights: The high electron density of the bromine atom makes it a valuable tool in X-ray crystallography, aiding in the unambiguous determination of the fragment's binding mode within the target protein.

Comparative Analysis of 6-Bromoindazole Fragments

To illustrate the utility of the 6-bromoindazole scaffold, we present a comparative analysis of a representative set of fragments. The data below is a composite from various screening campaigns against protein kinases and is intended to highlight key trends and principles.

Fragment IDStructureMolecular Weight (Da)Target(s)K D (μM)Ligand Efficiency (LE)
BI-01 6-Bromo-1H-indazole197.03Kinases>500<0.25
BI-02 6-Bromo-1-methyl-1H-indazole211.06Kinases3500.28
BI-03 6-Bromo-3-methyl-1H-indazole211.06Kinases2800.29
BI-04 3-Amino-6-bromo-1H-indazole212.05PDK13110.31
BI-05 6-Bromo-1H-indazole-3-carbonitrile222.04Checkpoint Kinases1500.32

K D : Dissociation constant, a measure of binding affinity (lower is better). LE: Ligand Efficiency, a metric that relates binding affinity to the size of the molecule (higher is better).

From this data, several key insights can be drawn:

  • The unsubstituted 6-bromoindazole (BI-01) often exhibits very weak binding, serving as a baseline.

  • Simple substitutions, such as methylation (BI-02, BI-03), can modestly improve binding affinity and ligand efficiency.

  • The introduction of hydrogen-bonding functionalities, like an amino group (BI-04), can significantly enhance binding, as demonstrated in the case of PDK1 inhibitors[1].

  • The addition of a nitrile group (BI-05) can also lead to improved affinity, potentially through interactions with the protein backbone or water-mediated hydrogen bonds.

The Path from Fragment to Lead: A Case Study with JAK Inhibitors

A compelling example of the power of the 6-bromoindazole scaffold is the development of Janus kinase (JAK) inhibitors. In one study, a fragment screen identified an indazole hit which was then elaborated at the 6-position, initially occupied by a bromine atom in the synthetic precursor, to dramatically improve potency.

CompoundDescriptionIC 50 (nM) for JAK1Ligand Efficiency (LE)
Fragment 1 Initial Indazole Hit100,0000.49
Compound 2 6-Arylindazole Derivative3,0000.48
Optimized Lead Further Modified 6-Arylindazole100.45

Data adapted from "Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors"[2].

This case study highlights how the 6-position provides a crucial vector for optimization, allowing for a 10,000-fold increase in potency while maintaining excellent ligand efficiency.

Experimental Protocols for Fragment Screening

The identification of promising 6-bromoindazole fragments relies on sensitive biophysical techniques capable of detecting weak binding events. Below are detailed protocols for two commonly used methods.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This method measures the change in a protein's melting temperature (T m ) upon ligand binding. A stabilizing ligand will increase the T m .

Experimental Workflow:

TSA_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_protein Prepare Protein Solution (e.g., 2-5 µM) mix Mix Protein, Dye, and Fragment in 96-well plate prep_protein->mix prep_dye Prepare Fluorescent Dye (e.g., 5x SYPRO Orange) prep_dye->mix prep_fragment Prepare 6-Bromoindazole Fragment Stock (e.g., 10 mM in DMSO) prep_fragment->mix rt_pcr Run in Real-Time PCR instrument mix->rt_pcr melt_curve Generate Melt Curve (Fluorescence vs. Temp) rt_pcr->melt_curve calc_tm Calculate Tm (inflection point) melt_curve->calc_tm calc_delta_tm Determine ΔTm (Tm with fragment - Tm without fragment) calc_tm->calc_delta_tm

Caption: Workflow for Thermal Shift Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration in the assay is typically 2-5 µM.

    • Prepare a working stock of a fluorescent dye that binds to unfolded proteins, such as SYPRO Orange, at 50x concentration in the same buffer.

    • Prepare stock solutions of 6-bromoindazole fragments in DMSO (e.g., 10-100 mM).

  • Assay Plate Setup (96-well PCR plate):

    • In each well, add the protein solution.

    • Add the 50x SYPRO Orange stock to a final concentration of 5x.

    • Add the fragment stock solution to the desired final concentration (typically 100-500 µM). Include a "no fragment" control with an equivalent amount of DMSO.

    • Bring the final volume of each well to 20-25 µL with the assay buffer.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature gradient (e.g., 25°C to 95°C with a ramp rate of 1°C/minute).

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melt curve.

    • The melting temperature (T m ) is the midpoint of the transition. This is often calculated from the peak of the first derivative of the melt curve.

    • The thermal shift (ΔT m ) is calculated as the difference between the T m of the protein with the fragment and the T m of the protein with DMSO alone. A ΔT m of >2°C is generally considered a significant hit.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Target Protein on Sensor Chip inject_fragments Inject Fragments over Sensor Surface immobilize->inject_fragments prep_fragments Prepare Fragment Solutions in Running Buffer prep_fragments->inject_fragments measure_response Measure Binding Response (RU) inject_fragments->measure_response sensorgram Generate Sensorgrams measure_response->sensorgram kinetics Determine Kinetic Parameters (ka, kd, KD) sensorgram->kinetics

Caption: Workflow for Surface Plasmon Resonance.

Detailed Protocol:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) to achieve the desired immobilization level (typically 5,000-10,000 Response Units, RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Fragment Screening:

    • Prepare solutions of 6-bromoindazole fragments in the running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO) at various concentrations (e.g., 10-500 µM).

    • Inject the fragment solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) during the association and dissociation phases.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis:

    • The binding response at equilibrium is plotted against the fragment concentration.

    • These data are fitted to a steady-state affinity model to determine the dissociation constant (K D ).

    • For fragments with measurable on- and off-rates, a kinetic analysis can be performed to determine the association rate constant (k a ) and the dissociation rate constant (k d ).

Synthesis and Diversification of 6-Bromoindazole Fragments

The versatility of the 6-bromoindazole scaffold stems from the ability to introduce diverse functional groups at multiple positions. A general synthetic strategy allows for the creation of a diverse fragment library.

Synthetic Scheme:

Synthesis_Scheme start Substituted 2-Methyl-4-bromoaniline indazole_core 6-Bromoindazole Core start->indazole_core Diazotization & Cyclization n1_alkylation N1-Alkylation/Arylation indazole_core->n1_alkylation c3_functionalization C3-Functionalization (e.g., Halogenation) indazole_core->c3_functionalization c6_coupling C6-Cross-Coupling (e.g., Suzuki, Sonogashira) n1_alkylation->c6_coupling c3_functionalization->c6_coupling final_fragments Diverse 6-Bromoindazole Fragments c6_coupling->final_fragments

Caption: Synthetic routes to 6-bromoindazole derivatives.

This generalized scheme illustrates that starting from a common 6-bromoindazole core, diversification can be achieved through:

  • N1-alkylation or arylation: Introducing substituents on the pyrazole nitrogen.

  • C3-functionalization: Adding groups at the 3-position, often via halogenation followed by cross-coupling.

  • C6-cross-coupling: While the bromine is often used for later-stage elaboration, it can also be used to introduce diversity at the fragment stage.

Structure-Activity Relationships (SAR)

Systematic modification of the 6-bromoindazole scaffold allows for the elucidation of structure-activity relationships, guiding the optimization process. Key considerations include:

  • Hinge-Binding Interactions: For kinase inhibitors, the N1 and N2 atoms of the indazole ring are often crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

  • Hydrophobic Pockets: Substituents at the 3- and 6-positions can be tailored to occupy specific hydrophobic pockets within the binding site, thereby increasing affinity and selectivity.

  • Solvent Exposure: The 6-position is often solvent-exposed, making it an ideal point for introducing larger substituents to improve potency or modulate physicochemical properties without disrupting core binding interactions.

Conclusion

6-Bromoindazole derivatives represent a highly valuable class of fragments for drug discovery. Their synthetic accessibility, the strategic utility of the bromine atom as a handle for optimization, and their proven success in identifying potent and selective inhibitors make them a cornerstone of many fragment-based screening campaigns. By employing sensitive biophysical techniques and a systematic approach to synthesis and SAR analysis, researchers can effectively leverage the 6-bromoindazole scaffold to accelerate the discovery of novel therapeutics.

References

  • Benchchem. (n.d.).
  • Ritzén, A., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 641-646.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • Ho, C., et al. (2013). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 56(15), 6033-6043.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 44–48.
  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins.
  • Charles River Labor
  • PubChem. (n.d.). 6-Bromo-1H-indazole.
  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole.
  • Norman, R. A., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 232-236.
  • ResearchGate. (n.d.). Synthesis of 6-bromoindazole inhibitors MNS5 and MNS6. Reagents and....
  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • ResearchGate. (n.d.). (PDF)
  • PubMed. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors.
  • PubMed. (n.d.).
  • PubMed. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery.
  • PubMed. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors.
  • PMC. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors.

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Comparative

A Senior Application Scientist's Guide to Validating the Therapeutic Potential of 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid Derivatives

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth, objective comparison of the therapeutic potential of derivatives base...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth, objective comparison of the therapeutic potential of derivatives based on the 6-bromo-2-methyl-2H-indazole-3-carboxylic acid scaffold. Moving beyond a simple recitation of facts, this guide explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

The indazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its versatile structure allows for diverse modifications, making it a fertile ground for developing novel therapeutic agents targeting a range of diseases.[4] This guide will focus on the specific scaffold, 6-bromo-2-methyl-2H-indazole-3-carboxylic acid, a key intermediate in the synthesis of targeted therapies like the PARP inhibitor Niraparib.[5][6][7] We will explore how strategic derivatization of this core can lead to potent and selective inhibitors for various therapeutic targets.

The Strategic Importance of the Indazole-3-Carboxylic Acid Scaffold

The indazole ring system is a bicyclic aromatic heterocycle that is bioisosteric to purine, enabling it to interact with a wide array of biological targets, most notably protein kinases.[2][8] Several successful kinase inhibitors, including Axitinib and Pazopanib, feature the indazole moiety.[2][3] The 3-carboxylic acid group on our core scaffold serves as a critical handle for chemical modification, often converted into carboxamides to modulate target binding, selectivity, and pharmacokinetic properties.[9][10]

The specific substitutions on our scaffold—a bromine at position 6 and a methyl group at position 2—are not arbitrary.

  • 6-Bromo Group: The bromine atom can engage in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a target protein. It also provides a site for further synthetic elaboration via cross-coupling reactions.

  • 2-Methyl Group (2H-indazole): The methylation at the N2 position directs the regiochemistry of subsequent reactions and influences the orientation of the molecule within a protein's binding pocket. This contrasts with the 1H-indazole tautomer, and this distinction can be crucial for activity.[4]

Our comparative analysis will therefore focus on derivatives created by modifying the 3-carboxylic acid position, as this is the most common and impactful strategy for this class of compounds.

Comparative Analysis: Targeting Kinases vs. Other Enzyme Classes

Based on the established pharmacology of indazole derivatives, two primary therapeutic avenues are worth exploring: protein kinase inhibition (particularly in oncology) and modulation of other enzyme families, such as PARP or ion channels.

A predominant strategy in cancer therapy is the inhibition of protein kinases that drive oncogenic signaling pathways.[2][8] Indazole derivatives have shown significant promise as inhibitors of VEGFR-2, Aurora kinases, and others.[11][12][13]

Hypothetical Comparison of Kinase Inhibitor Derivatives:

To illustrate the validation process, let's consider two hypothetical derivatives of our core scaffold, designed as potential VEGFR-2 inhibitors.

Derivative IDR-Group at 3-CarboxamideTarget KinaseIn Vitro IC50 (nM)Cell Proliferation GI50 (µM) (HUVEC)
IND-PYR-01 4-((4-methylpiperazin-1-yl)methyl)anilineVEGFR-25.20.15
IND-PIP-01 4-(piperidin-4-yl)anilineVEGFR-224.51.37

This data is representative, modeled after published indazole-based kinase inhibitors to illustrate comparative principles.[11]

Interpretation and Causality:

  • IND-PYR-01 shows superior potency both in the enzymatic assay (IC50) and the cell-based assay (GI50). The 4-methylpiperazine moiety is a common feature in successful kinase inhibitors. Its basic nitrogen can form a key salt bridge with an acidic residue (e.g., aspartate) in the kinase hinge region, significantly enhancing binding affinity. Furthermore, this group improves aqueous solubility, a favorable pharmacokinetic property.

  • IND-PIP-01 , while still active, is less potent. The piperidine group is less basic than methylpiperazine and may not form as strong an ionic interaction. This highlights a critical aspect of structure-activity relationship (SAR) studies: small changes to a solubilizing group can have a profound impact on target engagement.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates RAS Ras VEGFR2->RAS PKC PKC PLCg->PKC RAF Raf PKC->RAF Activates RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocates Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Indazole Derivative (e.g., IND-PYR-01) Inhibitor->VEGFR2 Inhibits ATP Binding

Beyond oncology, indazole-3-carboxamides have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels, which are crucial in mast cell activation and inflammatory responses.[9][15] This presents an alternative therapeutic avenue for our core scaffold.

Structure-Activity Relationship (SAR) Insights:

Studies have shown that for CRAC channel blockers, the specific regiochemistry of the amide linker is critical.[9][15] An indazole-3-carboxamide (-CO-NH-Ar) is potent, while the reverse amide isomer is often inactive.[9] This emphasizes the importance of precise atomic arrangement for target interaction.

Derivative IDR-Group at 3-CarboxamideTarget ChannelIn Vitro IC50 (µM)Mast Cell Degranulation IC50 (µM)
IND-CRAC-01 2,4-dichlorobenzylCRAC Channel0.670.85
IND-CRAC-02 4-chlorobenzylCRAC Channel1.512.10

This data is representative, modeled after published indazole-3-carboxamide CRAC channel blockers.[9]

Interpretation and Causality:

  • The SAR clearly indicates a preference for di-halogenated benzyl groups. The two chlorine atoms in IND-CRAC-01 likely occupy specific hydrophobic pockets in the Orai protein (the pore-forming subunit of the CRAC channel), leading to a tighter fit and greater inhibitory activity compared to the mono-chlorinated IND-CRAC-02 .

Essential Experimental Protocols for Validation

To rigorously validate these derivatives, a tiered screening approach is necessary. The following protocols provide a self-validating system, moving from molecular targets to cellular function.

Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common, robust method.

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified VEGFR-2 enzyme, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP solution. Serially dilute the test compounds (e.g., IND-PYR-01) in DMSO, then assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution, 10 µL of enzyme/substrate mix, and initiate the reaction by adding 10 µL of ATP. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes and read luminescence on a plate reader.

  • Data Analysis: Convert luminescence to % inhibition relative to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition). Plot % inhibition vs. compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Trustworthiness Check: The protocol must include positive (e.g., a known VEGFR-2 inhibitor like Sunitinib) and negative controls. The Z'-factor of the assay should be calculated to ensure it is > 0.5, indicating a robust and reliable assay window.

G

Principle: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It assesses the cytotoxic or cytostatic effect of a compound on cancer cells or other relevant cell lines (e.g., HUVECs for anti-angiogenic compounds).

Methodology:

  • Cell Seeding: Seed cells (e.g., HUVEC) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting inhibition vs. concentration.

Trustworthiness Check: A known cytotoxic agent should be used as a positive control. Microscopic examination of cells before MTT addition can confirm that the observed effect is due to reduced proliferation or cell death, not compound precipitation.

Conclusion and Future Directions

The 6-bromo-2-methyl-2H-indazole-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics. Through strategic derivatization of the 3-carboxamide position, medicinal chemists can generate potent and selective inhibitors targeting diverse protein families, from oncogenic kinases to inflammatory ion channels.

The validation workflow presented here—combining targeted enzymatic assays with functional cellular screens—provides a robust framework for identifying lead compounds. The key to success lies in understanding the subtle structure-activity relationships, such as the role of solubilizing groups in kinase binding and the critical importance of linker regiochemistry for ion channel modulation. Future work should focus on optimizing the pharmacokinetic properties of lead compounds to ensure their translation into effective in vivo candidates.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.RSC Advances.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents (2).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer (2).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents (3).
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiprolifer
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.PubMed.
  • NIRAPARIB INTERMEDIATE CAS No.
  • A kind of synthetic method for preparing Niraparib.
  • The Anticancer Activity of Indazole Compounds: A Mini Review.Current Topics in Medicinal Chemistry.
  • Production of Niraparib using Imine Reductases.Research Explorer.
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound.
  • Structures of kinase inhibitors containing an indazole moiety.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.PubMed.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers (2).PubMed.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF.
  • Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors.
  • 6-bromo-2-methyl-2H-indazole-3-carboxylic acid.Sigma-Aldrich.
  • 6-bromo-2-methyl-2h-indazole-3-carboxylic acid.PubChemLite.
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  • 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (2).Sigma-Aldrich.
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  • 6-Bromo-1-methyl-1H-indazole-3-carboxylic acid 97%.Advanced ChemBlocks.
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Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. As a specialized heterocyclic compound used in pharmaceutical research and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid. As a specialized heterocyclic compound used in pharmaceutical research and drug development, its handling and disposal require a meticulous approach grounded in established safety protocols and regulatory compliance. This guide is designed for researchers, scientists, and laboratory professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure a culture of safety and environmental responsibility.

Hazard Identification and Pre-Disposal Risk Assessment

Inferred Hazard Profile:

  • Skin and Eye Irritation: Analogs such as 1H-Indazole-3-carboxylic acid are classified as causing skin and serious eye irritation.[1][2] It is imperative to assume 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid poses a similar, if not greater, risk due to the presence of the bromo- group.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][4]

  • Toxicity: While acute toxicity data is not specified, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) in some analogs.[3][4] The precautionary principle dictates treating it as a substance with a high degree of acute toxicity until proven otherwise.

  • Carcinogenicity & Mutagenicity: There is no specific classification for this compound as a carcinogen. However, many complex organic molecules used in drug discovery are considered "Particularly Hazardous Substances" (PHS) until extensive toxicological data is available.[5] The Occupational Safety and Health Administration (OSHA) mandates specific additional protections for working with PHS, including select carcinogens, reproductive toxins, and substances with high acute toxicity.[5][6] It is best practice to handle this compound under such provisions.

Parameter Guideline / Recommendation Rationale
Hazard Class Irritant (Skin, Eye), Potential PHSBased on data from structural analogs and the precautionary principle.[1][2][5]
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, fully-buttoned lab coat. Face shield if splash risk exists.To prevent skin and eye contact with the corrosive and irritant material.[2][4][7]
Engineering Controls Certified Laboratory Chemical Fume HoodTo prevent inhalation of dust or aerosols, which can cause respiratory irritation.[5][8]
Waste Classification Hazardous Chemical Waste (Halogenated Organic)The presence of bromine classifies it as halogenated waste, which has specific disposal pathways and cost implications.[9]

Core Principles of Compliant Chemical Waste Management

The disposal of any laboratory chemical is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[10][11] Adherence to these regulations is not optional.

  • Waste Minimization: Before disposal, consider if the material can be used by another research group. However, only transfer chemicals in their original, properly labeled containers. Purchasing only the required amounts can significantly reduce waste and associated disposal costs.[9]

  • Segregation is Key: Never mix incompatible waste streams. 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a halogenated organic solid . It must be segregated from non-halogenated solvents, strong oxidizing agents, bases, and metals.[2][8][9] Mixing halogenated waste with non-halogenated solvent waste makes the entire volume unsuitable for solvent recovery, dramatically increasing disposal costs.[9]

  • No Drain Disposal: Under no circumstances should this chemical be disposed of down the drain.[12] It is not readily biodegradable, and its introduction into the wastewater system can harm aquatic life and interfere with treatment processes. Only certain water-soluble, low-toxicity substances at a neutral pH are permissible for drain disposal, a category this compound does not fall into.[12]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the moment the chemical is declared waste to its final collection.

Step 1: Initial Waste Collection (At the Point of Generation)
  • Designate as Waste: The process begins when you decide the material is no longer needed. This includes leftover material, off-specification product, or contaminated material.

  • Use a Compatible Container:

    • Collect solid waste in a sturdy, sealable, wide-mouth container made of compatible material (e.g., HDPE - High-Density Polyethylene).

    • The container must have a screw-top lid and be leak-proof.[8][13]

    • If dealing with solutions of the compound, use a container compatible with the solvent used. For rinsing contaminated labware, the first rinse must always be collected as hazardous waste.[13] For highly toxic chemicals, the first three rinses must be collected.[13]

  • Attach a Hazardous Waste Label: As soon as the first amount of waste is added to the container, it must be labeled.[8][14] The label, typically provided by your institution's Environmental Health & Safety (EHS) department, must include:

    • The words "Hazardous Waste".[12][14]

    • The full chemical name: "6-Bromo-2-methyl-2H-indazole-3-carboxylic acid". Do not use abbreviations.

    • An accurate estimation of the percentage concentration if in a mixture.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").

    • The name of the Principal Investigator and the laboratory location (building and room number).[12]

Step 2: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the operator.[12][14]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks. While this compound is a solid, it is good practice to use secondary containment for solid waste containers as well, especially if stored near liquids.

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste to it.[12][13] This is a critical EPA regulation to prevent the release of vapors and to avoid spills.

Diagram: Disposal Workflow for 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid

cluster_0 In-Lab Procedure cluster_1 EHS Handoff A Material Identified as Waste B Select Compatible, Sealable Container A->B C Affix Hazardous Waste Label (Full Chemical Name) B->C D Place Waste in Container (Solid Waste Stream) C->D E Store in Designated SAA (Keep Container Closed) D->E F Container Full or Project Complete? E->F F->E No G Submit Chemical Collection Request (Online Form) F->G Yes H EHS Personnel Collects Waste from SAA G->H I Waste Transported to Central Accumulation Area (CAA) H->I J Final Disposal via Licensed Vendor (Incineration) I->J

Caption: Workflow for the safe disposal of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid.

Step 3: Final Disposal
  • Request Pickup: Once the waste container is full (do not overfill; leave at least 10% headspace) or the project is complete, arrange for disposal. Submit a chemical collection request to your institution's EHS department, typically through an online portal.[8][13]

  • Professional Handling: EHS professionals or a licensed hazardous waste contractor will collect the waste from your SAA.[10] They are trained to handle, transport, and consolidate waste in compliance with all federal, state, and local regulations.

  • Ultimate Disposition: Brominated organic compounds are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[15] This process is equipped with scrubbers and other emission controls to safely break down the compound and neutralize harmful byproducts like hydrobromic acid.

Emergency Procedures: Spills and Exposures

Small Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE (gloves, goggles, lab coat), gently sweep the solid material to collect it. Avoid creating dust.[7]

  • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your hazardous waste container.

  • Decontaminate the surface with an appropriate solvent and then soap and water.

Large Spill (Outside of a fume hood) or Personal Exposure:

  • EXPOSURE:

    • Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][16] Remove contaminated clothing.

    • Eyes: Flush with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][16]

    • Seek immediate medical attention for any exposure.

  • SPILL:

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency EHS number.

    • Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Safe Handling of Chemicals. University of California, Santa Barbara - Environmental Health and Safety. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Carcinogens - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Standard Operating Procedure for Bromine. Washington State University - Environmental Health & Safety. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Reduction. Oklahoma State University - Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College - Environmental Health and Safety. [Link]

  • Safety Data Sheet for 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific. [Link]

Sources

Handling

Personal protective equipment for handling 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

Essential Safety and Handling Guide: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 6-Bromo-2-methyl-2...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid (CAS No. 1021859-33-5).[1] It is intended for researchers, scientists, and drug development professionals. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Profile and Risk Assessment

6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a solid, powdered substance that presents specific handling challenges.[1] A thorough understanding of its hazard profile is the foundation of safe laboratory practice.

Globally Harmonized System (GHS) Classification:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Signal Word: Warning.[1][2][3]

The primary risks associated with this compound stem from its physical form as a powder. The fine particles can easily become airborne, creating a significant risk of inhalation, which may lead to respiratory tract irritation.[3][4] Direct contact with the skin and eyes will cause irritation, and ingestion is harmful.[2][5] Therefore, all handling procedures must prioritize the containment of the solid powder and the prevention of direct bodily contact.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The following equipment must be used for all procedures involving this compound.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical safety goggles conforming to EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required at all times.[5]

    • Enhanced Requirement: When there is a significant risk of splashing (e.g., during rapid solution transfers or reaction workups), a face shield must be worn in addition to safety goggles.[6]

  • Hand Protection:

    • Glove Type: Compatible chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[6][7][8]

    • Best Practices: Gloves must be inspected for tears or holes before each use.[9] To prevent cross-contamination, use proper glove removal technique (without touching the glove's outer surface) and wash hands thoroughly after work is complete, even after wearing gloves.[7][8] For extended procedures, gloves should be changed regularly (e.g., every 30-60 minutes).[10]

  • Body Protection:

    • A standard laboratory coat is required to protect against skin contact from spills or dust.[5][6] Ensure the coat is fully buttoned.

  • Respiratory Protection:

    • Primary Control: The use of engineering controls, specifically a certified chemical fume hood, is the primary and most effective method for preventing respiratory exposure.[11][12]

    • When Required: A NIOSH-approved respirator is mandatory when handling the powder outside of a fume hood or if significant dust is generated.[5][6] The selection of the specific respirator cartridge should be based on a formal risk assessment of the procedure's potential for aerosolization.

Operational Plan: A Task-Based Approach

Safe handling is achieved by integrating appropriate PPE with robust engineering controls and methodical procedures. The table below summarizes the PPE requirements for common laboratory tasks involving this compound.

Task Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Solid Chemical Fume Hood or Ventilated Balance EnclosureSafety GogglesNitrile GlovesLab CoatNot required if in hood; Required otherwise
Dissolution and Solution Handling Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required
Reaction Workup / Transfers Chemical Fume HoodSafety Goggles and Face ShieldNitrile GlovesLab CoatNot required
Small Spill Cleanup N/ASafety Goggles and Face ShieldNitrile GlovesLab CoatNIOSH-Approved Respirator
Step-by-Step Methodologies

A. Weighing and Aliquoting (Solid Form)

  • Preparation: Designate a work area within a certified chemical fume hood.[11] Cover the work surface with disposable absorbent bench paper.[4]

  • Tare Weigh Boat: Place a weigh boat on the analytical balance inside the enclosure and tare it.

  • Transfer: Keep the stock container as close to the weigh boat as possible to minimize the travel distance of the spatula.[4] Use a clean spatula to carefully transfer the desired amount of powder. Avoid tapping or shaking the spatula, which can generate dust.

  • Closure: Immediately and securely close the stock container.[4]

  • Cleanup: After weighing, decontaminate the spatula and the exterior of the stock vial. Wet cleaning methods or a HEPA vacuum are preferred for cleaning the balance and surrounding area.[4]

B. Dissolution and Solution Handling

  • Preparation: All dissolution work must be performed in a chemical fume hood.[4]

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, ensure the vessel is appropriately clamped and monitored.

  • Transfers: When transferring the solution, pour slowly and keep the receiving container close to the source container.

Emergency Procedures

A. Spill Response (Solid Material)

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[6][8]

  • Don PPE: Before cleanup, don all required PPE, including a NIOSH-approved respirator, safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[6]

  • Contain and Clean: Do not dry sweep. Gently cover the spill with an absorbent material. Carefully sweep up the material and place it into a clearly labeled, sealed container for hazardous waste disposal.[5][6][13]

  • Decontaminate: Once the bulk material is removed, decontaminate the spill area with an appropriate solvent or cleaning solution and wipe clean.

B. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][14]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][5][14]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a halogenated organic compound. All waste containing this chemical, including unused solid and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste streams.[15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, absorbent paper, and pipette tips, must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the task and available engineering controls.

PPE_Workflow cluster_start Initial Assessment cluster_task Task Type cluster_controls Engineering Controls cluster_ppe Required PPE Ensemble start Task Assessment solid Handling Solid Powder start->solid  Powder solution Handling Solution start->solution  Liquid hood Fume Hood / VBE Available? solid->hood splash High Risk of Splash? solution->splash standard_ppe Standard PPE: • Safety Goggles • Nitrile Gloves • Lab Coat hood->standard_ppe Yes enhanced_respiratory Enhanced PPE: • Standard PPE + NIOSH-Approved Respirator hood->enhanced_respiratory No splash->standard_ppe No enhanced_face Enhanced PPE: • Standard PPE + Face Shield splash->enhanced_face Yes

Caption: PPE selection workflow based on the physical form of the chemical and the specific handling task.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • WORKING SAFELY WITH TOXIC POWDERS. (n.d.). Duke University Safety. Retrieved from [Link]

  • Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2024, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2024, March 18). Ideal Response. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Part D: Chemical Safety Procedures for Laboratories. (2020, January). University of Wisconsin-La Crosse. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Bromine water - disposal. (2008). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2006, August). ResearchGate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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